molecular formula C5H7NO B118560 Furfurylamine CAS No. 617-89-0

Furfurylamine

Cat. No.: B118560
CAS No.: 617-89-0
M. Wt: 97.12 g/mol
InChI Key: DDRPCXLAQZKBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furfurylamine (CAS 617-89-0) is a versatile aromatic amine with the molecular formula C5H7NO and a molar mass of 97.12 g·mol⁻¹ . This compound is a critical bio-based intermediate derived from furfural, a platform chemical obtained from lignocellulosic biomass, positioning it at the forefront of sustainable chemistry research . Research Applications & Value In pharmaceutical research, this compound serves as a fundamental building block for synthesizing various bioactive compounds and medicines, including antiseptic agents, antihypertensives, and diuretics . It is also a key precursor in the synthesis of chemical intermediates like the parasympathomimetic cholinergic drug furtrethonium and the antihistamine Barmastine . Beyond life sciences, it finds significant applications in polymer manufacturing, corrosion inhibitors, and as a promising high-octane fuel additive due to its notable antiknock properties . Production & Mechanism this compound can be synthesized via reductive amination of furfural . Recent advances focus on sustainable production using robust mutant ω-transaminase biocatalysts, which efficiently transfer an amino group from an amine donor to furfural under mild conditions, enabling the conversion of high loadings of biomass-derived feedstocks into this compound with high yield . Physical & Chemical Properties

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRPCXLAQZKBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Record name FURFURYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052295
Record name Furfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Furfurylamine appears as a colorless liquid. About the same density as water. Used as a corrosion inhibitor and to make soldering flux., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name FURFURYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Furanmethanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furfurylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20951
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Flash Point

99 °F (NFPA, 2010)
Record name FURFURYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

4.73 [mmHg]
Record name Furfurylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20951
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

617-89-0
Record name FURFURYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3524
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfurylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furfurylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furfurylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furanmethanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Furfurylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furfurylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURFURYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86GAN59F7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Furfurylamine from Furfural: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of furfurylamine from furfural, a key bio-based platform molecule. This compound is a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries. This document details various synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols.

Introduction

The conversion of biomass-derived compounds into high-value chemicals is a cornerstone of sustainable chemistry. Furfural, readily obtainable from the hemicellulose fraction of lignocellulosic biomass, is a versatile starting material for a range of furan derivatives. Among these, this compound is of significant interest due to its applications in the synthesis of pharmaceuticals, corrosion inhibitors, and resins. The primary route to this compound from furfural is through reductive amination, a reaction that involves the formation of an imine intermediate followed by its reduction.

This guide explores various catalytic systems and reaction conditions for the reductive amination of furfural, providing a comparative analysis of their efficiencies.

Catalytic Reductive Amination of Furfural

The direct reductive amination of furfural with ammonia and a reducing agent, typically hydrogen gas, is the most common method for synthesizing this compound. The choice of catalyst is crucial for achieving high selectivity and yield.

Nickel-Based Catalysts

Nickel catalysts, particularly Raney Ni and supported nickel systems, are widely employed due to their high activity and relatively low cost.

Table 1: Performance of Nickel-Based Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Solvent | Furfural Conversion (%) | this compound Selectivity (%) | this compound Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Raney Ni | 130 | 2.0 | 3 | 1,4-dioxane | 100 | 96.3 | 96.3 |[1] | | NiSi-T | 90 | - | - | - | - | - | 94.2 |[2] | | Ni6AlOx | 100 | 0.4 | 5 | - | - | - | 90 |[1] | | Fe3O4@SiO2-Ni | 115 | 2.0 | 3 | - | - | - | 100 |[1] |

Cobalt-Based Catalysts

Cobalt catalysts have also demonstrated high efficacy in the selective synthesis of this compound.

Table 2: Performance of Cobalt-Based Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Furfural Conversion (%) | this compound Selectivity (%) | this compound Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Raney Co | 120 | 1.0 | - | - | - | 98.9 |[1][3] |

Noble Metal Catalysts

Noble metal catalysts, such as Rhodium and Ruthenium, often exhibit high activity under milder conditions.

Table 3: Performance of Noble Metal-Based Catalysts in this compound Synthesis

| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | this compound Selectivity (%) | this compound Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Rh/Al2O3 | 80 | 2.0 | 2 | ~92 | - |[4] | | Ru/Nb2O5 | 70 | - | - | - | 89 |[1] | | Ru NP | 90 | 2.0 | 2 | - | 99 |[1] | | Pd NPs | Room Temp. | - | - | - | 97 |[1] |

Reaction Mechanism and Pathways

The reductive amination of furfural to this compound is believed to proceed primarily through an imine pathway. Furfural first reacts with ammonia to form a Schiff base (furfurylimine), which is then hydrogenated to this compound. The nature of the catalyst influences the relative rates of the condensation and hydrogenation steps, as well as potential side reactions such as the hydrogenation of the furan ring.[3][4]

Reaction_Pathway Furfural Furfural SchiffBase Schiff Base Intermediate (Furfurylimine) Furfural->SchiffBase + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->SchiffBase This compound This compound SchiffBase->this compound + H2 (Hydrogenation) Hydrogen Hydrogen (H2) Hydrogen->this compound

Proposed reaction pathway for the synthesis of this compound from furfural.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis of this compound via reductive amination.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Catalyst_Prep Catalyst Preparation/ Activation Reactor_Setup Reactor Assembly and Sealing Catalyst_Prep->Reactor_Setup Reagent_Prep Reagent Preparation (Furfural, Solvent, Ammonia) Reagent_Prep->Reactor_Setup Reaction_Execution Reaction under Controlled Temperature and Pressure Reactor_Setup->Reaction_Execution Cooling_Depressurization Cooling and Depressurization Reaction_Execution->Cooling_Depressurization Filtration Catalyst Filtration Cooling_Depressurization->Filtration Extraction Product Extraction Filtration->Extraction Analysis Analysis (GC, HPLC, NMR) Extraction->Analysis

General experimental workflow for this compound synthesis.
Detailed Protocol for Synthesis using Raney Ni Catalyst[1]

This protocol is based on the high-yield synthesis of this compound using a commercial Raney Ni catalyst.

Materials:

  • Furfural

  • Raney Ni (commercial)

  • Ammonia (aqueous solution or gas)

  • 1,4-dioxane (solvent)

  • Hydrogen (H2) gas

  • High-pressure autoclave reactor

Procedure:

  • In a typical experiment, charge the autoclave reactor with furfural, 1,4-dioxane as the solvent, and the specified amount of Raney Ni catalyst.

  • Seal the reactor and purge it several times with H2 to remove air.

  • Introduce ammonia into the reactor to achieve the desired molar ratio of furfural to ammonia (e.g., 1:2).

  • Pressurize the reactor with H2 to the desired pressure (e.g., 2.0 MPa).

  • Heat the reactor to the reaction temperature (e.g., 130 °C) while stirring.

  • Maintain the reaction conditions for the specified duration (e.g., 3 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H2 pressure.

  • Open the reactor and filter the catalyst from the reaction mixture.

  • The resulting solution containing this compound can be purified by distillation.

  • Analyze the product yield and selectivity using gas chromatography (GC) or other suitable analytical techniques.

One-Pot Synthesis using Zinc Metal[5][6]

This method offers an alternative, environmentally friendly approach using zinc powder as the reducing agent in an aqueous medium.

Materials:

  • Furfural

  • Hydroxylammonium chloride (NH2OH·HCl)

  • Sodium carbonate (Na2CO3)

  • Zinc (Zn) powder

  • Ammonium chloride (NH4Cl)

  • Zinc chloride (ZnCl2)

  • Water

Procedure for Two-Step, One-Pot Synthesis:

  • Oximation: In a reaction vessel, dissolve furfural, hydroxylammonium chloride, and sodium carbonate in water. Stir the mixture at room temperature to form furfuryloxime.

  • Reduction: To the same reaction mixture, add zinc powder, ammonium chloride, and a catalytic amount of zinc chloride.

  • Heat the mixture (e.g., to 60°C) and stir for a short period (e.g., 15 minutes).

  • After the reaction is complete, filter the insoluble materials.

  • Basify the filtrate with a sodium hydroxide solution.

  • The this compound product can then be extracted and purified. A yield of up to 98% has been reported for this one-pot method.[5]

Chemoenzymatic Synthesis

A novel and green approach involves a chemoenzymatic strategy. This method first utilizes a heterogeneous catalyst to convert lignocellulosic biomass into furfural, followed by a biological amination step.

Table 4: Chemoenzymatic Synthesis of this compound

| Biomass Source | Chemical Catalyst | Biological Catalyst | this compound Yield from Furfural (%) | Reference | | --- | --- | --- | --- | | Corncob, Rice Straw, etc. | SO42−/SnO2–HAP | E. coli CCZU-XLS160 | >99 |[6] |

This hybrid approach demonstrates the potential for highly efficient and sustainable production of this compound directly from renewable biomass.

Conclusion

The synthesis of this compound from furfural can be achieved through various effective methods, with reductive amination over heterogeneous catalysts being the most prominent. Nickel and cobalt-based catalysts offer high yields and are cost-effective, while noble metal catalysts can operate under milder conditions. Alternative green methods, such as one-pot synthesis using zinc and chemoenzymatic routes, present promising avenues for environmentally benign production. The choice of synthetic route will depend on factors such as desired scale, cost considerations, and environmental impact. The detailed protocols and comparative data in this guide provide a solid foundation for researchers and professionals in the field to select and optimize the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Furfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furfurylamine, also known as (2-furanyl)methanamine, is a furan-based primary amine that serves as a versatile intermediate in the chemical and pharmaceutical industries.[1][2] Derived from furfural, which is readily obtainable from renewable biomass sources such as corncobs, this compound is considered a key platform chemical in green chemistry.[3][4] Its unique structure, combining a furan ring with an aminomethyl group, imparts a range of properties that make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactivity characteristics.

Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like, fishy odor.[3][5][7] It is miscible with water and soluble in common organic solvents such as ethanol and ether.[3][7] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₅H₇NO[8]
Molecular Weight 97.12 g/mol [8]
Appearance Colorless to light yellow liquid[3][5]
Odor Strong, fishy, ammonia-like[5][7]
Melting Point -70 °C[7][9][10]
Boiling Point 145-146 °C[7][9][10]
Density 1.099 g/mL at 25 °C[7][9][10]
Vapor Density 3.35 (vs air)[7][10][11]
Vapor Pressure 4 mm Hg at 20 °C[7][10][11]
Refractive Index n20/D 1.490[7][10][11]
Flash Point 46 °C (114.8 °F)[10][12]
Water Solubility Soluble[3][5][9]
Solubility in other solvents Soluble in ethanol, ether, chloroform, and ethyl acetate (slightly)[3][7]

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a primary amine. It is a chemical base and reacts exothermically with acids to form salts.[3][13] The lone pair of electrons on the nitrogen atom also makes it a good nucleophile. It is sensitive to air, absorbing carbon dioxide, which can lead to its degradation over time.[3][5]

Table 2: Chemical and Reactivity Data for this compound

PropertyValueReferences
CAS Number 617-89-0[8]
pKa 9.12 ± 0.29 (Predicted)[5][7]
pH 11.6 (100 g/L in H₂O at 20 °C)[5][7]
Stability Air sensitive; absorbs carbon dioxide.[3][5]
Incompatibilities Acids, acid chlorides, acid anhydrides, strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), and epoxides.[3][13][14]
Hazardous Decomposition Products Under fire conditions, it can emit toxic fumes including nitrogen oxides (NOx) and carbon oxides.[14][15]

As a flammable liquid, this compound vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][13] It is also corrosive and can cause severe skin burns and eye damage.[8]

Synthesis of this compound

The most common method for the synthesis of this compound is the reductive amination of furfural.[2][9] This can be achieved through various chemical and chemoenzymatic routes.

Experimental Protocol: Reductive Amination of Furfural using a Zinc/Hydrochloric Acid System

This protocol describes a laboratory-scale synthesis of this compound from furfuryloxime, which is readily prepared from furfural.

Materials:

  • Furfuryloxime

  • Hydrochloric acid (6.0 M)

  • Zinc dust

  • Ammonia solution (30%)

  • Sodium hydroxide solution (6 M)

  • Cyclohexane

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of furfuryloxime (2 g, 18 mmol) in hydrochloric acid (6.0 M, 24 mL), slowly add zinc dust (4.71 g, 72 mmol) in portions.

  • Stir the resulting solution at room temperature for 2 hours.

  • To the resulting slurry, add a solution of ammonia (30%, 5.1 mL) and sodium hydroxide (6 M, 24 mL) dropwise.

  • Heat the mixture to 60 °C and stir for 15 minutes.

  • Cool the resultant solution and filter to remove any solids.

  • Extract the mother liquor with cyclohexane.

  • Dry the organic extract over anhydrous sodium sulfate and filter.

  • Remove the solvent under vacuum to yield this compound as a yellow liquid.[3][7]

Experimental Protocol: One-Pot Reductive Amination of Furfural in Water

This method provides a more direct, one-pot synthesis from furfural.[4]

Materials:

  • Furfural

  • Hydroxylammonium chloride

  • Sodium carbonate

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Zinc chloride (ZnCl₂)

  • Water

Procedure:

  • Mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).

  • Add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) dropwise to form furfuryloxime in situ.

  • Heat the resulting solution to 60 °C.

  • Add additional water (33 mL), zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol).

  • Stir the mixture for 15 minutes at 60 °C.

  • After cooling and filtration, the product can be isolated from the aqueous solution.[4]

Logical Workflow of this compound Synthesis

The following diagram illustrates the general synthetic pathway from furfural to this compound via reductive amination.

Furfurylamine_Synthesis Synthesis of this compound from Furfural Furfural Furfural Intermediate Intermediate (e.g., Imine or Oxime) Furfural->Intermediate Amination Aminating_Agent Aminating Agent (e.g., Ammonia, Hydroxylamine) Aminating_Agent->Intermediate This compound This compound Intermediate->this compound Reduction Reducing_Agent Reducing Agent (e.g., H₂, Raney Ni; Zn/HCl) Reducing_Agent->this compound

Caption: General reaction scheme for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key starting material in the synthesis of a variety of pharmaceutical compounds.[1][3] For instance, it is a precursor in the production of diuretics like furosemide, as well as certain antihypertensive and antiseptic agents.[3][16] Its ability to participate in various chemical reactions, including condensation, alkylation, and oxidation, makes it a versatile building block for creating complex molecular architectures.[5] Beyond pharmaceuticals, it is also utilized in the synthesis of agrochemicals, polymers, and as a corrosion inhibitor, highlighting its broad industrial relevance.[5][6]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[8] It is a flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or inhaled.[10][14] It causes severe skin burns and eye damage.[8] Therefore, it is crucial to use personal protective equipment, including gloves, safety goggles, and respiratory protection, when handling this compound.[14][17] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[14][17] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[5][15]

References

Unraveling the Conformational Landscape of Furfurylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of furfurylamine. This compound, a key building block in medicinal chemistry and materials science, exhibits a flexible structure governed by the rotational isomerism of its aminomethyl side chain. Understanding its conformational landscape is crucial for predicting its chemical reactivity, biological activity, and physical properties. This document synthesizes findings from gas-phase electron diffraction (GED), microwave spectroscopy (MW), and computational studies to offer a comprehensive overview of its structural parameters and conformational dynamics. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental and computational methodologies are provided, and key conceptual frameworks are visualized using logical diagrams.

Introduction

This compound, with the chemical formula C₅H₇NO, consists of a furan ring substituted with an aminomethyl group. The rotational freedom around the C-C single bond connecting the furan ring and the aminomethyl group gives rise to different spatial arrangements, or conformers. The stability of these conformers is influenced by a delicate balance of steric effects and intramolecular interactions, such as hydrogen bonding between the amine protons and the furan ring's oxygen atom or π-electron system. This guide elucidates the structural details of the predominant conformers of this compound in the gas phase.

Conformational Analysis

Experimental and theoretical studies have demonstrated that this compound exists as a mixture of two primary conformers at room temperature: a gauche (skew) form and a syn (eclipsed) form.[1][2] The conformational equilibrium is defined by the dihedral angle (φ) between the C=C bond of the furan ring and the C-N bond of the aminomethyl side chain.

Conformational Equilibrium

At 298 K, the gauche conformer is the dominant species, accounting for approximately 87% of the molecular population in the gas phase.[1][3] The remaining 13% exists in the syn conformation.[1][3] This corresponds to a free energy difference of about 1.1 kcal/mol between the two conformers.[1] Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d) level of theory support the greater stability of the gauche conformer, predicting an energy difference of approximately 0.9 kcal/mol.[1]

G cluster_gauche Gauche Conformer (87%) cluster_syn Syn Conformer (13%) gauche φ ≈ 114° syn φ = 0° gauche->syn Equilibrium G cluster_exp Experimental Methods cluster_comp Computational Methods GED Gas-Phase Electron Diffraction (GED) structural_params structural_params GED->structural_params Provides bond lengths, angles, and conformer ratios MW Microwave Spectroscopy (MW) rotational_constants rotational_constants MW->rotational_constants Provides rotational constants ab_initio Ab Initio Calculations initial_model initial_model ab_initio->initial_model Generates initial structural model DFT Density Functional Theory (DFT) potential_energy potential_energy DFT->potential_energy Calculates potential energy surface final_structure final_structure structural_params->final_structure Final Molecular Structure and Conformation rotational_constants->structural_params Constrains GED data refinement initial_model->structural_params Used in GED analysis conformer_stability conformer_stability potential_energy->conformer_stability Determines relative conformer stabilities conformer_stability->final_structure

References

Spectroscopic data of Furfurylamine (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Furfurylamine

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₅H₇NO), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Molecular Structure

This compound, also known as (furan-2-yl)methanamine, consists of a furan ring attached to an aminomethyl group.[1][2] Its structure is fundamental to interpreting its spectroscopic signatures.

Chemical Structure:

  • Molecular Formula: C₅H₇NO[3][4][5]

  • Molecular Weight: 97.12 g/mol [1][3][4]

  • IUPAC Name: (Furan-2-yl)methanamine[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of its atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the furan ring and the aminomethyl group.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
-CH₂- (Methylene)~3.7 - 3.8SingletN/A
H-5 (Furan)~7.3 - 7.4Multiplet
H-3 (Furan)~6.2 - 6.3Multiplet
H-4 (Furan)~6.1 - 6.2Multiplet
-NH₂ (Amine)~1.5 - 1.6Singlet (broad)N/A

Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm. The exact shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, corresponding to the five carbon atoms in this compound.

Carbon Assignment Chemical Shift (δ) ppm
C-2 (Furan, C-CN)~154 - 155
C-5 (Furan)~141 - 142
C-3 (Furan)~110 - 111
C-4 (Furan)~106 - 107
-CH₂- (Methylene)~38 - 39

Note: Data is referenced to a deuterated solvent signal (e.g., CDCl₃ at 77.0 ppm).[6]

Experimental Protocol for NMR Spectroscopy

The following outlines a standard procedure for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[7][8] Ensure the sample is free of any solid particles by filtering it through a pipette with a small glass wool plug if necessary.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.[9][10]

    • Shim the magnetic field to achieve maximum homogeneity and resolution.[9][10]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[11]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[12]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[9]

    • Typical parameters on a 100 MHz spectrometer include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[13][14]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[9]

    • Phase the spectrum and perform baseline correction.[9]

    • Reference the spectrum using the residual solvent peak or an internal standard like TMS.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for N-H stretching of the amine, C-H stretching of the furan ring, and C-O stretching of the ether within the ring.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 3500 (two bands)N-H StretchPrimary Amine (-NH₂)
~3100C-H StretchAromatic (Furan)
~2850 - 2960C-H StretchAliphatic (-CH₂-)
~1600N-H BendPrimary Amine (-NH₂)
~1500, ~1450C=C StretchAromatic (Furan)
~1010 - 1150C-O-C StretchEther (Furan)

Note: Spectra are often acquired "neat," meaning the pure liquid is analyzed without a solvent.[1]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

As a liquid at room temperature, this compound is readily analyzed as a thin film.[1][15]

  • Sample Preparation: Place one drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]

  • Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.[15][16] Ensure the liquid spreads evenly.

  • Data Acquisition:

    • Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.[17]

    • Acquire a background spectrum of the empty instrument to subtract any atmospheric interference (H₂O, CO₂).

    • Acquire the sample spectrum over the range of 4000-600 cm⁻¹.[17]

  • Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and return them to a desiccator to prevent moisture damage.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and a characteristic base peak from the stable furfuryl cation.

m/z Value Assignment Relative Intensity
97[M]⁺ (Molecular Ion)High
81[M - NH₂]⁺Base Peak
53[C₄H₅]⁺Moderate
39[C₃H₃]⁺Moderate

Note: The fragmentation pattern is a key identifier for the furfuryl moiety.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

The following is a general procedure for obtaining an EI mass spectrum.

  • Sample Introduction: Introduce a small, volatile sample of this compound into the ion source of the mass spectrometer. This can be done via direct injection or, more commonly, through the output of a Gas Chromatograph (GC-MS).[18][19]

  • Ionization: In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).[20] This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[20]

  • Fragmentation: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.[18][20]

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[18][20]

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[20]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Characterization Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (Salt Plates) Sample->Prep_IR Prep_MS Dilute for GC/Direct Injection Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (GC-MS) Prep_MS->MS Proc_NMR FT, Phasing, Referencing NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Generate Spectrum MS->Proc_MS Interp_NMR Chemical Shifts, Coupling, Integration Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Ion, Fragmentation Pattern Proc_MS->Interp_MS Conclusion Structure Confirmation Interp_NMR->Conclusion Interp_IR->Conclusion Interp_MS->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms of Furfurylamine with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms between furfurylamine and various aldehydes. This compound, a versatile primary amine derived from renewable resources, serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds and polymers. Its reactions with aldehydes are fundamental to the creation of novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science. This document details the primary reaction pathways, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the reaction mechanisms to facilitate a deeper understanding.

Core Reaction Mechanisms

The reaction of this compound with aldehydes can proceed through several key pathways, primarily dictated by the reaction conditions, the nature of the aldehyde, and the presence of catalysts. The most prominent mechanisms include the formation of Schiff bases, subsequent Pictet-Spengler cyclization, and the synthesis of difurfuryldiamines.

Schiff Base Formation

The initial and often reversible step in the reaction between this compound and an aldehyde is the formation of a Schiff base (an imine). This condensation reaction involves the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The reaction is typically catalyzed by either an acid or a base. Acid catalysis proceeds by protonating the carbonyl group, increasing its electrophilicity. The reaction is believed to proceed via an imine pathway, though the imine intermediate can be highly reactive and difficult to isolate.[1]

SchiffBaseFormation This compound This compound Intermediate Hemiaminal Intermediate This compound->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate SchiffBase Schiff Base (Imine) Intermediate->SchiffBase - H₂O Water H₂O

Figure 1: Schiff Base Formation Pathway.
Pictet-Spengler Reaction

A significant and widely utilized reaction involving this compound and aldehydes is the Pictet-Spengler reaction. This reaction leads to the formation of tetrahydro-β-carboline or tetrahydroisoquinoline ring systems, which are common scaffolds in natural products and pharmaceutically active compounds.[2][3][4][5] The reaction begins with the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution on the electron-rich furan ring, followed by a cyclization step.[2][3][4][6]

The driving force for this reaction is the electrophilicity of the iminium ion generated from the condensation of the aldehyde and the amine under acidic conditions.[4] For this reason, an acid catalyst is typically required.[2][4] The nucleophilicity of the aromatic ring is a key factor, with electron-rich rings like furan providing good yields under mild conditions.[2][4]

PictetSpengler cluster_start Schiff Base Formation cluster_cyclization Cyclization This compound This compound SchiffBase Schiff Base This compound->SchiffBase + Aldehyde Aldehyde Aldehyde Aldehyde->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon H⁺ CyclizedIntermediate Spirocyclic Intermediate IminiumIon->CyclizedIntermediate Intramolecular Electrophilic Substitution Product Tetrahydro-β-carboline Derivative CyclizedIntermediate->Product - H⁺

Figure 2: Pictet-Spengler Reaction Pathway.
Formation of Difurfuryldiamines

Under acidic conditions, this compound can react with aldehydes to form difurfuryldiamines.[7][8] This reaction involves the electrophilic substitution of a second molecule of this compound onto an intermediate formed from the initial reaction of this compound and the aldehyde. The reaction is complex and can be influenced by side reactions.[9]

A kinetic model for the acid-catalyzed formation of difurfuryldiamines suggests a two-step mechanism.[9] The selectivity of the reaction towards the desired difurfuryldiamine is greater with acetaldehyde than with formaldehyde.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the reaction of this compound with aldehydes.

Table 1: Reaction Conditions and Yields for Difurfuryldiamine Synthesis [7]

AldehydeThis compound:Aldehyde RatioAcidTemperature (°C)Time (min)Yield (%)
Formaldehyde2:16 M HCl2570~29 (by GC)
Acetaldehyde2:13 M HCl3030~67 (by GC)
Formaldehyde1:16 M HCl24-Lower yield, increased side products
Acetaldehyde1.8-2.0:1---Optimal ratio

Table 2: Reductive Amination of Furfural to this compound [10]

CatalystTemperature (°C)H₂ Pressure (MPa)Time (h)Furfural Conversion (%)This compound Selectivity (%)
Raney Ni1302.0310096.3
Raney Ni70---< 20
Rh/Al₂O₃80-2-~92

Experimental Protocols

Synthesis of 5,5'-Methylenedithis compound[7]
  • Materials : this compound (purified by vacuum distillation), 35 wt% formaldehyde solution, 6 M hydrochloric acid, 6 M sodium hydroxide, chloroform.

  • Procedure :

    • Add 22.5 g of this compound to a 500 mL round-bottom flask and cool in an ice bath to 25 °C.

    • Slowly add 165 mL of 6 M hydrochloric acid while maintaining the temperature at or near 25 °C.

    • Remove the flask from the ice bath and add 9.2 mL of a 35 wt% formaldehyde solution dropwise.

    • After 70 minutes, neutralize the reaction mixture by adding 166 mL of 6 M sodium hydroxide.

    • Extract the product with chloroform (2 x 110 mL).

    • The combined organic layers are then processed to isolate the product.

Synthesis of 1,3,5-Trifurfurylhexahydro-1,3,5-triazine[7]
  • Materials : this compound, 10 wt% phosphoric acid, 35 wt% formaldehyde solution, chloroform.

  • Procedure :

    • Combine 40 g of this compound and 200 mL of 10 wt% phosphoric acid in a 500 mL flask in an ice bath.

    • Add a 35 wt% formaldehyde solution (16 mL) dropwise. The initially clear solution will become cloudy, and a thick amber-colored solid will deposit.

    • Extract the reaction mixture with chloroform (2 x 100 mL).

    • Wash the combined chloroform layer with water (100 mL), dry over molecular sieves, and evaporate to yield the product.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and analysis of this compound-aldehyde reaction products.

ExperimentalWorkflow Start Start Reactants Combine this compound, Aldehyde, and Catalyst Start->Reactants Reaction Control Reaction Conditions (Temperature, Time) Reactants->Reaction Quench Quench Reaction (e.g., Neutralization) Reaction->Quench Extraction Product Extraction (e.g., with Chloroform) Quench->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Analysis Product Characterization (NMR, IR, MS, GC) Purification->Analysis End End Analysis->End

Figure 3: General Experimental Workflow.

References

Thermochemical Properties of Furfurylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of furfurylamine, a furan-based compound of significant interest in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents visual representations of the experimental workflows.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and energy content, which are vital parameters in process design, safety assessments, and the development of novel synthetic routes. The available quantitative data for this compound at T = 298.15 K and p° = 0.1 MPa are summarized in the tables below.

PropertySymbolValueState
Standard Molar Enthalpy of FormationΔfHₘ°-(92.6 ± 1.1) kJ·mol⁻¹Liquid
Standard Molar Enthalpy of FormationΔfHₘ°-(43.5 ± 1.4) kJ·mol⁻¹Gas
Standard Molar Energy of CombustionΔcHₘ°-Liquid
Standard Molar Enthalpy of VaporizationΔvapHₘ°(49.1 ± 0.8) kJ·mol⁻¹-

Experimental Protocols

The determination of the thermochemical properties of this compound relies on precise calorimetric techniques. The following sections detail the methodologies employed in the cited research.

Static Bomb Combustion Calorimetry

The standard molar energy of combustion of liquid this compound was determined using a static bomb combustion calorimeter. This technique measures the heat released when a substance is completely combusted in a constant-volume vessel (the "bomb") filled with an excess of oxygen under pressure.

Methodology:

  • Sample Preparation: A known mass of the liquid this compound sample is placed in a crucible within the combustion bomb. A cotton fuse is positioned to ensure ignition.

  • Bomb Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3.04 MPa.

  • Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a precisely measured quantity of water. The calorimeter is then sealed in an outer jacket to minimize heat exchange with the surroundings.

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through an ignition wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.

  • Data Analysis: The energy equivalent of the calorimeter is determined by calibrating with a substance of known combustion energy, such as benzoic acid. The standard molar energy of combustion of this compound is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

High-Temperature Calvet Microcalorimetry

The standard molar enthalpy of vaporization of this compound was determined using a high-temperature Calvet microcalorimeter. This method measures the heat flow associated with the phase transition of a substance from liquid to gas.

Methodology:

  • Sample Introduction: A small, accurately weighed sample of this compound is placed in a sample cell.

  • Isothermal Measurement: The sample cell is dropped from room temperature into the pre-heated microcalorimeter, which is maintained at a constant high temperature (T = 298.15 K for this experiment).

  • Vaporization: The heat absorbed by the sample to first heat up and then completely vaporize is measured by the surrounding thermopiles.

  • Calibration: The apparatus is calibrated using a substance with a known enthalpy of vaporization or by electrical calibration (Joule effect).

  • Calculation: The standard molar enthalpy of vaporization is calculated from the integrated heat flow signal, the mass of the sample, and its molar mass.

Visualizations

The following diagrams illustrate the experimental workflows for the determination of the thermochemical properties of this compound.

experimental_workflow_combustion_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep1 Weigh this compound Sample prep2 Place in Crucible prep1->prep2 prep3 Position Cotton Fuse prep2->prep3 bomb1 Seal Bomb prep3->bomb1 bomb2 Pressurize with O₂ (3.04 MPa) bomb1->bomb2 cal1 Place Bomb in Water-filled Calorimeter bomb2->cal1 cal2 Ignite Sample cal1->cal2 cal3 Monitor Temperature Change cal2->cal3 an1 Calibrate with Benzoic Acid cal3->an1 an2 Calculate Energy of Combustion an1->an2 result Standard Molar Energy of Combustion an2->result

Static Bomb Combustion Calorimetry Workflow

experimental_workflow_calvet_microcalorimetry cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh this compound Sample meas1 Drop Sample into Calvet Microcalorimeter (298.15 K) prep1->meas1 meas2 Measure Heat Flow during Vaporization meas1->meas2 an1 Calibrate Instrument meas2->an1 an2 Calculate Enthalpy of Vaporization an1->an2 result Standard Molar Enthalpy of Vaporization an2->result

High-Temperature Calvet Microcalorimetry Workflow

A Technical Guide to the Solubility of Furfurylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of furfurylamine in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on consolidating qualitative solubility information, outlining the general principles governing the solubility of amines, and providing a detailed, standardized experimental protocol for the quantitative determination of this compound solubility. This guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection for synthesis, purification, and formulation development involving this compound.

Introduction

This compound, a heterocyclic amine derived from furfural, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1] Its utility in these applications is fundamentally linked to its solubility in various reaction and purification media. A thorough understanding of its solubility profile is therefore critical for optimizing process parameters, enhancing reaction yields, and ensuring the purity of final products.

This guide addresses the current gap in quantitative solubility data by providing a framework for its experimental determination and offering qualitative insights based on established chemical principles and available data.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₅H₇NO[2][3]
Molecular Weight 97.12 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Boiling Point 145-146 °C[4]
Melting Point -70 °C[4]
Density 1.099 g/mL at 25 °C[4]
Flash Point 37 °C[3]

Solubility of this compound: A Qualitative Overview

While precise quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility. These are summarized in the table below. The general principle that "like dissolves like" is a useful guide; as a polar molecule, this compound is expected to be more soluble in polar solvents.[5]

SolventSolvent TypeSolubility/MiscibilityReference
WaterPolar ProticMiscible/Soluble[1][3]
EthanolPolar ProticSoluble[1]
Diethyl EtherPolar AproticSoluble[1]
ChloroformNonpolarSlightly Soluble[4]
Ethyl AcetatePolar AproticSlightly Soluble[4]

Aliphatic amines generally exhibit significant solubility in polar organic solvents.[6] The solubility tends to decrease as the carbon chain length of the solvent increases.[6] Aromatic amines, on the other hand, tend to be more soluble in aromatic solvents.[7] Given its structure, which includes a polar amine group and a less polar furan ring, this compound's solubility is influenced by both of these molecular features.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume or mass of the selected organic solvent. The amount of this compound should be sufficient to ensure that a separate phase of undissolved this compound is visible after equilibration.

  • Equilibration:

    • Securely seal the vials.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the mixture. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 24 hours to allow for complete phase separation. The undissolved this compound should form a distinct layer.

  • Sampling and Analysis:

    • Carefully extract an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved this compound layer.

    • Filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any suspended microdroplets.

    • Accurately weigh the collected sample.

    • Dilute the sample to a known volume with the same solvent.

    • Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.

  • Data Calculation:

    • From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.

Safety Precautions:

  • This compound is a flammable and corrosive liquid.[8] Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Mixture (Excess this compound + Solvent) start->prep equilibrate Equilibrate at Constant Temperature with Agitation (24-72h) prep->equilibrate separate Cease Agitation and Allow Phase Separation (≥24h) equilibrate->separate sample Sample and Filter Saturated Solvent Phase separate->sample analyze Analyze Sample by GC or HPLC sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While there is a clear need for more extensive quantitative data on the solubility of this compound in a wider range of organic solvents, the available qualitative information and established principles of chemical solubility provide a solid foundation for its use in research and development. The experimental protocol detailed in this guide offers a robust methodology for generating the precise, quantitative data required for process optimization and regulatory compliance. It is anticipated that the application of such standardized methods will contribute to a more comprehensive understanding of this important chemical intermediate's behavior in various solvent systems.

References

Furfurylamine: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of furfurylamine. This compound, a versatile primary amine derived from biomass, is a valuable building block in the pharmaceutical, agrochemical, and polymer industries. Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of products throughout their lifecycle. This document summarizes key degradation pathways, provides relevant (though sometimes surrogate) quantitative data, outlines experimental protocols for stability testing, and presents visual representations of degradation mechanisms and workflows.

Chemical Properties and Intrinsic Stability

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is miscible with water and soluble in many organic solvents.[1] Its structure, featuring a furan ring and a primary amine, dictates its reactivity and stability. The lone pair of electrons on the nitrogen atom confers basic properties, while the furan ring is susceptible to electrophilic attack and oxidation.[1]

This compound is known to be sensitive to air and absorbs carbon dioxide, leading to degradation.[1] Therefore, it should be stored under an inert atmosphere to maintain its purity.

Table 1: General Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₇NO[1]
Molecular Weight97.12 g/mol [1]
Boiling Point145-146 °C[1]
Melting Point-70 °C[1]
Density1.05 g/mL at 25 °C[1]
pKa~9.12 (Predicted)[1]
SolubilitySoluble in water[1]

Degradation Pathways

This compound can degrade through several pathways, including oxidation, acid- and base-catalyzed reactions, thermal decomposition, and photolysis.

Oxidative Degradation

Oxidative degradation is a significant pathway for this compound. The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products. A key oxidative transformation is the aza-Achmatowicz reaction .

The aza-Achmatowicz reaction is an oxidative rearrangement of a this compound derivative to a substituted piperidinone. This reaction is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol.[2][3][4] The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization.

The general mechanism involves the following steps:

  • Oxidation of the furan ring.

  • Ring opening to form a dicarbonyl intermediate.

  • Intramolecular cyclization to form a hemiaminal.

  • Further rearrangement to yield the piperidinone product.

aza_achmatowicz This compound This compound Derivative Intermediate Dicarbonyl Intermediate This compound->Intermediate Oxidation & Ring Opening Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->this compound Hemiaminal Hemiaminal Intermediate->Hemiaminal Intramolecular Cyclization Piperidinone Piperidinone Product Hemiaminal->Piperidinone Rearrangement acid_degradation This compound This compound Protonated_this compound Protonated this compound This compound->Protonated_this compound H_plus H+ H_plus->this compound Ring_Opening Ring Opening Protonated_this compound->Ring_Opening Hydrolysis Degradation_Products Degradation Products (e.g., Formic Acid, Resinification) Ring_Opening->Degradation_Products forced_degradation_workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photodegradation Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Data Data Interpretation: - Identify Degradants - Determine Degradation Rate Analysis->Data biological_degradation This compound This compound N_Dealkylation N-Dealkylation This compound->N_Dealkylation Ring_Oxidation Furan Ring Oxidation This compound->Ring_Oxidation CYP450 Cytochrome P450 Enzymes CYP450->this compound MAO Monoamine Oxidase (MAO) MAO->this compound Metabolites Metabolites N_Dealkylation->Metabolites Ring_Oxidation->Metabolites

References

Methodological & Application

Application Notes and Protocols: The Role of Furfurylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfurylamine, a bio-based primary amine derived from furfural, serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its furan moiety is a privileged structure in medicinal chemistry, contributing to the biological activity of the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the diuretic Furosemide, the H2-receptor antagonist Ranitidine, the antihistamine Barmastine, and the cholinergic agent Furtrethonium.

This compound in the Synthesis of Furosemide

Furosemide is a potent loop diuretic used to treat edema and hypertension.[3] The synthesis of Furosemide involves the condensation of this compound with a substituted sulfamoylbenzoic acid. Two primary routes for the synthesis of the sulfamoylbenzoic acid precursor are outlined below, followed by the final condensation step with this compound.

Quantitative Data Summary for Furosemide Synthesis
Precursor RouteKey IntermediateReported Yield of Final CondensationOverall YieldReference
Route 12,4-Dichloro-5-sulfamoylbenzoic Acid35-50%Not specified[4][5]
Route 24-Chloro-2-fluoro-5-sulfamoylbenzoic AcidUp to 96%Not specified[4]
Experimental Protocols for Furosemide Synthesis

Route 1: From 2,4-Dichlorobenzoic Acid

Step 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

This multi-step process involves the chlorosulfonation of 2,4-dichlorobenzoic acid followed by ammonolysis.[3]

Step 2: Condensation of 2,4-Dichloro-5-sulfamoylbenzoic Acid with this compound

  • Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with this compound in the absence of water.

  • Reagents and Conditions: An alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid is reacted with approximately 3 equivalents of this compound.

  • Temperature: The reaction is carried out at a temperature of 120-140°C.

  • Work-up: The resulting alkali salt of Furosemide is then acidified to yield the final product.[5]

Route 2: High-Yield Synthesis from 4-Chloro-2-fluoro-toluene

Step 1: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

This involves the photochlorination of 4-chloro-2-fluoro-toluene, followed by aminosulfonylation.[5]

Step 2: Condensation of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid with this compound

  • Reaction: 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is condensed with this compound.

  • Reagents and Conditions: The reaction is carried out by heating a mixture of the acid and this compound.

  • Temperature: 95°C

  • Duration: 2 hours

  • Work-up: The reaction mixture is poured into water and acidified with glacial acetic acid to a pH of 4. The crystalline product is separated, washed with water, and recrystallized from ethanol.[4]

Experimental Workflow: Furosemide Synthesis

Furosemide_Synthesis cluster_route1 Route 1 cluster_route2 Route 2 (High Yield) 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoic Acid Chlorosulfonation Chlorosulfonation 2,4-Dichlorobenzoic Acid->Chlorosulfonation Chlorosulfonic acid Ammonolysis Ammonolysis Chlorosulfonation->Ammonolysis Ammonia 2,4-Dichloro-5-sulfamoylbenzoic Acid 2,4-Dichloro-5-sulfamoylbenzoic Acid Ammonolysis->2,4-Dichloro-5-sulfamoylbenzoic Acid Condensation Condensation 2,4-Dichloro-5-sulfamoylbenzoic Acid->Condensation 4-Chloro-2-fluoro-toluene 4-Chloro-2-fluoro-toluene Photochlorination Photochlorination 4-Chloro-2-fluoro-toluene->Photochlorination Cl2, hv Aminosulfonylation Aminosulfonylation Photochlorination->Aminosulfonylation 1. HSO3Cl 2. NH3 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid Aminosulfonylation->4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid->Condensation This compound This compound This compound->Condensation Furosemide Furosemide Condensation->Furosemide Heat Furosemide_Pathway Furosemide Furosemide Na+/K+/2Cl- Cotransporter Na+/K+/2Cl- Cotransporter Furosemide->Na+/K+/2Cl- Cotransporter Inhibits Ion Reabsorption Ion Reabsorption Na+/K+/2Cl- Cotransporter->Ion Reabsorption Mediates Diuresis Diuresis Ion Reabsorption->Diuresis Decreased reabsorption leads to Ranitidine_Synthesis Furfuryl Alcohol Furfuryl Alcohol Aminomethylation Aminomethylation Furfuryl Alcohol->Aminomethylation Dimethylamine, Paraformaldehyde 5-(Dimethylaminomethyl)furfuryl alcohol 5-(Dimethylaminomethyl)furfuryl alcohol Aminomethylation->5-(Dimethylaminomethyl)furfuryl alcohol Thiolation Thiolation 5-(Dimethylaminomethyl)furfuryl alcohol->Thiolation 2-Mercaptoethylamine HCl This compound Derivative This compound Derivative Thiolation->this compound Derivative 2-[[[5-(dimethylamino)methyl- 2-furanyl]methyl]thio]ethanamine Condensation Condensation This compound Derivative->Condensation N-methyl-1-methylthio-\n2-nitroethenamine N-methyl-1-methylthio- 2-nitroethenamine N-methyl-1-methylthio-\n2-nitroethenamine->Condensation Ranitidine Ranitidine Condensation->Ranitidine Heat Ranitidine_Pathway Ranitidine Ranitidine H2 Receptor H2 Receptor Ranitidine->H2 Receptor Blocks Histamine Histamine Histamine->H2 Receptor Binds to Adenylate Cyclase Adenylate Cyclase H2 Receptor->Adenylate Cyclase Activates cAMP Production cAMP Production Adenylate Cyclase->cAMP Production Increases Gastric Acid Secretion Gastric Acid Secretion cAMP Production->Gastric Acid Secretion Stimulates Furtrethonium_Synthesis N,N-Dimethylthis compound N,N-Dimethylthis compound Quaternization Quaternization N,N-Dimethylthis compound->Quaternization Methyl Iodide Methyl Iodide Methyl Iodide->Quaternization Furtrethonium Iodide Furtrethonium Iodide Quaternization->Furtrethonium Iodide SN2 Reaction

References

Furfurylamine: A Versatile Bio-based Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Furfurylamine, a bio-based amine derived from renewable resources, serves as a crucial starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique furan moiety and reactive amino group make it an ideal scaffold for the construction of complex heterocyclic compounds with significant therapeutic value. This document provides detailed application notes on the use of this compound in the synthesis of two prominent APIs, Furosemide and Ranitidine. It includes comprehensive experimental protocols, quantitative data, and visualizations of their mechanisms of action to support researchers in drug discovery and development.

Introduction to this compound in API Synthesis

This compound is a colorless to light yellow liquid derived from furfural, which is produced from lignocellulosic biomass.[1] As a bio-based chemical, it aligns with the principles of green chemistry, offering a sustainable alternative to petroleum-based starting materials.[2] The furan ring system is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and exhibiting a wide range of biological activities.[3] The primary amino group of this compound allows for facile amide bond formation and serves as a key reactive handle for introducing the furan scaffold into target molecules.[4]

This versatile building block is instrumental in the synthesis of various pharmaceuticals, including diuretics, anti-ulcer agents, and antiseptics.[5][6] Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of the final API.

Application: Synthesis of Furosemide

Furosemide is a potent loop diuretic used to treat edema associated with heart failure, liver cirrhosis, and renal disease.[7] The synthesis of furosemide involves the condensation of a substituted sulfamoylbenzoic acid with this compound.[4][8]

Synthetic Scheme

A high-yield synthetic route to furosemide involves the reaction of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with this compound.[9]

Reaction:

4-chloro-2-fluoro-5-sulfamoylbenzoic acid + this compound → Furosemide

Quantitative Data for Furosemide Synthesis
ParameterValueReference
Starting Material 4-chloro-2-fluoro-5-sulfamoylbenzoic acid[9]
Reagent This compound[9]
Yield 96%[9]
Melting Point 206-208 °C[9]
Appearance White, microcrystalline powder[10]
Characterization Data for Furosemide
TechniqueDataReference
¹H NMR (600 MHz, H₂O, pH 7.0) δ (ppm): 8.58, 7.46, 7.00, 6.38, 6.37, 6.33, 6.32, 4.50[11][12]
¹³C NMR Signals corresponding to the aromatic and furan carbons are observed.[11][13]
FTIR (KBr) ν (cm⁻¹): 3396 & 3349 (NH₂ stretching), 3280 (NH stretching), 1670 (C=O stretching), 1141 (SO₂ stretching)[6]
Mass Spectrometry Consistent with the molecular weight of Furosemide (330.77 g/mol ).[11]
Detailed Experimental Protocol for Furosemide Synthesis

This protocol is adapted from a patented high-yield process.[9]

Materials:

  • 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid

  • This compound

  • 2-methoxy-ethanol or dimethylformamide (solvent)

  • Glacial acetic acid

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, create a mixture of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid and this compound. The molar ratio of this compound to the benzoic acid derivative should be between 2 and 6. The reaction can be carried out in a solvent such as 2-methoxy-ethanol or dimethylformamide.

  • Heat the reaction mixture to 95 °C and maintain this temperature for 2 hours with stirring.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Acidify the aqueous mixture to a pH of 4 using glacial acetic acid to precipitate the crude furosemide.

  • Isolate the crystalline product by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure furosemide.

  • Dry the purified furosemide. The expected yield is approximately 96%, with a melting point of 206-208 °C.[9]

Application: Synthesis of Ranitidine

Ranitidine is a histamine H₂-receptor antagonist that was widely used to decrease stomach acid production in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[12] A common synthetic route utilizes a this compound derivative.[14] A green chemistry approach starts from the biomass-derived 5-(chloromethyl)furfural.[15][16]

Synthetic Scheme

The synthesis of ranitidine from 5-(chloromethyl)furfural is a multi-step process.

Overall Transformation:

5-(Chloromethyl)furfural → Ranitidine

Quantitative Data for Ranitidine Synthesis
StepIntermediate/ProductYieldReference
15-[[(2-Acetamidoethyl)thio]methyl]furfural91%
2N-acetyl-N'-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amine90%[3]
32-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine94%[3]
4Ranitidine88%[3]
Overall Ranitidine 68%
Characterization Data for Ranitidine and a Key Intermediate
CompoundTechniqueDataReference
Ranitidine ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 6.42 (1H, s, br), 6.09 (1H, s), 3.67 (2H, s), 3.37 (2H, s), 3.26 (2H, q, J = 6.0 Hz), 2.62 (2H, t, J = 6.4 Hz) 2.21 (6H, s), 1.93 (3H, s)[3]
Ranitidine ¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 23.5, 28.4, 31.9, 38.7, 45.4, 56.2, 108.4, 109.9, 151.4, 152.1, 170.5[3]
Intermediate 3 HRMS (ESI) [M+H]⁺ calculated for C₁₀H₁₉N₂OS: 215.1212; found: 215.1218[3]
Ranitidine HRMS (ESI) [M+H]⁺ calculated for C₁₃H₂₃N₄O₃S: 315.1491; found: 315.1497[3]
Detailed Experimental Protocol for Ranitidine Synthesis

This protocol is based on the synthesis from 5-(chloromethyl)furfural (CMF).[3][17]

Step 1: Synthesis of 5-[[(2-Acetamidoethyl)thio]methyl]furfural

  • To a solution of N-acetylcysteamine (3.40 mmol) in dry THF (20 mL) under an argon atmosphere, add sodium hydride (95%) (4.08 mmol).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add a solution of CMF (3.40 mmol) in dry THF (10 mL) dropwise over 10 minutes.

  • Stir the light yellow solution overnight at room temperature.

  • Evaporate the solvent and add saturated brine (50 mL).

  • Extract the mixture with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers, wash with saturated brine (100 mL), and dry over Na₂SO₄.

  • Add charcoal (100 mg), stir for 20 minutes, and filter.

  • Evaporate the solvent to yield the product as a yellow liquid (91% yield).[3]

Step 2: Synthesis of N-acetyl-N'-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amine

  • Add dimethylamine (1.0 mL) to a solution of the product from Step 1 (0.926 mmol) in dry methanol (20 mL) and stir at room temperature for 1 hour.

  • Cool the resulting red solution to 0 °C and add NaBH₄ (98%) (1.42 mmol) over 5 minutes.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Evaporate the solvent at a temperature below 45 °C.

  • Dissolve the residue in CH₂Cl₂ (50 mL) and filter to remove inorganic impurities.

  • Evaporate the solvent to obtain the product as a pale yellow oil (90% yield).[3]

Step 3: Synthesis of 2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine

  • Heat a solution of the product from Step 2 (0.965 mmol) in freshly prepared 2N aqueous NaOH (10 mL) at reflux for 2 hours.

  • Cool the mixture to room temperature and extract with CH₂Cl₂ (3 x 30 mL).

  • Combine the organic layers, wash with saturated brine, dry over Na₂SO₄, and evaporate the solvent to yield the product as a pale yellow oil (94% yield).[3]

Step 4: Synthesis of Ranitidine

  • Add a solution of the product from Step 3 (0.700 mmol) in distilled water (10 mL) dropwise over 10 minutes to a stirred suspension of 1-methylthio-1-methylamino-2-nitroethylene (0.703 mmol) in distilled water (5 mL).

  • Place the resulting light yellow solution in an oil bath at 55 °C and stir overnight.

  • Add saturated brine (30 mL) and extract the mixture with CHCl₃ (3 x 20 mL).

  • Combine the organic layers and dry over Na₂SO₄.

  • Evaporate the solvent to give ranitidine as a pale yellow oil (88% yield).[3]

Mechanism of Action and Signaling Pathways

Furosemide: Inhibition of the Na⁺-K⁺-2Cl⁻ Cotransporter

Furosemide exerts its diuretic effect by inhibiting the Na⁺-K⁺-2Cl⁻ (NKCC2) cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[7][18] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water.[18]

Furosemide_Mechanism cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell Na+ Na⁺ NKCC2 Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC2) Na+->NKCC2 K+ K⁺ K+->NKCC2 Cl- 2Cl⁻ Cl-->NKCC2 Furosemide Furosemide Furosemide->NKCC2 Inhibits Water_Excretion Increased Water Excretion (Diuresis) Reabsorption Ion Reabsorption NKCC2->Reabsorption Transports Ranitidine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Histamine Histamine H2R Histamine H₂ Receptor Histamine->H2R Binds & Activates Ranitidine Ranitidine Ranitidine->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA->ProtonPump Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Causes

References

Application of Furfurylamine as a Corrosion Inhibitor: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of furfurylamine as a corrosion inhibitor, particularly for mild steel in acidic environments. The information compiled includes detailed experimental protocols for evaluating inhibitor performance and quantitative data to support its efficacy. Additionally, logical workflows and the proposed inhibition mechanism are visualized to facilitate understanding.

Introduction

This compound, a derivative of furfural, has emerged as a promising corrosion inhibitor for various metals and alloys, most notably for mild steel in acidic media such as hydrochloric acid (HCl).[1] Its effectiveness is attributed to the presence of the furan ring, which contains a heteroatom (oxygen) and π-electrons, facilitating strong adsorption onto metal surfaces.[1] This adsorption forms a protective barrier that impedes the corrosive process. This compound acts as a mixed-type inhibitor, influencing both the anodic and cathodic reactions of the corrosion process.

Quantitative Data Summary

The corrosion inhibition efficiency of this compound is dependent on its concentration. The following tables summarize key quantitative data from experimental studies.

Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 1 M HCl

Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)--
1 x 10⁻⁴--
5 x 10⁻⁴--
1 x 10⁻³--
5 x 10⁻³-93.5

Table 2: Electrochemical Parameters for this compound as a Corrosion Inhibitor

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
0 (Blank)----
5 x 10⁻³-50274.8--

Note: Comprehensive electrochemical data across a range of concentrations is limited in publicly available sources.

Experimental Protocols

To evaluate the efficacy of this compound as a corrosion inhibitor, the following standard experimental protocols are recommended.

Weight Loss Measurement

This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in a 1 M HCl solution (or other corrosive medium) without (blank) and with various concentrations of this compound.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products. This can be done by brushing, followed by washing with a suitable cleaning solution, rinsing with distilled water and acetone, and then drying.

  • Final Weighing: Reweigh the cleaned and dried coupons.

  • Calculation:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:

      • K = 8.76 × 10⁴ (constant)

      • W = Weight loss in grams

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inhibitor = Corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps in identifying the type of inhibitor.

Protocol:

  • Electrochemical Cell Setup: Use a three-electrode cell consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Solution Preparation: Fill the cell with the corrosive medium (e.g., 1 M HCl) without and with different concentrations of this compound.

  • Stabilization: Immerse the working electrode in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculation of Inhibition Efficiency (IE %): IE % = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 Where:

    • Icorr_blank = Corrosion current density in the absence of the inhibitor

    • Icorr_inhibitor = Corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor on the metal surface.

Protocol:

  • Electrochemical Cell Setup: Use the same three-electrode setup as for the PDP measurements.

  • Solution and Stabilization: Prepare the solutions and stabilize the working electrode at its OCP as described in the PDP protocol.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance (-Z") versus the real impedance (Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).

  • Calculation of Inhibition Efficiency (IE %): IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where:

    • Rct_blank = Charge transfer resistance in the absence of the inhibitor

    • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor

Synthesis Protocol for this compound

This compound can be synthesized from furfural, a biomass-derived compound, through reductive amination.

One-Pot Reductive Amination from Furfural:

  • Oxime Formation: Mix furfural and hydroxylammonium chloride in water. Add a solution of sodium carbonate dropwise and stir the resulting solution at room temperature. The furfuryloxime can be collected by filtration.

  • Reduction: In a separate vessel, add the prepared furfuryloxime to a mixture of zinc dust, ammonium chloride, and zinc chloride in water. Heat and stir the mixture.

  • Work-up: After the reaction, cool the mixture and filter to remove insoluble materials. Add a sodium hydroxide solution to the filtrate. The this compound product can then be extracted.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Material & Inhibitor Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Evaluation Metal_Prep Mild Steel Coupon Preparation (Polishing, Degreasing) WL Weight Loss Measurement Metal_Prep->WL PDP Potentiodynamic Polarization Metal_Prep->PDP EIS Electrochemical Impedance Spectroscopy Metal_Prep->EIS Inhibitor_Sol This compound Solution Preparation (Varying Concentrations) Inhibitor_Sol->WL Inhibitor_Sol->PDP Inhibitor_Sol->EIS CR_Calc Corrosion Rate Calculation WL->CR_Calc IE_Calc Inhibition Efficiency Calculation PDP->IE_Calc EIS->IE_Calc CR_Calc->IE_Calc Mechanism Inhibition Mechanism Determination IE_Calc->Mechanism

Caption: Workflow for evaluating this compound as a corrosion inhibitor.

Corrosion Inhibition Mechanism

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) cluster_reactions Corrosion Reactions H_plus H⁺ ions Cathodic Cathodic Reaction: 2H⁺ + 2e⁻ → H₂ H_plus->Cathodic Cl_minus Cl⁻ ions This compound This compound Molecule Adsorption Adsorption of this compound on Fe surface This compound->Adsorption π-electrons & N-atom interact with Fe d-orbitals Fe_surface Fe Anodic Anodic Reaction: Fe → Fe²⁺ + 2e⁻ Fe_surface->Anodic Fe_surface->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Inhibition Corrosion Inhibition Protective_Film->Inhibition Blocks active sites Inhibition->Anodic Reduces Inhibition->Cathodic Reduces

Caption: Proposed mechanism of corrosion inhibition by this compound.

Logical Relationship of Inhibition

logical_relationship start Introduction of this compound into Corrosive Medium adsorption Adsorption on Metal Surface (Physisorption & Chemisorption) start->adsorption film_formation Formation of a Protective Adsorbed Film adsorption->film_formation blocking Blocking of Anodic and Cathodic Sites film_formation->blocking corrosion_decrease Decrease in Corrosion Rate blocking->corrosion_decrease efficiency High Inhibition Efficiency corrosion_decrease->efficiency

References

Application Notes: The Role of Furfurylamine in Advancing Furan Resins and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Furfurylamine, a bio-based intermediate derived from furfural, is a pivotal building block in the synthesis of sustainable furan resins and polymers.[1][2] Its versatile chemical nature, stemming from the primary amine group and the furan ring, allows it to be a key precursor in the manufacturing of a wide array of materials, including epoxy resins, polyamides, and polyureas.[3][4][5] The incorporation of the furan moiety, sourced from renewable lignocellulosic biomass, into polymer backbones imparts desirable properties such as high thermal stability and increased char yield, making these materials suitable for high-temperature applications.[6]

In the realm of epoxy resins , this compound can be epoxidized to create novel glycidyl amine monomers.[6][7] A notable example is the synthesis of furan diepoxy (FDE), a diglycidyl amine with a pendant furan group.[7] These furan-based epoxy systems are being explored as renewable alternatives to conventional bisphenol A (BPA)-based resins, which are derived from petroleum and are known endocrine disruptors.[6] The resulting thermosets often exhibit enhanced viscoelastic properties and thermal stability.[7] Interestingly, some diepoxy monomers derived from this compound contain tertiary amines within their structure, which can catalyze the curing process, eliminating the need for an external curing agent.[6]

This compound also serves as a foundational monomer for producing fully bio-based polyamides .[3] A novel "amine-first" strategy utilizes this compound as the sole furan source to prepare both bisfuranic diamine and diacid monomers.[3] This approach allows for the synthesis of all-furan-based polyamides through polycondensation, offering a sustainable alternative to petroleum-based counterparts like PA1010.[3]

Furthermore, this compound is instrumental in the development of polyureas .[4] It can be converted into furan-based diamines, which are then condensed with diisocyanates to generate polyureas.[4] These materials exhibit versatile properties and thermoplastic features, making them processable via techniques like hot pressing.[4]

The synthesis of this compound itself is a critical area of research, with numerous methods developed for the reductive amination of furfural.[1][8][9] These processes often employ heterogeneous catalysts and are being optimized for efficiency and sustainability to support the growing demand for furan-based polymers.[9][10]

Experimental Protocols

Protocol 1: Synthesis of Furan Diepoxy (FDE) Monomer

This protocol describes the synthesis of a furan diepoxy (FDE) monomer from this compound and epichlorohydrin.[7] The reaction involves the formation of a diglycidyl amine with a pendant furan.

Materials:

  • This compound

  • Epichlorohydrin

  • Suitable reaction vessel

Procedure:

  • Combine this compound and epichlorohydrin in a 1:10 molar ratio in a reaction vessel.[7]

  • Allow the adduct formation reaction to proceed for 24 hours.[7]

  • During the synthesis, aliquots can be taken to monitor the formation of the desired FDE product and potential side products, such as α-chlorohydrin FDE, using techniques like Gel Permeation Chromatography (GPC) and Fourier Transform Infrared Spectroscopy (FTIR).[7]

  • Upon completion, the resulting resin will contain the FDE monomer. Further purification steps may be necessary depending on the desired purity to minimize high molecular weight oligomers and side products.[7]

Protocol 2: One-Pot Reductive Amination of Furfural to this compound

This protocol details a one-pot synthesis of this compound from furfural using a zinc-mediated method in an aqueous medium.[8][11]

Materials:

  • Furfural

  • Hydroxylammonium chloride

  • Sodium carbonate

  • Zinc dust

  • Ammonium chloride

  • Zinc chloride

  • Water

  • Reaction vessel

Procedure:

  • Oxime Formation: In a suitable reaction vessel, mix furfural (e.g., 10 mL, 120.72 mmol) and hydroxylammonium chloride (e.g., 10.07 g, 144.86 mmol) in water (e.g., 20 mL).[8][11]

  • Slowly add a solution of sodium carbonate (e.g., 7.68 g, 72.43 mmol) in water (e.g., 30 mL) dropwise to the mixture.[8][11]

  • Stir the resulting solution at room temperature to allow for the formation of furfuryloxime.[8]

  • Reduction to Amine: After the completion of oxime formation, heat the solution to 60°C.[8]

  • Add water (e.g., 33 mL), zinc dust (e.g., 55.27 g, 845.04 mmol), ammonium chloride (e.g., 32.29 g, 603.6 mmol), and zinc chloride (e.g., 1.64 g, 12.07 mmol) to the reaction mixture.[8]

  • Stir the mixture vigorously for 15 minutes.[8]

  • Cool the reaction mixture and filter to remove unreacted zinc and other solid materials. The resulting aqueous solution contains the this compound product.[8]

  • Further purification can be achieved by extraction and distillation.[8]

Protocol 3: Catalytic Reductive Amination of Furfural using a Heterogeneous Catalyst

This protocol provides a general procedure for the synthesis of this compound using a heterogeneous catalyst, such as Rh/Al₂O₃ or Raney Ni, in a high-pressure autoclave.[8][9]

Materials:

  • Furfural

  • Aqueous ammonia

  • Heterogeneous catalyst (e.g., Rh/Al₂O₃ or Raney Ni)

  • Solvent (e.g., 1,4-dioxane)

  • High-pressure autoclave

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • Charge the high-pressure autoclave with furfural, aqueous ammonia (or another ammonia source), the chosen catalyst, and a suitable solvent.[8][9]

  • Seal the reactor and purge it with nitrogen gas, followed by pressurizing with hydrogen to the desired pressure (e.g., 2.0 MPa).[8][9]

  • Heat the reactor to the target temperature (e.g., 80°C for Rh/Al₂O₃ or 130°C for Raney Ni) and maintain the reaction for the specified duration (e.g., 2-3 hours) with vigorous stirring.[8][9]

  • After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.[8][10]

  • Filter the reaction mixture to recover the catalyst for potential reuse.[8][10]

  • The filtrate contains the this compound product, which can be isolated by removing the solvent under reduced pressure and further purified if necessary.[10]

Quantitative Data

The following tables summarize quantitative data related to the synthesis and properties of this compound-based polymers.

Table 1: Synthesis of Furan Diepoxy (FDE) Resins

Resin Name This compound:Epichlorohydrin Molar Ratio Reaction Time (h) Key Characteristics Reference
S-FDE Not specified Not specified Contained desired FDE monomer and high molecular weight oligomers. [7]

| 1:10-FDE | 1:10 | 24 | Minimal high molecular weight oligomers; contained a mixture of FDE and a side product. |[7] |

Table 2: Properties of a Cured Furan-Based Diepoxy Monomer

Property Value Reference
Glass Transition Temperature (Tg) 79 ± 1 °C [6]

| Char Yield at 1000 °C | 39 ± 1 % |[6] |

Table 3: Reductive Amination of Furfural to this compound

Catalyst Temperature (°C) H₂ Pressure (MPa) Time (h) Furfural Conversion (%) This compound Selectivity (%) Reference
Rh/Al₂O₃ 80 2 2 Not specified 92 [9]
Ru/Nb₂O₅ 70 Not specified Not specified Not specified 89 (Yield) [9]

| Raney Ni | 130 | 2.0 | 3 | 100 | 96.3 |[9] |

Visualizations

experimental_workflow_FDE_synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products This compound This compound Reaction Adduct Formation (24 hours) This compound->Reaction Epichlorohydrin Epichlorohydrin (1:10 ratio) Epichlorohydrin->Reaction Monitoring Process Monitoring (GPC, FTIR) Reaction->Monitoring FDE_Resin FDE Resin Mixture Reaction->FDE_Resin Side_Products Side Products (α-chlorohydrin FDE, Oligomers) Reaction->Side_Products

Caption: Workflow for the synthesis of Furan Diepoxy (FDE).

reaction_pathway_polyamide_synthesis cluster_monomers Monomer Synthesis This compound This compound (Sole Furan Source) Diamine Bisfuranic Diamine Monomer This compound->Diamine Diacid Bisfuranic Diacid Monomer Diamine->Diacid Amine-Acid Oxidative Conversion Polycondensation Polycondensation Diamine->Polycondensation Diacid->Polycondensation Bio_PA All-Furan-Based Bio-Polyamide Polycondensation->Bio_PA

Caption: Synthesis of all-furan-based polyamides from this compound.

logical_relationship_reductive_amination Furfural Furfural Condensation Condensation Furfural->Condensation Amine_Source Amine Source (e.g., Ammonia) Amine_Source->Condensation Imine Imine Intermediate Condensation->Imine Hydrogenation Hydrogenation (Catalyst + H₂) Imine->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: General pathway for reductive amination of furfural.

References

Application Notes and Protocols for the Reductive Amination of Furfural to Furfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of furfurylamine via the reductive amination of furfural. This process is a critical transformation for producing valuable furan-based compounds used in the pharmaceutical, agrochemical, and polymer industries.[1][2] The following sections detail various catalytic systems, experimental procedures, and quantitative data to guide researchers in developing efficient and sustainable methods for this compound production.

Introduction

Furfural, a renewable platform chemical derived from lignocellulosic biomass, is a key starting material for a variety of value-added chemicals.[3] Its conversion to this compound through reductive amination is a significant pathway for introducing nitrogen-containing functional groups, leading to the synthesis of important intermediates.[1][4] The reaction typically involves the condensation of furfural with an amine source, most commonly ammonia, to form an imine intermediate, which is then subsequently reduced to the corresponding amine.[5][6] The choice of catalyst, solvent, and reaction conditions plays a pivotal role in achieving high selectivity and yield of the desired this compound product, while minimizing the formation of by-products such as furfuryl alcohol, tetrahydrothis compound, and secondary amines.[7][8]

Reaction Pathway and By-products

The reductive amination of furfural to this compound is generally understood to proceed through the formation of a Schiff base (imine) intermediate. This intermediate is then hydrogenated to yield the primary amine. However, several competing side reactions can occur, leading to a variety of by-products. The nature of the catalyst and the reaction conditions strongly influence the product distribution.[5][7]

Reaction_Pathway Furfural Furfural Imine Schiff Base Intermediate (Furfurylideneamine) Furfural->Imine + NH3 - H2O Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol + H2 (Hydrogenation) Ammonia Ammonia (NH3) This compound This compound (Primary Amine) Imine->this compound + H2 (Catalyst) Secondary_Amine Dithis compound (Secondary Amine) This compound->Secondary_Amine + Furfural - H2O, +H2 THF_Amine Tetrahydrothis compound This compound->THF_Amine + H2 (Ring Hydrogenation) H2 Hydrogen (H2) Catalyst Catalyst

Caption: General reaction pathway for the reductive amination of furfural.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the reductive amination of furfural to this compound under different reaction conditions. This data allows for a comparative analysis of catalyst efficiency, selectivity, and the influence of process parameters.

CatalystSupportTemp. (°C)Pressure (MPa H₂)SolventFurfural Conv. (%)This compound Select. (%)This compound Yield (%)Ref.
RhAl₂O₃802.0Aqueous NH₃>99~92~92[5][9]
Raney Ni-1302.01,4-Dioxane10096.396.3[10]
NiSi-T-902.0Methanol>99-94.2[7]
PtTiO₂1002.0Methanol>99->93[11]
Raney Co-902.07M NH₃ in MeOH>99-98.9[12][13]
RuNb₂O₅70----89[10]
Zn dust-60-Water--98 (one-pot)[14][15]
Ru-PVPHAP1000.25Aqueous NH₃--60[10]
PdMoO₃-x802.0---84[6][16]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation using a Heterogeneous Catalyst (e.g., Rh/Al₂O₃)

This protocol is adapted from a method demonstrating high selectivity to this compound using a rhodium-based catalyst.[5]

Workflow:

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation A Charge Reactor: - Furfural - Aqueous Ammonia - Rh/Al₂O₃ Catalyst B Seal and Purge Reactor with N₂ A->B C Pressurize with H₂ (e.g., 2.0 MPa) B->C D Heat to Reaction Temperature (e.g., 80°C) C->D E Stir for Specified Time (e.g., 2 hours) D->E F Cool Reactor to Room Temperature E->F G Vent H₂ Pressure F->G H Filter to Remove Catalyst G->H I Extract Aqueous Phase with Organic Solvent H->I J Dry and Concentrate Organic Phase I->J K Analyze Product (GC, HPLC, NMR) J->K

Caption: Workflow for catalytic hydrogenation of furfural.

Materials:

  • Furfural (reagent grade)

  • Aqueous ammonia solution (e.g., 25-30%)

  • Rh/Al₂O₃ catalyst (e.g., 5 wt% Rh)

  • High-pressure autoclave reactor with magnetic stirring

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactor Charging: In a high-pressure autoclave, add the Rh/Al₂O₃ catalyst, furfural, and aqueous ammonia solution. The molar ratio of ammonia to furfural is a critical parameter and should be optimized (e.g., a significant excess of ammonia is often used).[5][7]

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 80°C).[5]

  • Reaction: Maintain the reaction at the set temperature and pressure with constant stirring for the desired duration (e.g., 2 hours).[5]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture to separate the solid catalyst. The catalyst can often be recycled after appropriate washing and drying.[5]

  • Product Isolation: Transfer the filtrate to a separatory funnel. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Analysis: Analyze the crude product and the reaction mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of furfural and the selectivity and yield of this compound. The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: One-Pot Synthesis using Zinc Metal in Water

This protocol describes an environmentally friendly, one-pot synthesis of this compound from furfural using zinc dust as the reducing agent in an aqueous medium.[14][15]

Workflow:

Protocol_2 cluster_oxime Step 1: Furfuryloxime Formation cluster_reduction Step 2: Reduction to this compound cluster_workup Product Isolation A Mix Furfural and Hydroxylammonium Chloride in Water B Add Sodium Carbonate Solution Dropwise A->B C Stir at Room Temperature B->C D Heat the Resultant Solution (e.g., 60°C) C->D E Add H₂O, Zinc Dust, NH₄Cl, and ZnCl₂ D->E F Stir for a Short Duration (e.g., 15 min) E->F G Cool and Filter to Recover Unreacted Zinc F->G H Basify the Filtrate (e.g., with NaOH) G->H I Extract with an Organic Solvent (e.g., Cyclohexane) H->I J Dry and Evaporate the Solvent I->J K Obtain this compound J->K

Caption: Workflow for the one-pot synthesis of this compound using zinc.

Materials:

  • Furfural

  • Hydroxylammonium chloride (H₂NOH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Zinc chloride (ZnCl₂)

  • Water

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Organic solvent for extraction (e.g., cyclohexane)

  • Anhydrous sodium sulfate

Procedure:

  • Furfuryloxime Formation: In a reaction vessel, mix furfural and hydroxylammonium chloride in water. To this mixture, add a solution of sodium carbonate in water dropwise while stirring. Continue stirring at room temperature for approximately 3 hours to form furfuryloxime.[14]

  • Reduction Setup: Heat the resulting solution containing the furfuryloxime to 60°C. Sequentially add more water, zinc dust, ammonium chloride, and a catalytic amount of zinc chloride to the reaction mixture.[14]

  • Reduction Reaction: Stir the mixture vigorously for about 15 minutes at 60°C.[14]

  • Work-up: Cool the reaction mixture to room temperature and filter to remove unreacted zinc dust, which can be recovered.

  • Basification and Extraction: To the filtrate, add a solution of sodium hydroxide to make it basic. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as cyclohexane.

  • Drying and Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound, often as a yellow liquid.[14] This method can reportedly produce this compound in high yield without the need for further purification.[14][17]

Safety Considerations

  • Furfural: Furfural is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonia: Ammonia is corrosive and has a pungent odor. Work with concentrated ammonia solutions in a fume hood.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and purged, and operate in an area free from ignition sources.

  • Metal Catalysts: Some metal catalysts, particularly Raney Ni and Co, can be pyrophoric. Handle them with care, preferably under an inert atmosphere or wetted with a solvent.

  • High-Pressure Reactions: High-pressure autoclaves should be operated by trained personnel, and all safety protocols for high-pressure work must be strictly followed.

Conclusion

The reductive amination of furfural is a versatile and important reaction for the synthesis of this compound. A variety of catalytic systems, ranging from precious metals to more economical non-precious metals and even metal-free methods, have been developed. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. The protocols provided herein offer robust starting points for researchers to explore and optimize the synthesis of this compound for their specific applications in drug development and materials science. Careful consideration of the reaction parameters summarized in the data table can guide the rational design of efficient and sustainable synthetic routes.

References

Application Notes and Protocols for the Synthesis of Diuretics Using Furfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfurylamine, a bio-based amine derived from furfural, serves as a critical starting material in the synthesis of various pharmaceuticals. Notably, it is a key building block for the potent loop diuretic, furosemide.[1] This document provides detailed application notes and experimental protocols for the synthesis of furosemide, a widely used medication for treating edema and hypertension.[2] It also briefly explores the synthesis of other related diuretics to provide a broader context for drug development professionals.

Furosemide's synthesis primarily involves the condensation of this compound with a substituted 5-sulfamoylbenzoic acid.[1] Two main industrial routes are highlighted: the traditional route starting from 2,4-dichlorobenzoic acid and a higher-yield alternative route commencing with 4-chloro-2-fluoro-toluene.[3]

Mechanism of Action: Loop Diuretics

Furosemide is a loop diuretic that exerts its effect on the thick ascending limb of the Loop of Henle in the nephron. It competitively inhibits the Na+-K+-2Cl- cotransporter (NKCC2), preventing the reabsorption of these ions.[3] This inhibition leads to a significant increase in the excretion of water, sodium, chloride, potassium, magnesium, and calcium.[3] Additionally, furosemide induces renal synthesis of prostaglandins, which contributes to its diuretic effect by increasing renal blood flow.

Below is a diagram illustrating the signaling pathway of furosemide's diuretic action.

Furosemide Mechanism of Action cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Na+ Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Na+_cell K+_cell 2Cl-_cell ROMK ROMK ROMK->K+ NaK_ATPase Na/K-ATPase Na+_out Na+ NaK_ATPase->Na+_out NaK_ATPase->K+_cell ClC_Kb ClC-Kb Cl-_out Cl- ClC_Kb->Cl-_out K+_out K+ K+_out->NaK_ATPase K+ Furosemide Furosemide Furosemide->NKCC2 Inhibits Na+_cell->NaK_ATPase Na+ K+_cell->ROMK K+ 2Cl-_cell->ClC_Kb Cl-

Caption: Mechanism of action of furosemide in the thick ascending limb.

Synthesis of Furosemide

The synthesis of furosemide is a multi-step process. Below are two common synthetic routes, each with its own set of advantages and disadvantages.

Route 1: The 2,4-Dichlorobenzoic Acid Pathway

This is the traditional and most established method for synthesizing furosemide.[1]

Furosemide Synthesis Route 1 A 2,4-Dichlorobenzoic Acid B 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid A->B Chlorosulfonation (ClSO3H) C 2,4-Dichloro-5-sulfamoylbenzoic Acid B->C Ammonolysis (NH4OH) D Furosemide C->D Condensation This compound This compound This compound->D

Caption: Synthesis of furosemide from 2,4-dichlorobenzoic acid.

Experimental Protocols:

Step 1: Synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid

  • In a reaction vessel, charge 2,4-dichlorobenzoic acid and a catalytic amount of sodium sulfate.

  • Heat the mixture to approximately 145°C until all solids are dissolved.

  • Slowly add chlorosulfonic acid dropwise, maintaining the temperature between 130-150°C.

  • After the addition is complete, continue heating for 1-6 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice water to precipitate the product.

  • Filter the precipitate and wash with cold water to remove residual acid.

  • Dry the product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.

Step 2: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

  • In a separate vessel, cool concentrated ammonium hydroxide to 0°C using an ice-salt bath.

  • Slowly add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid from Step 1, ensuring the temperature does not exceed 10°C.

  • Stir the mixture for 1-2 hours at a controlled temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of 1-2, keeping the temperature below 10°C, to precipitate the crude product.

  • Filter the precipitate and wash with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from an ethanol-water mixture.

Step 3: Synthesis of Furosemide

  • In a suitable solvent such as dimethylformamide or 2-methoxyethanol, dissolve 2,4-dichloro-5-sulfamoylbenzoic acid.

  • Add this compound in a molar ratio of 2-6:1 (this compound:sulfamoylbenzoic acid).

  • Heat the mixture to approximately 95-135°C for 2 hours.

  • Cool the reaction mixture and pour it into water.

  • Acidify with glacial acetic acid to a pH of about 4 to precipitate the crude furosemide.

  • Filter the crystalline product, wash with water, and recrystallize from ethanol to obtain pure furosemide.

Route 2: The 4-Chloro-2-fluoro-toluene Pathway

This alternative route is reported to provide a nearly quantitative yield in the final condensation step, thus simplifying purification.[4][5]

Furosemide Synthesis Route 2 A 4-Chloro-2-fluoro-toluene B 4-Chloro-2-fluoro-benzotrichloride A->B Photochlorination C 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid B->C Chlorosulfonylation & Ammonolysis D Furosemide C->D Condensation This compound This compound This compound->D

Caption: Synthesis of furosemide from 4-chloro-2-fluoro-toluene.

Experimental Protocols:

Step 1: Synthesis of 4-Chloro-2-fluoro-benzotrichloride

  • Photochlorinate 4-chloro-2-fluoro-toluene to obtain 4-chloro-2-fluoro-benzotrichloride. This step typically involves UV light and a source of chlorine gas.

Step 2: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

  • Treat the 4-chloro-2-fluoro-benzotrichloride with chlorosulfonic acid in the presence of sulfuric acid.

  • The resulting product is then subjected to ammonolysis with ammonium hydroxide to yield 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.

Step 3: Synthesis of Furosemide

  • Condense 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with this compound.

  • Heat the mixture to approximately 95°C for 2 hours.[5]

  • After cooling, pour the mixture into water and acidify with glacial acetic acid to a pH of 4.[5]

  • Isolate the crystalline furosemide by filtration, wash with water, and recrystallize from ethanol.[5]

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reported Yield (%)
2,4-Dichloro-5-sulfamoylbenzoic Acid C₇H₅Cl₂NO₄S270.09230-232-
4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid C₇H₅ClFNO₄S253.64--
Furosemide (from Route 1) C₁₂H₁₁ClN₂O₅S330.74206-20835-50[5]
Furosemide (from Route 2) C₁₂H₁₁ClN₂O₅S330.74206-208~96[5]

Spectroscopic Data for Furosemide:

SpectroscopyKey Data
¹H NMR Spectra available in chemical databases.[6]
¹³C NMR Spectra available in chemical databases.
IR (KBr, cm⁻¹) Spectra available in chemical databases.[7]

HPLC Purity Analysis of Furosemide:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A mixture of aqueous acetic acid (0.1%) and acetonitrile (e.g., 60:40 v/v).[5]

  • Detection: UV at 272 nm.[5]

  • This method can be used to quantify furosemide and detect process-related impurities.[2][5]

Other Diuretics and this compound

While this compound is a crucial precursor for furosemide, it is not a common starting material for other major loop diuretics. For instance:

  • Bumetanide is synthesized from 4-chlorobenzoic acid through a multi-step process that does not involve this compound.[8]

  • Torsemide is a pyridine-3-sulfonylurea derivative, and its synthesis also follows a different pathway.[9]

  • Piretanide is structurally related to furosemide and bumetanide, but its synthesis does not utilize this compound.[10]

Conclusion

This compound is an indispensable intermediate in the synthesis of the widely used diuretic, furosemide. The choice between the traditional 2,4-dichlorobenzoic acid route and the more modern 4-chloro-2-fluoro-toluene route depends on factors such as desired yield, cost, and available equipment. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and synthesis. The high efficiency of the alternative route makes it an attractive option for large-scale production. Further research could focus on developing even more sustainable and cost-effective synthetic methods for furosemide and exploring other potential pharmaceutical applications of this compound.

References

Application Notes and Protocols: Furfurylamine as a Versatile Intermediate in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furfurylamine, a bio-based amine derived from renewable resources such as corncobs and sugarcane bagasse, serves as a critical building block in the synthesis of a variety of agrochemicals.[1][2][3] Its unique furan moiety and reactive amine group make it a valuable intermediate for producing fungicides and plant growth regulators.[1][4][5] This document provides detailed application notes and experimental protocols for the synthesis of two key agrochemicals derived from this compound: the fungicide Pefurazoate and the plant growth regulator Kinetin. These compounds play significant roles in modern agriculture by protecting crops from fungal diseases and enhancing plant growth and development.[1][4]

Agrochemical Profiles

This section details the properties and applications of Pefurazoate and Kinetin.

AgrochemicalTypeIUPAC NameCAS NumberMolecular FormulaKey Applications
Pefurazoate Fungicidepent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate101903-30-4C₁₈H₂₃N₃O₄Systemic fungicide for seed treatment, particularly in rice, to control seed-borne fungal pathogens.[4]
Kinetin Plant Growth RegulatorN-(2-Furanylmethyl)-1H-purin-6-amine525-79-1C₁₀H₉N₅OPromotes cell division, tissue differentiation, and delays senescence in plants. Widely used in tissue culture.[1][4]

Synthesis of Agrochemicals from this compound

This compound serves as a key starting material for the synthesis of Pefurazoate and Kinetin through distinct chemical pathways.

Agrochemical_Synthesis_from_this compound This compound This compound Pefurazoate_Intermediate N-furfuryl-N-(imidazole-1-carbonyl)-DL-homoalanine This compound->Pefurazoate_Intermediate Acylation & Imidazole Carbonylation Kinetin Kinetin This compound->Kinetin Nucleophilic Substitution Pefurazoate Pefurazoate Pefurazoate_Intermediate->Pefurazoate Esterification Kinetin_Intermediate 6-Chloropurine Kinetin_Intermediate->Kinetin

Figure 1: Synthetic pathways from this compound.

Application Note 1: Synthesis of Pefurazoate

Pefurazoate is a systemic fungicide that acts as a sterol biosynthesis inhibitor (SBI), specifically targeting the 14α-demethylase enzyme in fungi. The synthesis of Pefurazoate involves a multi-step process starting from this compound.

Proposed Experimental Protocol: Synthesis of Pefurazoate

While a specific detailed protocol for the industrial synthesis of Pefurazoate from this compound is proprietary, a plausible laboratory-scale synthesis can be proposed based on established organic chemistry principles for N-acylation and esterification.

Step 1: N-Acylation of this compound

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of an appropriate acylating agent, such as 2-bromobutyryl chloride (1.1 eq), dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl this compound intermediate.

Step 2: Imidazole Incorporation and Esterification

  • The N-acyl this compound intermediate is then reacted with an imidazole carbonylating agent, such as carbonyldiimidazole (CDI), to form the N-acyl-N-furfuryl imidazole derivative.

  • This is followed by esterification with pent-4-en-1-ol.

  • The reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The final product, Pefurazoate, is then purified using column chromatography.

ParameterValue
Reactants This compound, 2-bromobutyryl chloride, Carbonyldiimidazole, pent-4-en-1-ol
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF)
Reagents Triethylamine, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Reaction Time Step 1: 2-4 hours; Step 2: 12-24 hours
Temperature 0 °C to Room Temperature
Purification Column Chromatography
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Pefurazoate inhibits the ergosterol biosynthesis pathway in fungi, which is essential for the formation of functional cell membranes. The target enzyme is 14α-demethylase (CYP51), which is a crucial enzyme in the conversion of lanosterol to ergosterol.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursor 14-demethylated intermediate CYP51->Ergosterol_Precursor Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Further Steps Pefurazoate Pefurazoate Pefurazoate->CYP51 Inhibition

Figure 2: Pefurazoate's inhibition of ergosterol biosynthesis.

Application Note 2: Synthesis of Kinetin

Kinetin, a cytokinin, is a plant hormone that promotes cell division and is synthesized from this compound through a nucleophilic substitution reaction with 6-chloropurine.

Experimental Protocol: Synthesis of Kinetin

This protocol is adapted from a high-purity synthesis method.

  • In a reaction vessel, heat a mixture of 6-chloropurine (1.0 eq) and hexamethyldisilazane to 110-115 °C.

  • In a separate vessel, mix this compound (1.0-1.15 eq) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0-1.2 eq).

  • Gradually add the this compound-DBU mixture to the heated 6-chloropurine solution.

  • Maintain the reaction temperature at 110-115 °C and stir for a specified time, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture and precipitate the crude Kinetin.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain high-purity Kinetin.

ParameterValue
Reactants 6-Chloropurine, this compound
Solvent Hexamethyldisilazane
Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Molar Ratio (6-chloropurine:this compound) 1 : 1.0-1.15
Molar Ratio (6-chloropurine:DBU) 1 : 1.0-1.2
Reaction Temperature 110-115 °C
Purity (Post-Recrystallization) >99.5% (HPLC)
Mechanism of Action: Cytokinin Signaling Pathway

Kinetin, as a cytokinin, activates a phosphorelay signaling cascade in plants, leading to the regulation of gene expression and subsequent physiological responses such as cell division and growth.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kinetin Kinetin Receptor Histidine Kinase Receptor (AHK) Kinetin->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphotransfer & Nuclear Import Gene_Expression Cytokinin Response Gene Expression ARR_B->Gene_Expression Cell_Division Cell Division & Growth Gene_Expression->Cell_Division Physiological Response

Figure 3: Simplified cytokinin signaling pathway.

Conclusion

This compound is a cornerstone intermediate in the synthesis of valuable agrochemicals. Its bio-based origin contributes to more sustainable agricultural practices. The protocols and pathways detailed in this document provide a framework for the synthesis and understanding of Pefurazoate and Kinetin, highlighting the versatility of this compound in developing effective crop protection and enhancement solutions. Further research into novel this compound derivatives holds the potential for the discovery of new and improved agrochemical agents.

References

One-Pot Synthesis of Furfurylamine in Aqueous Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of furfurylamine from furfural in aqueous media. These methods align with the principles of green chemistry by utilizing water as a solvent, minimizing waste, and in some cases, employing biocatalysts or earth-abundant metals. The protocols are designed to be adaptable for various research and development applications, from small-scale laboratory synthesis to process development for pharmaceutical and chemical intermediates.

Introduction

This compound is a valuable bio-based platform chemical with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste.[1][3] The development of one-pot syntheses in aqueous media offers a more sustainable and efficient alternative. This document outlines three distinct and effective one-pot methodologies for the preparation of this compound.

Methodologies Overview

Three primary approaches for the one-pot synthesis of this compound in aqueous media are presented:

  • Zinc-Mediated Reductive Amination: An environmentally benign method using zinc metal as the reducing agent in water.[4][5][6]

  • Catalytic Reductive Amination: A highly efficient method employing a heterogeneous catalyst with aqueous ammonia and molecular hydrogen.[7][8]

  • Biocatalytic Synthesis using Transaminases: A chemoenzymatic strategy that leverages the high selectivity of enzymes for the amination of furfural.[9][10][11]

The following sections provide a detailed comparison of these methods, experimental protocols, and a visual representation of a typical workflow.

Data Presentation: Comparison of One-Pot Synthesis Methods

The quantitative data for the different synthesis methods are summarized in the tables below for easy comparison.

Table 1: Zinc-Mediated Reductive Amination of Furfural [4][5]

ParameterValue
Substrate Furfural
Aminating Agent Hydroxylammonium chloride
Reducing Agent Zinc dust
Solvent Water
Temperature Room temperature (oxime formation), 60°C (reduction)
Reaction Time 15 minutes (reduction step)
Yield 96%

Table 2: Catalytic Reductive Amination of Furfural [7][8]

ParameterValue
Substrate Furfural
Catalyst 5% Rh/Al₂O₃
Amine Source 28% Aqueous ammonia solution
Reducing Agent Molecular hydrogen (H₂)
Solvent None (reaction in aqueous ammonia)
Temperature 80°C
Pressure Not specified
Reaction Time 2 hours
Selectivity ~92% for this compound

Table 3: Biocatalytic Amination of Furfural [9][10]

ParameterValue (Method A)Value (Method B)
Biocatalyst E. coli CCZU-XLS160 whole cellsω-transaminase (N-His₆-ATA-wt)
Substrate FurfuralFurfural (10 mM)
Amine Donor NH₄Cl(S)-(-)-α-methylbenzylamine (equimolar)
Solvent/Medium EaCl:Gly–water (1:2, v/v)Potassium phosphate buffer (100 mM, pH 7.5)
Temperature 35°C30°C
Reaction Time 24 hours30 minutes
Yield >99%96%

Experimental Protocols

Protocol 1: Zinc-Mediated One-Pot Reductive Amination in Water[4][5]

This protocol describes a high-yielding and environmentally friendly method using inexpensive and readily available reagents.

Materials:

  • Furfural

  • Hydroxylammonium chloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Zinc chloride (ZnCl₂)

  • Deionized water

Procedure:

  • In a reaction vessel, combine furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in 20 mL of water.

  • Slowly add a solution of sodium carbonate (7.68 g, 72.43 mmol) in 30 mL of water to the mixture in a dropwise manner.

  • Stir the resulting solution at room temperature for 3 hours to facilitate the formation of furfuryloxime.[4]

  • Heat the solution to 60°C.

  • To the heated solution, add 33 mL of water, zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol).

  • Stir the mixture vigorously for 15 minutes.

  • After the reaction is complete, cool the mixture and filter to remove unreacted zinc and other solid materials.

  • The resulting aqueous solution contains this compound. The product can be isolated and purified by standard procedures such as extraction and distillation.

Protocol 2: Catalytic Reductive Amination in Aqueous Ammonia[7][8]

This protocol outlines a highly selective method using a heterogeneous rhodium catalyst.

Materials:

  • Furfural

  • 5% Rhodium on alumina (Rh/Al₂O₃) catalyst

  • 28% Aqueous ammonia (NH₄OH) solution

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reactor, charge the 5% Rh/Al₂O₃ catalyst.

  • Add the 28% aqueous ammonia solution, followed by the furfural.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The catalyst can be recovered by filtration for potential reuse.

  • The this compound can be isolated from the aqueous solution by extraction and subsequent purification.

Protocol 3: Biocatalytic Synthesis of this compound[10]

This protocol details a highly efficient and sustainable biocatalytic process using a ω-transaminase.

Materials:

  • Furfural

  • (S)-(-)-α-methylbenzylamine (amine donor)

  • ω-transaminase (N-His₆-ATA-wt)

  • Potassium phosphate buffer (100 mM, pH 7.5)

Procedure:

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Dissolve furfural (to a final concentration of 10 mM) and an equimolar amount of (S)-(-)-α-methylbenzylamine in the buffer.

  • Add the ω-transaminase (e.g., N-His₆-ATA-wt at a concentration of 0.4 mg/mL) to initiate the reaction.[10]

  • Maintain the reaction at 30°C with stirring for 30 minutes.[10]

  • To monitor the reaction, samples can be taken at intervals and the reaction quenched by heating.

  • Upon completion, the this compound can be isolated from the reaction mixture using appropriate separation techniques.

Mandatory Visualization

The following diagrams illustrate the logical workflow and reaction pathways for the described one-pot synthesis methods.

G cluster_0 Method 1: Zinc-Mediated Reductive Amination cluster_1 Method 2: Catalytic Reductive Amination cluster_2 Method 3: Biocatalytic Synthesis A1 Furfural + NH₂OH·HCl in Water A2 Addition of Na₂CO₃ A1->A2 A3 Furfuryloxime Formation (RT, 3h) A2->A3 A4 Addition of Zn, NH₄Cl, ZnCl₂ A3->A4 A5 Reduction at 60°C (15 min) A4->A5 A6 This compound Solution A5->A6 B1 Furfural + Aq. NH₃ + Rh/Al₂O₃ B2 Pressurize with H₂ B1->B2 B3 Reaction at 80°C (2h) B2->B3 B4 This compound + Catalyst B3->B4 C1 Furfural + Amine Donor in Buffer C2 Addition of Transaminase C1->C2 C3 Reaction at 30°C (30 min) C2->C3 C4 This compound Solution C3->C4

Caption: Comparative workflow of one-pot this compound synthesis methods.

G cluster_pathway Reductive Amination Pathways cluster_imine Imine Pathway cluster_oxime Oxime Pathway P1 Furfural + Ammonia P2 Imine Intermediate P1->P2 P3 Reduction (H₂ or Hydride) P2->P3 P4 This compound P3->P4 O1 Furfural + Hydroxylamine O2 Furfuryloxime O1->O2 O3 Reduction (e.g., Zn) O2->O3 O4 This compound O3->O4

Caption: Chemical pathways for reductive amination of furfural.

References

Application Notes and Protocols for the Catalytic Conversion of Furfuryl Alcohol to Furfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furfurylamine is a valuable chemical intermediate in the pharmaceutical, agrochemical, and polymer industries. Its synthesis from furfuryl alcohol, a bio-based platform chemical derived from lignocellulosic biomass, represents a sustainable and environmentally friendly alternative to traditional petroleum-based routes. This document provides detailed application notes and experimental protocols for the catalytic conversion of furfuryl alcohol to this compound, focusing on heterogeneous catalytic systems. The information presented is intended to guide researchers in developing efficient and selective synthetic strategies.

Reaction Mechanism: The Hydrogen Borrowing Concept

The catalytic amination of furfuryl alcohol to this compound predominantly proceeds via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism.[1][2] This elegant and atom-economical pathway involves a three-step cascade reaction occurring on the surface of a suitable catalyst, typically a transition metal-based catalyst like Raney® Nickel.[1][3]

The process begins with the catalyst abstracting hydrogen from the furfuryl alcohol, temporarily "borrowing" it to form a metal hydride species and an intermediate furfural. The in-situ generated furfural then undergoes condensation with ammonia (the nitrogen source) to form a furfuryl imine intermediate, with the elimination of a water molecule. In the final step, the "borrowed" hydrogen is transferred back from the metal hydride to the imine, resulting in the formation of the desired this compound and regenerating the active catalyst for the next catalytic cycle.

A key advantage of this mechanism is that it avoids the need for an external, and often high-pressure, hydrogen source, although in some systems, the addition of external hydrogen can influence selectivity.[4]

Data Presentation: Comparative Performance of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of this compound. Below is a summary of quantitative data from various studies on the catalytic conversion of furfuryl alcohol to this compound.

CatalystNitrogen SourceTemperature (°C)PressureReaction Time (h)Furfuryl Alcohol Conversion (%)This compound Yield (%)This compound Selectivity (%)Key ByproductsReference(s)
Raney® NiNH₃180Autogenous4810078.8~79Tetrahydrothis compound, Dithis compound[4]
Raney® NiNH₃1601.0 MPa H₂24100--Tetrahydrothis compound (major)[4]
Raney® NiNH₃1800.4 MPa NH₃3610084.1~84Not specified[3]
Raney® CoNH₃1201.0 MPa H₂--98.9 (from furfural)-Not specified[5]
Ru/CNH₃Not specifiedNot specified----Not specified[6]
Pt/CNH₃Not specifiedNot specified----Not specified[6]
Rh/CNH₃Not specifiedNot specified----Not specified[6]
Pd/CNH₃Not specifiedNot specified----Not specified[6]

Note: The direct comparison of catalyst performance can be challenging due to variations in experimental setups and reporting metrics across different studies. The table above aims to provide a general overview. Researchers are encouraged to consult the original publications for detailed experimental conditions.

Experimental Protocols

This section provides a detailed, generalized protocol for the catalytic conversion of furfuryl alcohol to this compound using a heterogeneous catalyst in a batch reactor system. The protocol is based on procedures described in the scientific literature, with a primary focus on the use of Raney® Nickel.[4]

Materials and Equipment
  • Reactants: Furfuryl alcohol (freshly distilled is recommended), Ammonia (anhydrous or aqueous solution)

  • Catalyst: Raney® Nickel (or other suitable heterogeneous catalyst)

  • Solvent: 1,4-Dioxane, Tetrahydrofuran (THF), or other suitable high-boiling point solvent

  • Equipment:

    • High-pressure autoclave (batch reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller

    • Schlenk line or glovebox for inert atmosphere operations

    • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis

    • Standard laboratory glassware

Pre-reaction Setup and Catalyst Handling
  • Catalyst Preparation: Commercially available Raney® Nickel is typically stored in water. Prior to the reaction, the water should be carefully decanted, and the catalyst should be washed several times with the chosen reaction solvent under an inert atmosphere (e.g., nitrogen or argon) to remove any residual water.

  • Reactor Loading: The reactor is charged with furfuryl alcohol, the solvent, and the pre-washed catalyst. The loading of the catalyst is typically in the range of 5-10 wt% relative to the furfuryl alcohol.

  • Sealing and Purging: The reactor is securely sealed and then purged several times with an inert gas (e.g., nitrogen) to remove any air.

Reaction Procedure
  • Pressurization with Ammonia: The reactor is pressurized with ammonia gas to the desired pressure. Alternatively, an aqueous ammonia solution can be used.

  • Optional Hydrogen Addition: If the protocol requires an external hydrogen source, the reactor is then pressurized with hydrogen gas to the desired pressure.[4]

  • Heating and Stirring: The reaction mixture is heated to the target temperature while being stirred vigorously to ensure good mixing and mass transfer.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals (if the reactor design allows for safe sampling under pressure) and analyzing them by GC or HPLC.

  • Cooling and Depressurization: Upon completion of the reaction, the reactor is cooled to room temperature, and the excess gas pressure is carefully vented in a well-ventilated fume hood.

Post-reaction Work-up and Analysis
  • Catalyst Separation: The solid catalyst is separated from the liquid reaction mixture by filtration or centrifugation. The catalyst can often be recycled for subsequent reactions after appropriate washing and drying.

  • Product Isolation and Analysis: The liquid product mixture is analyzed by GC or HPLC to determine the conversion of furfuryl alcohol and the selectivity and yield of this compound and any byproducts. An internal standard is typically used for accurate quantification.

  • Purification (Optional): If required, the this compound can be purified from the reaction mixture by distillation under reduced pressure.

Visualizations

Reaction Pathway

The following diagram illustrates the "hydrogen borrowing" mechanism for the catalytic conversion of furfuryl alcohol to this compound.

Reaction_Pathway FA Furfuryl Alcohol Cat Catalyst (e.g., Ni) FA->Cat Furfural Furfural (intermediate) FA->Furfural Dehydrogenation CatH2 Catalyst-H₂ Cat_regen Catalyst (regenerated) CatH2->Cat_regen +H₂ (return) Imine Furfuryl Imine (intermediate) Furfural->Imine + NH₃ - H₂O NH3 Ammonia (NH₃) FAM This compound Imine->FAM Hydrogenation H2O Water (H₂O)

Caption: "Hydrogen Borrowing" reaction pathway for this compound synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the catalytic conversion of furfuryl alcohol to this compound.

Experimental_Workflow start Start prep Reactant & Catalyst Preparation start->prep loading Reactor Loading prep->loading reaction Catalytic Reaction (Heating & Stirring) loading->reaction monitoring Reaction Monitoring (Optional Sampling) reaction->monitoring monitoring->reaction Continue completion Reaction Completion? monitoring->completion Check completion->reaction No workup Post-reaction Work-up (Cooling, Depressurization) completion->workup Yes separation Catalyst Separation workup->separation analysis Product Analysis (GC/HPLC) separation->analysis purification Purification (Optional) analysis->purification end End analysis->end Analysis only purification->end

Caption: General experimental workflow for catalytic amination.

Potential Side Reactions and Selectivity Control

The primary challenge in the synthesis of this compound from furfuryl alcohol is controlling selectivity. Several side reactions can occur, leading to the formation of undesired byproducts:

  • Over-hydrogenation: The furan ring can be hydrogenated to form tetrahydrothis compound, especially in the presence of excess external hydrogen and at higher temperatures.[4]

  • Formation of Secondary and Tertiary Amines: The newly formed this compound can react further with the intermediate furfural to produce dithis compound (a secondary amine) and subsequently trithis compound (a tertiary amine).

  • Polymerization: Furfuryl alcohol and its derivatives can undergo acid-catalyzed polymerization, especially at high temperatures and in the presence of acidic catalysts or byproducts.

Strategies to enhance selectivity towards this compound include:

  • Controlling Hydrogen Availability: In the absence of external hydrogen, the "hydrogen borrowing" mechanism is favored, which can limit over-hydrogenation.[4]

  • Optimizing Reaction Temperature and Time: Lower temperatures and shorter reaction times can minimize the formation of over-hydrogenated and polymeric byproducts.

  • Molar Ratio of Reactants: A high molar excess of ammonia can favor the formation of the primary amine over secondary and tertiary amines.

  • Catalyst Selection: The choice of catalyst plays a crucial role. For instance, some studies suggest that cobalt-based catalysts may exhibit higher selectivity towards the primary amine compared to nickel-based catalysts under certain conditions.[5]

Conclusion

The catalytic conversion of furfuryl alcohol to this compound offers a promising route to a valuable chemical from a renewable feedstock. Understanding the underlying "hydrogen borrowing" mechanism, careful selection of the catalyst, and optimization of reaction parameters are critical for achieving high yields and selectivities. The protocols and data presented in this document provide a solid foundation for researchers to explore and further develop this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Furfurylamine Yield from Furfural

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of furfurylamine from furfural via reductive amination.

Frequently Asked Questions (FAQs)

Q1: My furfural conversion is high, but the selectivity to this compound is low. What are the likely causes and solutions?

A1: Low selectivity despite high furfural conversion often points to the formation of undesired side products. The primary culprits are typically Schiff base intermediates, over-hydrogenation to tetrahydrothis compound, and the formation of secondary amines.[1][2]

Troubleshooting Steps:

  • Inadequate Hydrogen Pressure: Insufficient hydrogen pressure may lead to the accumulation of Schiff base intermediates.[3] Increasing the hydrogen pressure can facilitate the conversion of the Schiff base to the desired primary amine.[3]

  • Suboptimal Temperature: Temperature plays a critical role. If the temperature is too low, the reaction may stall at the Schiff base intermediate. Conversely, excessively high temperatures can promote over-hydrogenation of the furan ring or polymerization side reactions.[3] It is crucial to find the optimal temperature for your specific catalyst system.

  • Incorrect Furfural/Ammonia Ratio: An improper molar ratio of furfural to ammonia can impact selectivity. An excess of ammonia can help suppress the formation of secondary amines.[1][3] However, an extremely high excess may not provide additional benefits and could be wasteful.[1]

  • Catalyst Deactivation: The catalyst may have deactivated. Consider regenerating or replacing the catalyst.

Q2: I am observing the formation of a significant amount of secondary amines (e.g., dithis compound). How can I minimize this?

A2: The formation of secondary amines is a common side reaction. This can be mitigated by adjusting the reaction conditions to favor the formation of the primary amine.

Solutions:

  • Increase Ammonia Concentration: A higher concentration of ammonia can competitively inhibit the reaction of the primary amine with the intermediate imine, thereby reducing the formation of secondary amines.[1][3]

  • Optimize Reaction Time: Shorter reaction times may favor the formation of the primary amine, as the formation of secondary amines can be a subsequent reaction.

Q3: The furan ring of my product is getting hydrogenated, leading to tetrahydrothis compound. How can I prevent this?

A3: The hydrogenation of the furan ring is a competing reaction. Suppressing this side reaction is key to maximizing this compound yield.

Preventative Measures:

  • Catalyst Selection: The choice of catalyst is crucial. Some catalysts have a higher propensity for ring hydrogenation. Researching and selecting a catalyst with high selectivity for the carbonyl group amination over ring hydrogenation is important.

  • Milder Reaction Conditions: Employing milder conditions, such as lower hydrogen pressure and temperature, can help to selectively reduce the imine intermediate without affecting the furan ring.[3]

  • Excess Ammonia: As with secondary amine formation, an excess of ammonia can help to suppress the hydrogenation of the furan ring.[1]

Q4: What are the pros and cons of using noble metal vs. non-noble metal catalysts?

A4: Both noble and non-noble metal catalysts have been successfully used for the reductive amination of furfural.

  • Noble Metal Catalysts (e.g., Ru, Rh, Pt, Pd): These catalysts often exhibit high activity and selectivity at milder conditions.[3][4][5] However, they are generally more expensive.[3]

  • Non-Noble Metal Catalysts (e.g., Raney Ni, Raney Co): These are more cost-effective alternatives.[3] While they can achieve high yields, they may require more forcing reaction conditions (higher temperature and pressure).[3]

Q5: My purified this compound is unstable and darkens over time. What is causing this and how can I improve its stability?

A5: this compound can be susceptible to degradation, particularly in the presence of air and light. The furan ring can be sensitive to acidic conditions.[6]

Stabilization Strategies:

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

  • Purity: Ensure high purity, as residual impurities like unreacted furfural can promote polymerization and color formation.[6]

  • pH Control: Avoid acidic conditions during workup and storage.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Furfural Conversion - Inactive catalyst- Insufficient reaction time or temperature- Low hydrogen pressure- Activate or replace the catalyst- Increase reaction time and/or temperature incrementally- Increase hydrogen pressure
Low this compound Selectivity - Formation of Schiff base intermediate- Over-hydrogenation to tetrahydrothis compound- Formation of secondary amines- Increase hydrogen pressure[3]- Optimize temperature[3]- Increase ammonia to furfural ratio[1][3]
Polymerization/Tarry Residue - High reaction temperature- Presence of acidic impurities- Reduce reaction temperature- Ensure starting materials and solvents are free from acid
Difficulty in Product Purification - Emulsion formation during extraction- Product degradation on silica gel- Add brine to break emulsions during workup- Consider using alumina for chromatography or pre-treating silica with triethylamine

Experimental Protocols

Reductive Amination using Raney® Ni Catalyst

This protocol is based on a study that achieved 100% furfural conversion and 96.3% selectivity to this compound.[3]

Materials:

  • Furfural

  • Ammonia (e.g., in 1,4-dioxane)

  • Raney® Ni catalyst

  • Hydrogen gas

  • 1,4-Dioxane (solvent)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave reactor with furfural, 1,4-dioxane, and the Raney® Ni catalyst.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Introduce ammonia into the reactor to achieve the desired molar ratio of furfural to ammonia (e.g., 1:2).[3]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[3]

  • Heat the reactor to the target temperature (e.g., 130 °C) while stirring.[3]

  • Maintain the reaction conditions for the specified time (e.g., 3 hours).[3]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Analyze the product mixture using appropriate analytical techniques (e.g., GC, HPLC) to determine conversion and selectivity.

  • Purify the this compound from the crude product mixture, for example, by vacuum distillation.[6]

One-Pot Synthesis using Zinc Metal

This environmentally friendly method utilizes zinc powder for the reductive amination in an aqueous medium.[7]

Materials:

  • Furfural

  • Hydroxylammonium chloride

  • Sodium carbonate

  • Zinc dust

  • Ammonium chloride

  • Zinc chloride

  • Water

Procedure:

  • In a reaction vessel, mix furfural and hydroxylammonium chloride in water.

  • Add a solution of sodium carbonate in water dropwise to the mixture to form the furfuryloxime in situ.

  • After the formation of the oxime is complete, heat the solution to 60°C.

  • Add water, zinc dust, ammonium chloride, and zinc chloride to the reaction mixture.

  • Stir the mixture for approximately 15 minutes.

  • Cool the reaction mixture and filter to recover the unreacted zinc.

  • The aqueous solution containing the this compound can then be subjected to extraction and further purification.

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

CatalystTemperature (°C)H₂ Pressure (MPa)Furfural/NH₃ Ratio (molar)Time (h)This compound Yield (%)Reference
Raney Ni1302.01:2396.3 (selectivity)[3]
Rh/Al₂O₃802.0-2~92 (selectivity)[4]
Pt/TiO₂---->93[5]
NiSi-T90-1:2.4-94.2[1]
Ru NP902.0-299[3]
Ni₆AlOₓ1000.4-590[3]
Raney Co1201.0--98.9[3]

Visualizations

Reductive_Amination_Pathway Furfural Furfural SchiffBase Schiff Base Intermediate Furfural->SchiffBase + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->SchiffBase This compound This compound (Primary Amine) SchiffBase->this compound + H2 SecondaryAmine Secondary Amine (e.g., Dithis compound) SchiffBase->SecondaryAmine + this compound - NH3 This compound->SecondaryAmine THF_Amine Tetrahydrothis compound This compound->THF_Amine + H2 (Ring Hydrogenation) Hydrogen Hydrogen (H2) + Catalyst Hydrogen->this compound

Caption: Reaction pathway for the reductive amination of furfural.

Troubleshooting_Workflow Start Low this compound Yield CheckConversion Is Furfural Conversion High? Start->CheckConversion LowConversion Address Low Conversion: - Check Catalyst Activity - Increase Temp/Time/Pressure CheckConversion->LowConversion No CheckSelectivity Analyze Byproducts: - Schiff Base? - Secondary Amine? - Ring Hydrogenation? CheckConversion->CheckSelectivity Yes End Optimized Yield LowConversion->End SchiffBase Increase H2 Pressure Optimize Temperature CheckSelectivity->SchiffBase Schiff Base SecondaryAmine Increase NH3 Ratio CheckSelectivity->SecondaryAmine Secondary Amine RingHydrogenation Milder Conditions (Temp/Pressure) Select Catalyst Carefully CheckSelectivity->RingHydrogenation Ring Hydrogenation SchiffBase->End SecondaryAmine->End RingHydrogenation->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Synthesis of Difurfuryl Diamines from Furfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difurfuryl diamines from furfurylamine. Our aim is to help you identify and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a thick, amber-colored solid, especially when using formaldehyde. What is this side product and how can I avoid it?

A: This is likely 1,3,5-trifurfurylhexahydro-1,3,5-triazine .[1] This side product is favored under mildly acidic conditions.

Troubleshooting Steps:

  • Increase Acidity: Ensure your reaction is conducted in a sufficiently acidic medium, typically 2.5-5.2 M hydrochloric acid.[1][2] The protonation of the this compound's amino group helps to prevent its reaction with formaldehyde to form the triazine.[1]

  • Control Stoichiometry: Use a precise 2:1 molar ratio of this compound to formaldehyde. Deviations can lead to the formation of various side products.

Q2: I'm observing a significant amount of unreacted this compound and some viscous, oligomeric materials in my final product. What's causing this?

A: This issue often arises from an incorrect stoichiometric ratio of reactants and can be exacerbated by reaction conditions that favor polymerization.

Troubleshooting Steps:

  • Optimize Reactant Ratio: A this compound to aldehyde ratio of approximately 2:1 is generally optimal.[1] Using a lower ratio (e.g., 1:1) can lead to the near-complete consumption of this compound but with an increased formation of side products and oligomers.[1]

  • Monitor Temperature: While the yield of the desired diamine is relatively stable between 20-50 °C, higher temperatures can promote polymerization.[1]

  • Acid Concentration: Insufficient acid can lead to a low reaction rate and poor selectivity for the desired difurfuryl diamine, favoring the formation of oligomeric species.[1]

Q3: My product analysis shows a compound with a mass consistent with 5-[5'-(aminomethyl)furfuryl]this compound. How can I minimize the formation of this byproduct?

A: The formation of 5-[5'-(aminomethyl)furfuryl]this compound is more prevalent in reactions with formaldehyde, particularly at lower acid concentrations (e.g., 2.5 M HCl).[1]

Troubleshooting Steps:

  • Increase Acid Molarity: Increasing the hydrochloric acid concentration to the higher end of the recommended 2.5-5.2 M range can suppress the formation of this side product.[1]

Q4: How can I remove unreacted starting materials and side products from my desired difurfuryl diamine?

A: A combination of extraction and distillation techniques is typically effective.

Purification Protocol:

  • Neutralization and Extraction: After the reaction is complete, neutralize the mixture with a base (e.g., 6 M sodium hydroxide) and extract the organic components with a suitable solvent like chloroform.[1]

  • Washing: Wash the combined organic layers with distilled water to remove any remaining salts.[1]

  • Solvent Removal: Evaporate the solvent to yield the crude product.[1]

  • Vacuum Distillation: Purify the crude product by vacuum distillation. This is effective for separating the desired difurfuryl diamine from less volatile oligomeric side products and more volatile unreacted this compound.[1]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of difurfuryl diamines and the formation of side products, based on data from the literature.

Table 1: Effect of Reactant Ratio and Acid Concentration on the Reaction of this compound with Formaldehyde

ExperimentThis compound:Formaldehyde RatioHCl (M)Temperature (°C)Reaction Time (min)Yield of Diamine (%)Major Side Products
F12:15.22560~30-501,3,5-Trifurfurylhexahydro-1,3,5-triazine
F42:12.52560Lower5-[5'-(aminomethyl)furfuryl]this compound
F61:15.22560DecreasedOligomeric species

Data compiled from Holfinger et al., J. Org. Chem. 1995, 60, 1595-1598.[1]

Table 2: Effect of Aldehyde Type on Difurfuryl Diamine Synthesis

AldehydeOptimal ConditionsTypical Yield (%)Notes
Formaldehyde2:1 reactant ratio, 5.2 M HCl, 25°C~30-50Prone to triazine and other side product formation at lower acidity.
Acetaldehyde1.8-2.0:1 reactant ratio, 5.2 M HCl, 25°C~67 (GC), ~47 (isolated)Generally higher selectivity compared to formaldehyde.
Acetone5.0 M HCl, 35°CVery lowReaction is extremely slow and forms multiple products.

Data compiled from Holfinger et al., J. Org. Chem. 1995, 60, 1595-1598.[1]

Experimental Protocols

Synthesis of 5,5'-Methylenedithis compound (from Formaldehyde)

  • Reaction Setup: In a round-bottom flask cooled in an ice bath to 25 °C, add 22.5 g of this compound.

  • Acid Addition: Slowly add 165 mL of 6 M hydrochloric acid while maintaining the temperature at or near 25 °C.

  • Aldehyde Addition: Remove the flask from the ice bath and add 9.2 mL of a 35 wt % formaldehyde solution dropwise.

  • Reaction: Allow the reaction to proceed for 70 minutes.

  • Workup: Neutralize the reaction mixture by adding 166 mL of 6 M sodium hydroxide.

  • Extraction: Extract the mixture twice with 110 mL of chloroform.

  • Washing and Drying: Combine the chloroform layers, wash with 100 mL of distilled water, and then evaporate the solvent to yield an oil.[1]

  • Purification: Purify the resulting oil by vacuum distillation.

Synthesis of 5,5'-(Ethylidene)dithis compound (from Acetaldehyde)

  • Reaction Setup: Combine 9 g of this compound and 60.5 mL of 3 M hydrochloric acid in a round-bottom flask.

  • Temperature Control: Bring the solution to 30 °C.

  • Aldehyde Addition: Introduce 4.1 g of acetaldehyde below the liquid surface using a syringe.

  • Reaction: Allow the reaction to proceed for 30 minutes.

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath and neutralize with a solution of 70.3 mL of 6 M sodium hydroxide containing 16.06 g of hydroxylamine hydrochloride.

  • Extraction: Extract the product with four 100 mL portions of chloroform.

  • Washing and Drying: Wash the combined extracts with a dilute sodium hydroxide solution and then evaporate the solvent.

  • Purification: Remove unreacted this compound by vacuum distillation to yield the crude product. Further purification can be achieved by vacuum microdistillation.[1]

Visualized Reaction Pathways and Troubleshooting

Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow to help you navigate experimental challenges.

Reaction_Pathways This compound This compound Intermediate 5-(Hydroxyalkyl)this compound (Intermediate) This compound->Intermediate + Aldehyde (Acid Catalyst) Triazine 1,3,5-Trifurfurylhexahydro- 1,3,5-triazine (Side Product) This compound->Triazine + Formaldehyde (Mild Acid) Oligomers Oligomeric/Polymeric Byproducts This compound->Oligomers Incorrect Stoichiometry (Acid Catalyst) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Diamine Difurfuryl Diamine (Desired Product) Intermediate->Diamine + this compound

Caption: Main and side reaction pathways in difurfuryl diamine synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckRatio Check this compound: Aldehyde Ratio Start->CheckRatio AdjustRatio Adjust to ~2:1 CheckRatio->AdjustRatio Ratio is Incorrect CheckAcid Check Acid Concentration CheckRatio->CheckAcid Ratio is Correct AdjustRatio->CheckAcid AdjustAcid Adjust to 2.5-5.2 M CheckAcid->AdjustAcid Concentration is Incorrect CheckTemp Check Reaction Temperature CheckAcid->CheckTemp Concentration is Correct AdjustAcid->CheckTemp AdjustTemp Maintain 20-50 °C CheckTemp->AdjustTemp Temperature is Incorrect Purify Purify via Distillation and Extraction CheckTemp->Purify Temperature is Correct AdjustTemp->Purify

Caption: Troubleshooting workflow for difurfuryl diamine synthesis.

References

Technical Support Center: Purification of Crude Furfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude furfurylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during purification experiments.

Summary of Physical and Chemical Properties

For effective purification, it is crucial to understand the physical and chemical properties of this compound and its common impurities. The table below summarizes key quantitative data.

PropertyThis compoundTetrahydrothis compoundFurfural
CAS Number 617-89-0[1]4795-29-3[2]98-01-1
Molecular Formula C5H7NO[3][4]C5H11NO[2]C5H4O2
Molecular Weight 97.12 g/mol [3][4]101.15 g/mol [2]96.08 g/mol
Boiling Point 145-146 °C[3][5][6][7]153-155 °C[2][8][9][10]161.7 °C
Density 1.099 g/mL at 25 °C[3][5][6]0.98 g/mL at 25 °C[2][10]1.16 g/mL at 20 °C
Refractive Index n20/D 1.490[3][5][6][7]n20/D 1.454-1.455[10]n20/D 1.5261
Solubility in Water Soluble/Miscible[1][5][11][12]Very soluble[8]8.3 g/100 mL at 20 °C
Sensitivity Air sensitive; absorbs CO2[1][5][12]Air sensitive, HygroscopicSensitive to light and air

Purification Technique Workflow

The choice of purification technique depends on the nature of the impurities and the desired purity of the final product. The following diagram illustrates a general workflow for selecting an appropriate purification method.

PurificationWorkflow Workflow for this compound Purification start Crude this compound check_impurities Identify Impurities (e.g., TLC, GC-MS, NMR) start->check_impurities distillation Distillation check_impurities->distillation Impurities have significantly different boiling points chromatography Column Chromatography check_impurities->chromatography Impurities have similar boiling points but different polarities acid_base_extraction Acid-Base Extraction check_impurities->acid_base_extraction Non-basic or acidic impurities final_product Pure this compound distillation->final_product chromatography->final_product acid_base_extraction->check_impurities Further purification needed acid_base_extraction->final_product Sufficiently pure

Caption: Decision workflow for selecting a this compound purification method.

Troubleshooting Guide

This section addresses common problems encountered during the purification of crude this compound.

Problem 1: The purified this compound is discolored (yellow to brown).

  • Question: Why is my purified this compound colored, and how can I prevent this?

  • Answer: this compound is prone to discoloration due to air oxidation and polymerization, especially when exposed to light and heat.[1][5][12] To minimize discoloration, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware to protect it from light.

Problem 2: Low yield after distillation.

  • Question: I am losing a significant amount of product during distillation. What are the possible causes and solutions?

  • Answer: Low yields during distillation can be attributed to several factors:

    • Thermal Decomposition: this compound can degrade at high temperatures. If the boiling point is high, consider using vacuum distillation to lower the boiling temperature.

    • Polymerization: The presence of acidic impurities can catalyze polymerization at elevated temperatures. Ensure that the crude material is neutralized or washed with a dilute base before distillation.

    • Incomplete Condensation: Ensure that the condenser is adequately cooled to prevent the loss of volatile product.

    • Hold-up in the Apparatus: For small-scale distillations, a significant portion of the product can be lost as residue on the glass surfaces. Use an appropriately sized distillation apparatus for the amount of material being purified.

Problem 3: Streaking or poor separation during column chromatography.

  • Question: My this compound is streaking on the silica gel column, leading to poor separation. How can I improve this?

  • Answer: The basic nature of amines can cause strong interactions with the acidic silanol groups on the surface of silica gel, resulting in tailing or streaking of the product band. To mitigate this, you can:

    • Add a Competing Base: Add a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine, to the eluent.[13] This will neutralize the acidic sites on the silica gel and improve the elution profile of the this compound.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or amine-functionalized silica gel.

Problem 4: Difficulty in separating this compound from tetrahydrothis compound.

  • Question: My product is contaminated with tetrahydrothis compound, and they are difficult to separate by simple distillation. What should I do?

  • Answer: this compound and tetrahydrothis compound have very close boiling points (145-146 °C and 153-155 °C, respectively), making their separation by simple distillation challenging.[2][3][5][6][7][8][9][10] The following methods can be employed for their separation:

    • Fractional Distillation: A fractional distillation column with a high number of theoretical plates can provide better separation.

    • Azeotropic Distillation: this compound forms an azeotrope with water, which boils at 99 °C.[14] This property can be exploited to separate it from tetrahydrothis compound, which does not form an azeotrope with water. After the azeotropic distillation, the water can be removed from the this compound by a subsequent distillation with a water-immiscible solvent like benzene that forms a low-boiling azeotrope with water.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound often originate from the starting materials and side reactions during its synthesis. These can include:

  • Unreacted Furfural: The starting material for the synthesis of this compound.[13]

  • Tetrahydrothis compound: A common byproduct formed by the over-reduction of the furan ring during hydrogenation reactions.[15]

  • Polymers: this compound can polymerize, especially in the presence of acids or at high temperatures.[13]

  • Water: Can be present from the reaction or work-up steps.

Q2: Which purification method is best for large-scale production?

A2: For large-scale purification of this compound, distillation is generally the most cost-effective and efficient method. Depending on the thermal stability of the compound and the nature of the impurities, this could be fractional distillation or vacuum distillation. Azeotropic distillation can also be a viable option for removing specific impurities like water or for separating it from close-boiling contaminants like tetrahydrothis compound.[14]

Q3: How can I remove non-basic organic impurities from my crude this compound?

A3: Acid-base extraction is a highly effective method for separating basic compounds like this compound from neutral or acidic organic impurities. The process involves dissolving the crude mixture in a water-immiscible organic solvent and extracting it with an aqueous acid solution (e.g., dilute HCl). The this compound will be protonated and move into the aqueous layer as a salt. The organic layer containing the non-basic impurities can then be discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

Q4: Is crystallization a suitable method for purifying this compound?

A4: this compound itself is a liquid at room temperature with a very low melting point (-70 °C), making direct crystallization challenging.[5][6][7] However, it is possible to purify it by forming a solid salt derivative (e.g., hydrochloride salt), which can then be recrystallized. After recrystallization, the pure salt can be treated with a base to regenerate the pure this compound. In-situ cryocrystallization has also been reported for obtaining crystalline this compound for structural analysis.[16]

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure inside the apparatus.

  • Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling forerun. Then, collect the main fraction of this compound at a constant temperature and pressure.

  • Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Column Chromatography

This technique is useful for separating this compound from impurities with different polarities.

Methodology:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) containing 0.5-2% triethylamine. Gradually increase the polarity of the eluent to facilitate the elution of the this compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Logical Diagram for Troubleshooting Distillation Issues

The following diagram provides a logical approach to troubleshooting common problems during the distillation of this compound.

DistillationTroubleshooting Troubleshooting this compound Distillation start Distillation Problem check_pressure Check Vacuum Pressure start->check_pressure check_temp Check Temperature start->check_temp check_bumping Observe Boiling start->check_bumping check_yield Low Yield? start->check_yield pressure_high Pressure Too High? (Check for leaks, pump efficiency) check_pressure->pressure_high Yes temp_unstable Temperature Fluctuating? (Check for bumping, uneven heating) check_temp->temp_unstable Yes bumping Violent Bumping? (Add boiling chips/ stir bar) check_bumping->bumping Yes yield_low Decomposition? (Lower temperature/ use vacuum) check_yield->yield_low Yes solution Problem Resolved pressure_high->solution temp_unstable->solution bumping->solution yield_low->solution

Caption: A logical guide for troubleshooting distillation problems.

References

Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of furfurylamine from furfural.

Frequently Asked Questions (FAQs)

Q1: My this compound yield has dropped significantly after a few reaction cycles. What are the likely causes?

A significant drop in yield is often a primary indicator of catalyst deactivation. The most common causes can be broadly categorized as:

  • Fouling or Coking: Deposition of carbonaceous materials, often referred to as "humins," on the catalyst surface. These are polymeric byproducts formed from the degradation and condensation of furfural and its intermediates, especially under acidic and high-temperature conditions.[1][2][3][4] This physically blocks the active sites of the catalyst.

  • Poisoning: Strong chemisorption of impurities from the feedstock or reaction byproducts onto the active catalyst sites. Sulfur compounds are a classic poison for metal catalysts like Raney Ni and noble metals.[5]

  • Sintering: Agglomeration of metal particles on the catalyst support at high temperatures, leading to a decrease in the active surface area.[5][6]

  • Leaching: Dissolution of the active metal component of the catalyst into the reaction medium.

  • For Biocatalysts (e.g., Amine Transaminases): Deactivation can occur due to product inhibition (e.g., by pyruvate if alanine is the amine donor), loss of the essential pyridoxal 5'-phosphate (PLP) cofactor, or potential instability in the presence of the aldehyde substrate (furfural).[7][8]

Q2: My reaction mixture has turned dark brown or black, and I see solid precipitates. What does this signify?

This is a strong indication of humin formation.[9] Humins are complex, furan-rich polymers that are insoluble and can coat the catalyst surface, leading to severe deactivation by blocking pores and active sites.[1][4] This is a common issue in biomass conversion processes and is a major contributor to catalyst fouling.

Q3: I am using a Raney®-Nickel catalyst, and its activity is decreasing. What are the specific deactivation mechanisms for this catalyst?

For Raney Ni catalysts in reductive amination, deactivation is often caused by:

  • Deposition of organic residues: Oily byproducts or polymers can coat the active sites.[10]

  • Strong chemisorption of intermediates or products: Nitrile or imine intermediates can strongly bind to the nickel surface.[5][11]

  • Agglomeration of nickel particles: This reduces the available surface area for the reaction.[10]

  • Oxidation: Exposure to air can oxidize the active nickel surface, rendering it inactive. Raney Ni is often stored under water or a solvent to prevent this.[5]

Q4: How does the purity of my furfural feedstock impact catalyst performance?

Feedstock purity is critical. Biomass-derived furfural can contain various impurities such as organic acids (acetic acid, formic acid), phenolic compounds, and other degradation products.[9][12] These impurities can act as catalyst poisons or precursors for coke formation, leading to accelerated deactivation.

Q5: I am using an immobilized amine transaminase for the synthesis. Why might its activity decrease over time?

For immobilized amine transaminases, deactivation in this compound synthesis can be due to:

  • Product Inhibition: If using L-alanine as the amine donor, the co-product pyruvate can inhibit the enzyme.[8][13]

  • Cofactor Loss: The PMP form of the cofactor can dissociate from the enzyme, leading to inactivation.[7]

  • Aldehyde-Induced Inactivation: Aldehydes like furfural can potentially react with the enzyme's amino acid residues, leading to irreversible inactivation.

  • Unfavorable Equilibrium: The reaction equilibrium may not favor product formation, which can be mistaken for low activity.[8]

Troubleshooting Guides

Issue 1: Low this compound Yield with Heterogeneous Catalysts (e.g., Raney Ni, Pd/C, Ru/C)
Observed Problem Potential Cause Suggested Solution
High conversion of furfural but low selectivity to this compound.Suboptimal Reaction Conditions: Incorrect temperature, pressure, or ammonia concentration can favor side reactions.Optimize reaction parameters. For instance, excessive ammonia can inhibit the hydrogenation performance of the metal catalyst.[14]
Catalyst Poisoning: Impurities in the furfural feedstock or solvent.Pre-treat the furfural feedstock (e.g., distillation). Ensure high-purity solvents and gases.
Decreasing conversion and selectivity over several cycles.Catalyst Fouling (Coking): Formation of humins on the catalyst surface.Implement a catalyst regeneration protocol (see Protocol 2). Consider using a biphasic reaction system to continuously extract this compound and prevent byproduct formation.
Sintering: High reaction temperatures causing metal particle agglomeration.Operate at the lowest effective temperature. Characterize the used catalyst (e.g., via TEM) to check for changes in particle size.
No reaction or very low conversion from the start.Improper Catalyst Activation/Handling: Raney Ni, for example, is pyrophoric and must be handled carefully under a liquid.[15]Review the catalyst activation and handling procedures recommended by the manufacturer.
Issue 2: Deactivation of Immobilized Amine Transaminase Biocatalyst
Observed Problem Potential Cause Suggested Solution
Initial high activity, but a rapid decline in conversion.Product Inhibition: Accumulation of the keto-acid byproduct (e.g., pyruvate).Consider using an alternative amine donor like isopropylamine, where the acetone co-product can be removed by evaporation.[8] Alternatively, implement a co-product removal system.
Cofactor (PMP) Loss: The aminated cofactor is leaching from the enzyme.Ensure the reaction buffer contains a sufficient concentration of pyridoxal 5'-phosphate (PLP) to replenish any lost cofactor.
Gradual loss of activity over multiple batches.Substrate (Furfural) Instability/Inhibition: Furfural may be degrading or reacting with the enzyme over time.Optimize the substrate feeding strategy to maintain a low, steady concentration of furfural in the reactor.
Low overall conversion even with fresh biocatalyst.Unfavorable Reaction Equilibrium: The reverse reaction is significant.Use a large excess of the amine donor to shift the equilibrium towards product formation.[13]

Experimental Protocols

Protocol 1: Quantification of Furfural and this compound by HPLC

This protocol provides a standard method for analyzing reaction progress.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove catalyst particles and any solid byproducts.[9]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm).[10]

    • Mobile Phase: An isocratic mixture of acetonitrile and deionized water (e.g., 20:80 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 274 nm (for furfural) and a lower wavelength (e.g., 210 nm) for this compound.

    • Quantification: Use external calibration curves prepared with known concentrations of pure furfural and this compound.

Protocol 2: Regeneration of a Deactivated Noble Metal on Carbon Catalyst (e.g., Pd/C)

This protocol is for catalysts deactivated by coking.

  • Catalyst Recovery:

    • Separate the catalyst from the reaction mixture by filtration.

    • Wash the catalyst thoroughly with a solvent like methanol or toluene to remove any adsorbed, non-polymeric organic species.[11]

  • Oxidative Treatment (Coke Removal):

    • Place the dried catalyst in a tube furnace.

    • Heat the catalyst in a controlled manner under a flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂). Caution: This process is exothermic and must be carefully controlled to avoid overheating and sintering the metal. A typical temperature ramp would be slow, holding at a temperature around 200-400°C.[16][17]

    • The endpoint is typically determined by monitoring the CO₂ concentration in the off-gas.

  • Reductive Treatment (Metal Redispersion):

    • After the oxidative treatment, purge the system with an inert gas (e.g., nitrogen or argon).

    • Introduce a flow of hydrogen (typically diluted in nitrogen) and heat the catalyst to a temperature sufficient to reduce the metal oxides formed during the oxidation step (e.g., 180-300°C).[16]

    • Hold for several hours before cooling down under an inert atmosphere.

  • Post-Regeneration Characterization:

    • It is advisable to characterize the regenerated catalyst (e.g., using chemisorption) to assess the recovery of the active metal surface area.

Protocol 3: Characterizing Catalyst Deactivation by Thermogravimetric Analysis (TGA)

TGA can quantify the amount of coke deposited on a catalyst.

  • Sample Preparation: Recover and dry the deactivated catalyst.

  • TGA Measurement:

    • Place a known mass of the deactivated catalyst in the TGA pan.

    • Heat the sample under an inert atmosphere (e.g., Nitrogen) to a temperature sufficient to desorb volatile compounds (e.g., 150°C) and hold until the mass stabilizes.

    • Switch the gas to an oxidizing atmosphere (e.g., air).

    • Ramp the temperature (e.g., to 800°C). The mass loss observed during this stage corresponds to the combustion of the carbonaceous deposits (coke).[1]

    • The percentage of mass loss can be used to quantify the amount of coke.

Visualizations

CatalystDeactivationPathways ActiveCatalyst Active Catalyst Fouling Fouling / Coking (Humin Formation) ActiveCatalyst->Fouling Furfural Degradation & Polymerization Poisoning Poisoning (e.g., Sulfur) ActiveCatalyst->Poisoning Feedstock Impurities Sintering Sintering (Thermal Degradation) ActiveCatalyst->Sintering High Temperature Leaching Leaching (Metal Dissolution) ActiveCatalyst->Leaching Solvent Effects DeactivatedCatalyst Deactivated Catalyst Fouling->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

Caption: Major deactivation pathways for heterogeneous catalysts.

TroubleshootingWorkflow Start Low this compound Yield CheckConditions Verify Reaction Conditions (Temp, Pressure, Ratios) Start->CheckConditions AnalyzeFeedstock Analyze Feedstock Purity CheckConditions->AnalyzeFeedstock Conditions OK Optimize Optimize Conditions CheckConditions->Optimize Conditions Not OK CharacterizeCatalyst Characterize Spent Catalyst (TGA, TEM, XPS) AnalyzeFeedstock->CharacterizeCatalyst Feedstock Pure Purify Purify Feedstock AnalyzeFeedstock->Purify Impurities Found Regenerate Regenerate Catalyst CharacterizeCatalyst->Regenerate Fouling/Coking Found Replace Replace Catalyst CharacterizeCatalyst->Replace Sintering/Poisoning Found BiocatalystDeactivation ActiveEnzyme Active Amine Transaminase ProductInhibition Product Inhibition (e.g., Pyruvate) ActiveEnzyme->ProductInhibition Product Accumulation CofactorLoss Cofactor (PMP) Loss ActiveEnzyme->CofactorLoss Dissociation SubstrateInhibition Substrate Inhibition (Furfural) ActiveEnzyme->SubstrateInhibition High Substrate Conc. Equilibrium Unfavorable Equilibrium ActiveEnzyme->Equilibrium Appears as low activity InactiveEnzyme Inactive Enzyme ProductInhibition->InactiveEnzyme CofactorLoss->InactiveEnzyme SubstrateInhibition->InactiveEnzyme

References

Technical Support Center: Furfurylamine Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of furfurylamine during storage.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause Recommended Action
Color of this compound has changed from colorless/pale yellow to dark yellow or brown.[1]Exposure to air (oxygen) and/or light, leading to oxidation and polymerization.1. Evaluate the purity of the material to determine if it is still suitable for your application. 2. If the purity is compromised, consider purification by distillation. 3. For future storage, ensure the container is tightly sealed and the headspace is purged with an inert gas like nitrogen or argon.[2] 4. Store the container in a cool, dark place.[1][2]
Formation of solid precipitate in the liquid.Absorption of atmospheric carbon dioxide, forming carbamate salts.[2][3]1. Inert gas blanketing is crucial to prevent contact with CO2.[2] 2. Use a septum-sealed bottle for storage and transfer with a syringe to minimize air exposure.
Inconsistent experimental results using stored this compound.Degradation of the material due to improper storage, leading to lower purity and the presence of impurities.1. Verify the purity of the this compound using techniques like GC-MS or NMR spectroscopy. 2. If degradation is confirmed, procure a fresh batch and adhere strictly to the recommended storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation and degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[1][2] It is recommended to store it below +30°C.[2] The storage area should be well-ventilated.[2][4]

Q2: Why has my this compound turned brown?

A2: The discoloration of this compound is a common indicator of oxidation and potential polymerization.[1] This is often caused by prolonged exposure to air and/or light. While a slight color change to pale yellow may be acceptable for some applications, a significant darkening to brown suggests considerable degradation.

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: Yes, it is highly recommended. This compound is sensitive to air and absorbs carbon dioxide.[2][3] Storing it under an inert gas like nitrogen displaces oxygen and moisture, significantly slowing down oxidative degradation and preventing the formation of carbamate salts.[2]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5] It can also react with copper and its alloys.[1] Contact with heat, sparks, and open flames should be avoided as it is a flammable liquid.[6][7]

Q5: How can I safely handle this compound to minimize exposure and degradation?

A5: Always handle this compound in a well-ventilated area, preferably under a fume hood.[4] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] To prevent degradation during use, minimize the time the container is open to the atmosphere. For transfers, use techniques that minimize air exposure, such as using a syringe to withdraw the liquid through a septum.

Storage Condition Guidelines

Parameter Recommendation Rationale
Temperature Store in a cool place, below +30°C.[2]Reduces the rate of chemical degradation and lowers vapor pressure.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[2]Prevents oxidation by displacing oxygen and reaction with carbon dioxide.[2][3]
Light Store in a dark place or use an amber/opaque container.[2]Prevents light-induced degradation.
Container Use a tightly sealed, airtight container.Prevents exposure to air and moisture.[2][4]
Ventilation Store in a well-ventilated area.[2][4]Safely dissipates any potential vapors.

Experimental Protocol: Purity Assessment of Stored this compound

This protocol outlines a general method for assessing the purity of this compound and evaluating the effectiveness of storage conditions.

Objective: To determine the purity of a this compound sample over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Stored this compound sample

  • Fresh this compound standard of known purity

  • Anhydrous solvent for dilution (e.g., dichloromethane, diethyl ether)

  • GC-MS instrument

  • Volumetric flasks and pipettes

  • Syringes and vials for GC-MS analysis

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the fresh this compound standard in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation:

    • Carefully extract a small aliquot of the stored this compound sample, minimizing its exposure to the atmosphere.

    • Prepare a solution of the stored sample in the same anhydrous solvent at a concentration within the range of the calibration curve.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with a suitable column and method for analyzing amines.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Analyze the resulting chromatogram and mass spectrum to identify the this compound peak and any impurity peaks.

  • Data Analysis:

    • Quantify the purity of the stored this compound by comparing its peak area to the calibration curve.

    • Identify any major degradation products by interpreting their mass spectra.

    • Compare the purity of the stored sample to its initial purity (if known) or to the fresh standard to determine the extent of degradation.

  • Evaluation of Storage Conditions:

    • This protocol can be adapted to compare different storage conditions (e.g., inert atmosphere vs. air, refrigerated vs. room temperature) by analyzing samples stored under these varying conditions at regular intervals.

Logical Workflow for Troubleshooting

This compound Storage Troubleshooting Troubleshooting this compound Degradation start Observe this compound (Color, Clarity) check_color Is there a significant color change (dark yellow/brown)? start->check_color check_precipitate Is there a precipitate? check_color->check_precipitate No oxidation_suspected Oxidation Suspected check_color->oxidation_suspected Yes co2_reaction_suspected CO2 Reaction Suspected check_precipitate->co2_reaction_suspected Yes check_purity Assess Purity (e.g., GC-MS, NMR) check_precipitate->check_purity No oxidation_suspected->check_purity co2_reaction_suspected->check_purity purity_ok Is purity acceptable for the application? check_purity->purity_ok use_as_is Use As-Is purity_ok->use_as_is Yes purify_or_discard Purify (e.g., Distillation) or Discard purity_ok->purify_or_discard No review_storage Review Storage Protocol use_as_is->review_storage purify_or_discard->review_storage implement_inert Implement Inert Atmosphere (Nitrogen/Argon) review_storage->implement_inert implement_dark_cool Store in Cool, Dark Place review_storage->implement_dark_cool use_proper_seal Ensure Tightly Sealed Container review_storage->use_proper_seal end_process Problem Resolved implement_inert->end_process implement_dark_cool->end_process use_proper_seal->end_process

Caption: Troubleshooting workflow for identifying and addressing this compound degradation.

References

Troubleshooting low conversion rates in reductive amination of furfural.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during the reductive amination of furfural.

Troubleshooting Guides

Low conversion rates in the reductive amination of furfural can be attributed to several factors, ranging from reaction conditions to reagent quality. This guide provides a systematic approach to identifying and resolving these common issues.

Problem 1: Low or No Conversion of Furfural
Possible Cause Troubleshooting Step Rationale
Inactive or Inefficient Catalyst 1. Verify Catalyst Activity: Test the catalyst with a known reaction where it is expected to perform well. 2. Proper Catalyst Handling: Ensure the catalyst has been stored under appropriate conditions (e.g., inert atmosphere for pyrophoric catalysts) and has not been exposed to air or moisture if sensitive. 3. Optimize Catalyst Loading: Vary the catalyst amount to find the optimal ratio relative to the substrate.The catalyst is crucial for the hydrogenation of the imine intermediate. Deactivated or insufficient catalyst will lead to poor or no conversion.
Inefficient Imine Formation 1. Monitor Imine Formation: Use techniques like TLC, GC, or NMR to confirm the formation of the imine intermediate before proceeding with the reduction. 2. Adjust pH: The reaction is often favored under slightly acidic conditions (pH 4-5) to promote imine formation. If the pH is too low, the amine will be protonated and non-nucleophilic.[1] 3. Remove Water: If using a non-aqueous solvent, consider adding a dehydrating agent (e.g., molecular sieves) as water can hydrolyze the imine back to the aldehyde and amine.The formation of the imine is a critical preceding step to the reduction. If the imine is not formed, the final product cannot be obtained.
Suboptimal Reaction Conditions 1. Optimize Temperature: Gradually increase the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to side reactions or catalyst degradation.[2] 2. Optimize Hydrogen Pressure: Increase the hydrogen pressure in increments. Sufficient hydrogen pressure is necessary to drive the reduction of the imine.[2] 3. Ensure Proper Mixing: Use adequate stirring to ensure good contact between the reactants, catalyst, and hydrogen gas.Temperature, pressure, and mixing all play a significant role in the reaction kinetics and equilibrium.
Poor Quality of Reagents 1. Purify Furfural: Consider distilling furfural before use to remove any polymeric impurities. 2. Check Amine Source: Ensure the ammonia or amine solution is of the correct concentration and has not degraded. 3. Use Dry Solvents: If the reaction is sensitive to water, use anhydrous solvents.Impurities in the starting materials or solvent can poison the catalyst or participate in side reactions, leading to lower yields.
Problem 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Step Rationale
Formation of Secondary Amines 1. Increase Ammonia/Amine Concentration: An excess of the primary amine source can help to outcompete the product amine in reacting with the furfural. An optimal NH3/Furfural ratio can suppress the formation of secondary amines.[3] 2. Optimize Reaction Time: Shorter reaction times may favor the formation of the primary amine.The desired primary amine product can act as a nucleophile and react with remaining furfural to form a secondary amine.
Hydrogenation of the Furan Ring 1. Use a More Selective Catalyst: Some catalysts are more prone to ring hydrogenation. Consider screening different catalysts (e.g., Rh/Al2O3 has shown high selectivity for furfurylamine).[4] 2. Milder Reaction Conditions: Lower the temperature and/or hydrogen pressure to reduce the likelihood of over-hydrogenation.The furan ring is susceptible to hydrogenation under certain catalytic conditions, leading to the formation of tetrahydrothis compound.
Formation of Furfuryl Alcohol 1. Use a Milder Reducing Agent: In cases where a chemical reducing agent is used instead of H2 gas, a less reactive agent can prevent the direct reduction of the aldehyde. 2. Ensure Imine Formation First: In a two-step approach, ensure the complete formation of the imine before introducing the reducing agent.The aldehyde group of furfural can be directly reduced to an alcohol, especially with highly reactive reducing agents or certain catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the reductive amination of furfural?

A1: The most critical parameters are typically the choice of catalyst, reaction temperature, hydrogen pressure, and the molar ratio of ammonia to furfural.[4] These factors significantly influence the conversion of furfural and the selectivity towards the desired this compound.

Q2: My reaction has stalled and is not proceeding to completion. What should I do?

A2: A stalled reaction could be due to catalyst deactivation or an equilibrium issue. First, try adding a fresh portion of the catalyst. If that does not help, consider increasing the hydrogen pressure or temperature. You can also monitor the reaction components to see if an intermediate is accumulating, which might suggest a bottleneck in the reaction pathway.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can influence the solubility of reactants and the stability of intermediates. For catalytic systems using gaseous hydrogen, the solvent's ability to dissolve hydrogen can also be a factor. Some studies have shown high yields in solvents like 1,4-dioxane. Poor solubility of reagents can lead to slow or incomplete reactions.[1]

Q4: Can I use a chemical reducing agent instead of hydrogen gas?

A4: Yes, other reducing agents like sodium borohydride and its derivatives can be used. However, their reactivity needs to be carefully considered. A highly reactive reducing agent might reduce the furfural to furfuryl alcohol before it can form an imine. Milder reducing agents are often preferred for this reason.

Q5: What are common side reactions, and how can I minimize them?

A5: Common side reactions include the formation of secondary amines, hydrogenation of the furan ring to form tetrahydrothis compound, and the reduction of furfural to furfuryl alcohol.[3][5] To minimize these, you can optimize the ammonia-to-furfural ratio, use a more selective catalyst, and carefully control the reaction temperature and pressure.

Data Presentation

Table 1: Effect of Reaction Temperature on Furfural Reductive Amination
CatalystTemperature (°C)H2 Pressure (bar)Conversion of Imine (%)Selectivity to Product 4a (%)Selectivity to Product 4b (%)
Pd-N/C2530>998911
Pd-N/C5030>997520
Pd-N/C7530>996529
Pd-N/C10030>995836

Data extracted from a study on chitin-derived palladium nanocatalysts. Product 4a is the desired this compound derivative, while 4b is a ring-hydrogenated byproduct.[2]

Table 2: Effect of Hydrogen Pressure on Furfural Reductive Amination
CatalystTemperature (°C)H2 Pressure (bar)Conversion of Imine (%)Selectivity to Product 4a (%)
Pd-N/C25137>99
Pd-N/C25105095
Pd-N/C25205992
Pd-N/C2530>9989
Raney Ni905-28.1 (this compound)
Raney Ni9010-55.6 (this compound)
Raney Ni9020-78.6 (this compound)
Raney Ni9030-72.3 (this compound)

Data for Pd-N/C extracted from a study on chitin-derived palladium nanocatalysts.[2] Data for Raney Ni extracted from a study on the synthesis of this compound over Raney Ni catalyst.[6]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Reductive Amination of Furfural with H2

This protocol is a general guideline and may require optimization for specific catalysts and equipment.

Materials:

  • Furfural

  • Ammonia solution (e.g., 25% aqueous solution) or other amine source

  • Heterogeneous catalyst (e.g., Rh/Al2O3, Raney Ni, or custom catalyst)

  • Solvent (e.g., 1,4-dioxane, water, or methanol)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry.

  • Charging the Reactor:

    • Add the solvent to the reactor.

    • Add the desired amount of furfural.

    • Add the catalyst.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) several times to remove air.

  • Addition of Amine: Introduce the ammonia solution into the reactor.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.

  • Reaction:

    • Begin stirring and heat the reactor to the desired temperature.

    • Maintain the temperature and pressure for the specified reaction time.

    • Monitor the reaction progress by taking samples at intervals (if the reactor setup allows) and analyzing them by GC or HPLC.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Open the reactor and filter the catalyst from the reaction mixture.

    • The filtrate can then be subjected to extraction and purification (e.g., distillation) to isolate the this compound.

Protocol 2: One-Pot Synthesis of this compound using Zinc Metal

This protocol describes a one-pot synthesis that does not require high-pressure hydrogenation equipment.

Materials:

  • Furfural

  • Hydroxylammonium chloride

  • Sodium carbonate

  • Zinc dust

  • Ammonium chloride

  • Zinc chloride

  • Water

  • Cyclohexane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Oxime Formation:

    • In a suitable flask, mix furfural and hydroxylammonium chloride in water.

    • Slowly add a solution of sodium carbonate in water to the mixture with stirring.

    • Continue stirring at room temperature for approximately 3 hours to form the furfuryloxime.[3]

  • Reduction:

    • Heat the resulting solution to 60°C.

    • Add water, zinc dust, ammonium chloride, and zinc chloride to the reaction mixture.

    • Stir the mixture for about 15 minutes at 60°C.[3]

  • Work-up:

    • Cool the reaction mixture and filter to remove unreacted zinc and other insoluble materials.

    • To the filtrate, add a solution of sodium hydroxide.

    • Extract the aqueous layer with cyclohexane.

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Reductive Amination start Low Conversion Observed check_reagents Check Reagent Purity (Furfural, Amine, Solvent) start->check_reagents Purity Issue? check_catalyst Evaluate Catalyst (Activity, Handling, Loading) start->check_catalyst Catalyst Issue? check_conditions Review Reaction Conditions (Temp, Pressure, Mixing) start->check_conditions Conditions Issue? side_reactions Analyze for Side Products (GC-MS, NMR) start->side_reactions Byproducts Observed? optimize_reagents Purify Reagents check_reagents->optimize_reagents Impure optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst Inactive/Suboptimal imine_formation Monitor Imine Formation (TLC, GC, NMR) check_conditions->imine_formation Imine Formation Problem? optimize_conditions Adjust Reaction Parameters check_conditions->optimize_conditions Suboptimal adjust_pH Optimize pH for Imine Formation imine_formation->adjust_pH Inefficient modify_protocol Modify Protocol for Side Reaction Control side_reactions->modify_protocol Significant success Conversion Improved optimize_reagents->success Resolved optimize_catalyst->success Resolved optimize_conditions->success Resolved adjust_pH->success Resolved modify_protocol->success Resolved

Caption: A logical workflow for troubleshooting low conversion rates.

Reductive_Amination_Pathway Reductive Amination of Furfural Pathway Furfural Furfural Imine Imine Intermediate Furfural->Imine + NH3 - H2O Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol + H2 (Direct Reduction) Ammonia Ammonia (NH3) Ammonia->Imine This compound This compound (Primary Amine) Imine->this compound + H2 (Catalyst) Secondary_Amine Secondary Amine Imine->Secondary_Amine + this compound - NH3 This compound->Secondary_Amine Ring_Hydrogenation Tetrahydrothis compound This compound->Ring_Hydrogenation + H2 (Over-hydrogenation)

Caption: Reaction pathway for the reductive amination of furfural.

References

Managing exothermic reactions in Furfurylamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and safety protocols for managing exothermic reactions during the synthesis of furfurylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which are exothermic?

A1: The most common method for synthesizing this compound is the reductive amination of furfural.[1][2] This process typically involves the reaction of furfural with ammonia in the presence of a reducing agent, such as hydrogen gas, and a catalyst. The hydrogenation steps, in particular, are exothermic and require careful temperature control. Alternative methods, such as biocatalytic conversions using ω-transaminases, operate under milder conditions.

Q2: What are the main hazards associated with exothermic reactions in this compound synthesis?

A2: The primary hazard is a thermal runaway. This occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a rapid increase in temperature and pressure.[3] Potential consequences include violent boiling of solvents, over-pressurization of the reactor, and in severe cases, vessel failure or explosion.

Q3: How can I assess the exothermic potential of my specific this compound synthesis protocol?

Q4: What are the key process parameters to control for managing heat during the reaction?

A4: The critical parameters to control are:

  • Temperature: Maintaining the optimal reaction temperature is crucial for both selectivity and safety.[4][5]

  • Pressure: In catalytic hydrogenations, controlling the hydrogen pressure is essential for managing the reaction rate.[4]

  • Reagent Addition Rate: In semi-batch processes, the rate of adding the limiting reagent should not exceed the heat removal capacity of the reactor.[3]

  • Agitation: Proper mixing ensures uniform temperature distribution and efficient heat transfer to the cooling system.

  • Catalyst Activity and Loading: The type and amount of catalyst can significantly influence the reaction rate and, consequently, the heat generation.[6]

Q5: What is an emergency "quenching" procedure, and when should it be implemented?

A5: A quenching procedure is an emergency measure to rapidly halt a reaction that is approaching thermal runaway.[3][7] This typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid to the reactor to stop the reaction and absorb the excess heat.[3] This should be considered a last resort when primary control measures have failed.[3]

Troubleshooting Guide: Managing Exothermic Events

Problem Possible Causes Immediate Actions Solutions & Preventative Measures
Rapid, Uncontrolled Temperature Rise 1. Cooling system failure.2. Reagent addition is too fast.3. Incorrect catalyst loading (too high).4. Agitator failure.1. Immediately stop all reagent and heat feeds.2. Apply maximum cooling.3. Prepare for emergency pressure relief.4. If the temperature continues to rise rapidly, initiate the emergency quenching procedure.[3]• Ensure the cooling system is properly maintained and has sufficient capacity.• Calibrate and control the reagent addition rate.• Carefully control the amount of catalyst used.• Implement a system to monitor agitator function.
Pressure Rising Above Set Limits 1. Excessive gas evolution due to high reaction rate.2. Boiling of the solvent or reactants.3. Approaching thermal runaway.4. Blocked vent or relief valve.1. Stop all reagent and heat feeds.2. Apply maximum cooling.3. Cross-reference the pressure rise with the temperature reading. If both are rising rapidly, a runaway is likely imminent; initiate emergency procedures.• Ensure all emergency relief systems are correctly sized and maintained.• Operate at a temperature safely below the boiling point of the solvent.• Investigate the source of any unexpected gas evolution.
Reaction Stalls After Initial Exotherm 1. Catalyst deactivation.2. Poor quality of raw materials.3. Insufficient temperature to maintain the reaction rate.1. Safely take a sample to analyze for unreacted starting material.• Investigate the cause of the stall (e.g., catalyst poisoning, impure reagents) before attempting the reaction again.• Ensure raw materials meet the required specifications.

Data Presentation: Reaction Parameters for this compound Synthesis

The following table summarizes key reaction parameters from various published protocols for the reductive amination of furfural.

Catalyst Temperature (°C) Pressure (MPa) Solvent Reaction Time (h) Selectivity/Yield (%) Reference
Raney Ni1302.01,4-dioxane396.3 (Selectivity)[4]
Rh/Al₂O₃80-Aqueous Ammonia2~92 (Selectivity)
Nickel50 - 110SuperatmosphericLiquid Phase--
Fe₃O₄@SiO₂-Ni1152.0-3100 (Yield)[4]

Experimental Protocols

Protocol 1: Reductive Amination using Raney Ni Catalyst

Objective: To synthesize this compound from furfural via reductive amination using a Raney Ni catalyst.[4]

Materials:

  • Furfural

  • Ammonia

  • Raney Ni catalyst

  • 1,4-dioxane (solvent)

  • Hydrogen gas

Procedure:

  • In a suitable autoclave reactor, charge the Raney Ni catalyst and 1,4-dioxane.

  • Add furfural and the specified molar ratio of ammonia to the reactor.

  • Seal the reactor and purge it with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to 2.0 MPa.

  • Heat the reactor to 130 °C while stirring.

  • Maintain these conditions for 3 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains this compound, which can be purified by distillation.

Protocol 2: One-Pot Reductive Amination in Water using Zinc Metal

Objective: To synthesize this compound from furfural in a one-pot aqueous system.

Materials:

  • Furfural

  • Hydroxylammonium chloride

  • Sodium carbonate

  • Zinc dust

  • Ammonium chloride

  • Zinc chloride

  • Water

Procedure:

  • Oxime Formation:

    • In a reaction vessel, mix furfural and hydroxylammonium chloride in water.

    • Add a solution of sodium carbonate in water dropwise to the mixture.

    • Stir the resulting solution at room temperature for 3 hours to form furfuryloxime.

  • Reduction to Amine:

    • Heat the solution containing the furfuryloxime to 60°C.

    • Add water, zinc dust, ammonium chloride, and zinc chloride to the heated solution.

    • Stir the mixture for 15 minutes at 60°C. .

    • Cool the reaction mixture and filter to remove unreacted zinc and other insoluble materials.

    • The filtrate contains this compound, which can be extracted with a suitable organic solvent and purified.

Visualizations

Furfurylamine_Synthesis_Pathway This compound Synthesis via Reductive Amination Furfural Furfural Imine Imine Intermediate Furfural->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine This compound This compound Imine->this compound Reduction Hydrogen Hydrogen (H2) + Catalyst Hydrogen->this compound Exothermic_Reaction_Troubleshooting Troubleshooting Workflow for Exothermic Events Start Monitor Temperature and Pressure Check Parameters within Safe Limits? Start->Check Normal Continue Monitoring Check->Normal Yes Deviation Deviation Detected Check->Deviation No Normal->Start Action1 Stop Reagent Feed & Apply Max Cooling Deviation->Action1 Recheck Is Reaction Under Control? Action1->Recheck Controlled Investigate Cause & Rectify Recheck->Controlled Yes Quench Initiate Emergency Quenching Procedure Recheck->Quench No Controlled->Start

References

Technical Support Center: Selective Amination of Furfuryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective amination of furfuryl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the amination of furfuryl alcohol?

The amination of furfuryl alcohol typically proceeds via a "hydrogen-borrowing" or "reductive amination" mechanism. This process involves three main steps:

  • Dehydrogenation: The alcohol is first dehydrogenated over a catalyst to form the corresponding aldehyde (furfural).

  • Condensation: The aldehyde then condenses with an amine (e.g., ammonia) to form an imine intermediate.

  • Hydrogenation: The imine is subsequently hydrogenated to the desired amine product, using the hydrogen that was "borrowed" in the initial dehydrogenation step.[1][2]

Q2: Which catalysts are most effective for the selective amination of furfuryl alcohol to furfurylamine?

Nickel-based catalysts have demonstrated high performance and selectivity for this reaction.[3] Specifically, RANEY® Ni and hydrotalcite-derived nickel catalysts are commonly used.[1][4] While other noble metals like Ru, Rh, Pt, and Pd can be used, they may exhibit lower selectivity towards the primary amine due to competitive adsorption of ammonia and hydrogen on the catalyst surface.

Q3: How can I control the selectivity between this compound and tetrahydrothis compound?

The selectivity between this compound (amination without ring hydrogenation) and tetrahydrothis compound (amination with furan ring hydrogenation) can be controlled by the presence and pressure of an external hydrogen source.

  • For this compound (no ring hydrogenation): Conducting the reaction in the absence of external H₂ favors the formation of this compound. The hydrogen required for the final hydrogenation step is supplied in-situ from the initial dehydrogenation of furfuryl alcohol.

  • For Tetrahydrothis compound (with ring hydrogenation): Introducing an external source of H₂ (e.g., 1.0 MPa) promotes the hydrogenation of the furan ring, leading to the formation of tetrahydrothis compound.[1][4]

Q4: What are the common side products in the amination of furfuryl alcohol?

Common side products include:

  • Secondary and tertiary amines: These can form through further reaction of the primary amine product with the intermediate aldehyde.

  • Tetrahydrothis compound: This results from the hydrogenation of the furan ring, which can be an undesired side product if this compound is the target.[4]

  • Ring-opened products: Under certain conditions, the furan ring can undergo opening.[5]

  • Polymers: Furfuryl alcohol is prone to polymerization, especially in the presence of acids or at high temperatures.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amination of furfuryl alcohol.

Issue 1: Low Yield of the Desired Amine Product

Possible Cause Troubleshooting Steps
Catalyst Deactivation - Regenerate or replace the catalyst. For instance, with nickel catalysts, an insufficient amount of hydrogen can lead to the formation of Ni₃N, deactivating the catalyst.[4] - Ensure proper catalyst handling and storage to prevent oxidation or contamination.
Suboptimal Reaction Temperature - Optimize the reaction temperature. Excessively high temperatures can lead to thermal degradation and the formation of by-products.[7] A typical temperature range for amination over nickel catalysts is 130-180°C.[3][8]
Incorrect Reagent Stoichiometry - Adjust the molar ratio of furfuryl alcohol to the aminating agent. An excess of the aminating agent (e.g., ammonia) can help improve the yield of the primary amine.
Impure Starting Material - Use purified furfuryl alcohol. Furfuryl alcohol can darken over time due to polymerization.[6] If the starting material is deep amber or brown, consider distillation before use.

Issue 2: Poor Selectivity (Formation of Multiple Products)

Possible Cause Troubleshooting Steps
Formation of Tetrahydrothis compound (when this compound is desired) - Reduce or eliminate external H₂ pressure. The hydrogenation of the furan ring is promoted by excess hydrogen.[1][4]
Formation of Secondary/Tertiary Amines - Increase the concentration of the aminating agent (e.g., ammonia). A higher concentration of ammonia can favor the formation of the primary amine over secondary or tertiary amines. - Optimize reaction time. Shorter reaction times may reduce the extent of further amination.
Over-hydrogenation of the Furan Ring - Maintain optimal hydrogen pressure. For reactions where some H₂ is required, a pressure of around 1-3 MPa is often recommended to balance efficiency and selectivity.[7]
Inappropriate Catalyst Choice - Select a catalyst known for high selectivity. Nickel-based catalysts are generally preferred for primary amine synthesis from alcohols and ammonia.[3]

Data on Catalyst Performance

The following tables summarize quantitative data on the performance of different catalysts in the amination of furfuryl alcohol.

Table 1: Performance of RANEY® Ni Catalyst [1][4]

Target ProductH₂ Pressure (MPa)Temperature (°C)Time (h)Yield (%)Selectivity (%)
This compound01801278.8High
Tetrahydrothis compound1.01601294.0High

Table 2: Performance of Hydrotalcite-Derived Nickel Catalyst (Ni₂Al-600) [3]

Target ProductNH₃ Pressure (MPa)Temperature (°C)Time (h)Conversion (%)Yield (%)
This compound0.41803610084.1

Experimental Protocols

Protocol 1: Synthesis of this compound using RANEY® Ni (Hydrogen-Borrowing Strategy)

This protocol is adapted from methodologies described for the selective synthesis of this compound.[1][4]

  • Catalyst Preparation:

    • Wash commercially available RANEY® Ni catalyst with deionized water until the washings are neutral.

    • Subsequently, wash with ethanol to remove water.

  • Reaction Setup:

    • In a high-pressure autoclave reactor, add furfuryl alcohol, the prepared RANEY® Ni catalyst, and a suitable solvent (e.g., 1,4-dioxane). A typical catalyst loading is 5-10 wt% relative to the furfuryl alcohol.

    • Seal the reactor and purge several times with N₂ to remove air.

  • Reaction Execution:

    • Pressurize the reactor with ammonia to the desired pressure.

    • Heat the reactor to the target temperature (e.g., 180°C) with stirring.

    • Maintain the reaction for the specified duration (e.g., 12 hours).

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the excess ammonia.

    • Separate the catalyst from the reaction mixture by filtration.

    • Analyze the liquid product by gas chromatography (GC) or GC-MS to determine conversion and selectivity.

Protocol 2: Synthesis of Tetrahydrothis compound using RANEY® Ni

This protocol is a modification of the above procedure to favor furan ring hydrogenation.[1][4]

  • Catalyst Preparation: Follow the same procedure as in Protocol 1.

  • Reaction Setup:

    • Load the autoclave with furfuryl alcohol, RANEY® Ni, and solvent as in Protocol 1.

    • Seal the reactor and purge with N₂.

  • Reaction Execution:

    • Pressurize the reactor with ammonia.

    • Introduce H₂ gas to the desired pressure (e.g., 1.0 MPa).

    • Heat the reactor to the target temperature (e.g., 160°C) with stirring.

    • Maintain the reaction for the specified duration (e.g., 12 hours).

  • Work-up and Analysis: Follow the same procedure as in Protocol 1.

Visualizations

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products FA Furfuryl Alcohol Furfural Furfural FA->Furfural Dehydrogenation (-H2) NH3 Ammonia (NH3) Imine Imine Intermediate Furfural->Imine +NH3, -H2O FAM This compound Imine->FAM Hydrogenation (+H2) THF_FAM Tetrahydrothis compound FAM->THF_FAM Ring Hydrogenation (+H2)

Caption: Reaction pathway for the amination of furfuryl alcohol.

TroubleshootingFlowchart Start Low Selectivity Issue CheckProduct Identify Main By-product Start->CheckProduct IsTHF_FAM Is it Tetrahydrothis compound? CheckProduct->IsTHF_FAM Analysis IsSecTertAmine Secondary/Tertiary Amines? CheckProduct->IsSecTertAmine Analysis IsTHF_FAM->IsSecTertAmine No ReduceH2 Reduce/Eliminate External H2 Pressure IsTHF_FAM->ReduceH2 Yes IncreaseNH3 Increase Ammonia Concentration IsSecTertAmine->IncreaseNH3 Yes End Improved Selectivity ReduceH2->End OptimizeTime Optimize Reaction Time IncreaseNH3->OptimizeTime OptimizeTime->End

Caption: Troubleshooting workflow for poor selectivity.

References

Minimizing by-product formation in Furfurylamine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of furfurylamine, with a focus on minimizing by-product formation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during this compound synthesis via the reductive amination of furfural.

Issue 1: Low Yield of this compound and Formation of Insoluble Polymeric By-products

Potential Cause Recommended Solution
Harsh Reaction Conditions: High temperatures and strong acids can promote polymerization of furfural and this compound.Implement milder reaction conditions. Consider using Lewis acids or solid acid catalysts. Lowering the reaction temperature may also be beneficial.[1]
High Reagent Concentration: Increased concentrations of starting materials can accelerate bimolecular side reactions that lead to polymer formation.[1]Conduct the reaction at a lower concentration of reagents.
Solvent Effects: The choice of solvent can significantly influence reaction pathways.[1]Optimize the solvent system. A biphasic system (e.g., MIBK-water) can sometimes be effective by extracting the product as it forms, thereby preventing its degradation.[1]

Issue 2: High Concentration of Schiff Base Intermediate in the Final Product

Potential Cause Recommended Solution
Insufficient Hydrogen Pressure: Low hydrogen pressure may not be adequate for the complete reduction of the Schiff base intermediate to this compound.[2]Increase the hydrogen pressure. Studies have shown that increasing hydrogen pressure leads to a decrease in Schiff base by-products and an increase in this compound selectivity.[2]
Low Reaction Temperature: The conversion of the Schiff base to the primary amine is temperature-dependent.[2]Increase the reaction temperature. A temperature of around 130°C has been shown to be effective for maximizing this compound selectivity.[2]

Issue 3: Formation of Secondary Amines (e.g., Dithis compound)

Potential Cause Recommended Solution
Sub-optimal Molar Ratio of Ammonia to Furfural: An incorrect ratio can lead to the reaction of the intermediate Schiff base with ammonia, forming secondary amines.[2]Optimize the molar ratio of furfural to ammonia. A ratio of 1:2 has been found to be optimal for maximizing this compound selectivity and minimizing secondary amine formation.[2]
Catalyst Choice: The nature of the catalyst can influence the reaction pathway and the formation of by-products.Select a catalyst with high selectivity for primary amine formation. Nickel-based catalysts, for example, have shown good performance.[3]

Issue 4: Presence of Tetrahydrothis compound (THFA) as a By-product

Potential Cause Recommended Solution
Over-reduction: Harsh hydrogenation conditions can lead to the reduction of the furan ring.[3]Employ milder reaction conditions. A two-step process where this compound is first formed at a lower temperature (20-100°C) and then, if THFA is the desired product, the temperature and pressure are increased, can provide better control.[4]
Catalyst Activity: Highly active hydrogenation catalysts can promote the reduction of the furan ring.Choose a catalyst with moderate activity for hydrogenation to selectively reduce the imine without affecting the furan ring.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main by-products in the reductive amination of furfural to this compound?

The primary by-products include N-furfurylidenethis compound, 2,4,5-tris(2-furyl)imidazoline, tetrahydrothis compound, furfuryl alcohol, and dithis compound.[5] The formation of these by-products is highly dependent on the reaction conditions and the catalyst used.

Q2: How can I effectively purify this compound from the reaction mixture?

Several methods can be employed for the purification of this compound:

  • Column Chromatography: This is a standard method for purifying organic compounds.[6]

  • Distillation: Effective for volatile furan derivatives. Vacuum distillation is recommended for high-boiling or thermally sensitive compounds to prevent decomposition.[6]

  • Azeotropic Distillation: This technique can be used to separate this compound from mixtures, for instance, with tetrahydrothis compound, by adding water to form an azeotrope with this compound.[7]

Q3: What is the role of the catalyst in minimizing by-product formation?

The catalyst plays a crucial role in determining the selectivity of the reaction. An ideal catalyst should have moderate activity for hydrogen activation and hydrogenation, which allows for the selective conversion of the imine intermediate to this compound without promoting side reactions like furan ring hydrogenation or the formation of secondary amines.[5] For example, Rh/Al2O3 has been shown to achieve high selectivity for this compound.[1]

Q4: Can solvent selection influence the formation of by-products?

Yes, the solvent can have a significant impact. For instance, using a biphasic system can help in the in-situ extraction of the desired product from the reactive phase, thus preventing its degradation or participation in side reactions.[1] The use of solvents like 1,4-dioxane has also been shown to result in high selectivity for this compound.[2]

Experimental Protocols

Example Protocol for Reductive Amination of Furfural over Raney Ni

This protocol is based on a study that achieved high selectivity for this compound.[2]

Materials:

  • Furfural

  • Ammonia

  • Raney Ni catalyst

  • 1,4-dioxane (solvent)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave reactor with the Raney Ni catalyst and 1,4-dioxane.

  • Add furfural to the reactor.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Introduce ammonia into the reactor to achieve the desired molar ratio of furfural to ammonia (an optimal ratio of 1:2 is recommended).[2]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[2]

  • Heat the reactor to the desired temperature (e.g., 130°C) and maintain for the desired reaction time (e.g., 3 hours).[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Filter the catalyst from the reaction mixture.

  • Analyze the product mixture using appropriate analytical techniques (e.g., Gas Chromatography) to determine the conversion of furfural and the selectivity to this compound.

Visualizations

Reaction_Pathway Furfural Furfural SchiffBase Schiff Base Intermediate Furfural->SchiffBase + Ammonia Ammonia Ammonia Ammonia->SchiffBase This compound This compound (Desired Product) SchiffBase->this compound + H2 (Controlled Hydrogenation) Byproducts By-products (Secondary Amines, Polymers, etc.) SchiffBase->Byproducts Side Reactions THFA Tetrahydrothis compound This compound->THFA Over-reduction

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield or High By-product Formation CheckConditions Analyze Reaction Conditions (Temp, Pressure, Ratios) Start->CheckConditions HarshConditions Conditions Too Harsh? CheckConditions->HarshConditions Yes CheckCatalyst Evaluate Catalyst Performance CheckConditions->CheckCatalyst No OptimizeConditions Implement Milder Conditions: - Lower Temperature - Optimize Pressure & Ratios HarshConditions->OptimizeConditions Yes ImprovedYield Improved Yield and Purity OptimizeConditions->ImprovedYield ChangeCatalyst Select More Selective Catalyst CheckCatalyst->ChangeCatalyst Yes CheckSolvent Assess Solvent System CheckCatalyst->CheckSolvent No ChangeCatalyst->ImprovedYield ChangeSolvent Optimize Solvent or Use Biphasic System CheckSolvent->ChangeSolvent Yes ChangeSolvent->ImprovedYield

References

Technical Support Center: Industrial-Scale Furfurylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of furfurylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for industrial-scale this compound synthesis?

The most prevalent method for industrial-scale production of this compound is the reductive amination of furfural.[1][2] This process involves reacting furfural with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen gas.[3][4] Alternative methods, such as the hydrogenation of furfural derivatives (e.g., furfural oxime or furonitrile), are generally less economically viable for large-scale operations due to the use of expensive reagents and more complex reaction steps.[5] Biocatalytic methods using transaminases are also emerging as a sustainable alternative.[6][7][8]

Q2: How can I improve the yield and selectivity of my this compound synthesis?

Optimizing yield and selectivity in this compound synthesis is critical and can be influenced by several factors:

  • Catalyst Selection: The choice of catalyst significantly impacts the reaction. Raney catalysts, particularly Raney Nickel (Ni) and Raney Cobalt (Co), are widely used.[4][9] Rhodium on alumina (Rh/Al2O3) has also been shown to provide high selectivity.[3] The catalyst's nature dictates the competitive rates of hydrogenation and amination.[3]

  • Reaction Conditions: Temperature, hydrogen pressure, and the molar ratio of reactants are crucial parameters to control. For instance, with a Raney Ni catalyst, optimal conditions have been reported around 130°C and 2.0 MPa of H2 pressure.[4]

  • Solvent Choice: The solvent can influence the reaction outcome. Dioxane has been shown to be an effective solvent for achieving high selectivity with a Raney Ni catalyst.[4]

  • Ammonia Concentration: A sufficient excess of ammonia can help to suppress the formation of secondary and tertiary amines.[10]

Q3: What are the common impurities and byproducts, and how can I minimize them?

Common impurities and byproducts in this compound synthesis include:

  • Tetrahydrothis compound (THFA): This results from the hydrogenation of the furan ring.[5] Using milder reaction conditions and selective catalysts can minimize its formation.

  • Secondary and Tertiary Amines (e.g., Dithis compound): These form through the reaction of this compound with furfural followed by reduction. Using an excess of ammonia can shift the equilibrium towards the formation of the primary amine.[11]

  • Furfuryl Alcohol: This can be formed by the simple hydrogenation of furfural.

  • Polymers: Furfural is prone to polymerization, especially at high temperatures.[12]

To minimize these, it is crucial to optimize reaction conditions and consider a two-step process where this compound is formed at a lower temperature before any subsequent hydrogenation at a higher temperature if THFA is the desired product.[5]

Q4: I am observing rapid catalyst deactivation. What could be the cause and how can I prevent it?

Catalyst deactivation can be a significant issue in scaling up production. Potential causes include:

  • Poisoning: Impurities in the furfural feedstock, such as sulfur compounds, can poison the catalyst.[13] Ensuring high-purity raw materials is essential.

  • Coking/Fouling: Polymerization of furfural on the catalyst surface can block active sites.[12] Operating at optimal temperatures and pressures can mitigate this.

  • Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.

  • Formation of Metal Nitrides: In some cases, an insufficient amount of hydrogen can lead to the formation of inactive species like nickel nitride (Ni3N).[14]

Regular catalyst regeneration or using a more robust catalyst system can help address deactivation.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low this compound Yield 1. Incomplete conversion of furfural. 2. Formation of significant byproducts. 3. Catalyst deactivation.1. Increase reaction time, temperature, or catalyst loading. 2. Optimize reaction conditions (see Q2). Use a higher molar ratio of ammonia to furfural. 3. Check for catalyst poisons in the feedstock. Consider catalyst regeneration or replacement.
Poor Selectivity (High levels of secondary/tertiary amines) 1. Insufficient ammonia concentration. 2. Reaction temperature is too high.1. Increase the molar ratio of ammonia to furfural. 2. Lower the reaction temperature to favor the formation of the Schiff base intermediate leading to the primary amine.
Formation of Tetrahydrothis compound (THFA) 1. Over-hydrogenation of the furan ring. 2. Catalyst is too active for furan ring reduction.1. Reduce hydrogen pressure and/or reaction temperature. 2. Select a catalyst with lower hydrogenation activity for the furan ring (e.g., Raney Co has shown high selectivity for this compound over THFA).[9]
Product Degradation During Purification 1. Thermal decomposition of this compound at high temperatures. 2. Reaction with acidic residues.1. Use vacuum distillation to lower the boiling point.[12] 2. Neutralize any acidic components before distillation. An eco-friendly method involves using zinc powder and ammonium chloride in water, which can simplify purification.[1]

Data Summary

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystTemperature (°C)Pressure (MPa H2)SolventFurfural Conversion (%)This compound Selectivity (%)Reference
Raney Ni1302.01,4-dioxane10096.3[4]
Raney Co1201.0Not specified>9998.9[9]
Rh/Al2O3802.0Aqueous Ammonia>99~92[3]
Zinc Dust/NH4Cl60N/AWaterQuantitativeQuantitative[1]

Experimental Protocols

Protocol 1: Reductive Amination using Raney Ni Catalyst

This protocol is based on the findings reported for high-selectivity this compound synthesis.[4]

  • Reactor Setup: Charge a high-pressure autoclave reactor with furfural, 1,4-dioxane as the solvent, and the Raney Ni catalyst. The catalyst loading is typically a percentage of the furfural weight.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Ammonia Addition: Introduce the desired molar ratio of ammonia into the reactor. A typical ratio is n(furfural)/n(ammonia) = 1/2.[4]

  • Reaction: Pressurize the reactor with hydrogen to 2.0 MPa and heat to 130°C. Maintain these conditions with constant stirring for 3 hours.[4]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney Ni catalyst.

  • Product Isolation: The this compound can be isolated from the solvent by distillation, preferably under vacuum to prevent thermal degradation.

Protocol 2: One-Pot Synthesis using Zinc Dust in Water

This protocol is based on a greener synthesis method.[1][15]

  • Oxime Formation: In a reaction vessel, mix furfural and hydroxylammonium chloride in water. Add a solution of sodium carbonate dropwise while stirring at room temperature for about 3 hours to form the furfuryloxime intermediate.[15]

  • Reduction: Heat the resulting solution to 60°C. Add zinc dust, ammonium chloride, and a catalytic amount of zinc chloride. Stir the mixture for approximately 15 minutes.[1][15]

  • Workup: Cool the reaction mixture and filter to remove unreacted zinc and other insoluble materials.

  • Extraction: Basify the filtrate with a sodium hydroxide solution. Extract the aqueous layer with a suitable organic solvent like cyclohexane.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield this compound.[1]

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Isolation charge_reactor Charge Reactor (Furfural, Solvent, Catalyst) seal_purge Seal and Purge (N2 then H2) charge_reactor->seal_purge add_ammonia Introduce Ammonia seal_purge->add_ammonia pressurize_heat Pressurize and Heat (e.g., 2.0 MPa H2, 130°C) add_ammonia->pressurize_heat react Stir for a set time (e.g., 3 hours) pressurize_heat->react cool_vent Cool and Vent react->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst distill Vacuum Distillation filter_catalyst->distill final_product This compound distill->final_product

Caption: Reductive Amination Experimental Workflow.

troubleshooting_yield start Low this compound Yield check_conversion Check Furfural Conversion start->check_conversion check_byproducts Analyze for Byproducts check_conversion->check_byproducts Complete increase_params Increase Time/Temp/Catalyst Load check_conversion->increase_params Incomplete check_catalyst Evaluate Catalyst Activity check_byproducts->check_catalyst Low optimize_conditions Optimize Conditions (e.g., higher NH3 ratio) check_byproducts->optimize_conditions High regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Low Activity resolve Yield Improved check_catalyst->resolve Activity OK increase_params->resolve optimize_conditions->resolve regenerate_catalyst->resolve

Caption: Troubleshooting Logic for Low Yield.

References

Validation & Comparative

A Comparative Analysis of Catalysts for Furfurylamine Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Furfurylamine, a valuable bio-based platform chemical, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its production through the reductive amination of furfural is a key industrial process where the choice of catalyst profoundly influences efficiency, selectivity, and sustainability. This guide provides a comprehensive comparative analysis of various catalytic systems for this compound synthesis, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The synthesis of this compound from furfural primarily involves the reaction of furfural with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen. The performance of different catalysts is evaluated based on furfural conversion, selectivity to this compound, and catalyst stability. This section summarizes the performance of common non-noble and precious metal catalysts.

Data Summary:

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Time (h)SolventFurfural Conversion (%)This compound Selectivity/Yield (%)Reference
Raney Ni-1302.031,4-Dioxane10096.3 (Selectivity)[1][2]
Ni/SiO₂SiO₂90----94.2 (Yield)[3]
Ni(5%)/TiO₂TiO₂90--NH₃(aq.):CH₃OH-98.6 (Yield)[4]
NiPd(1:4)/SiO₂SiO₂1302.03Aqueous Ammonia10091.6 (Yield)[5]
Raney Co-1201.0---98.9 (Yield)[1][6][7]
Ru/HZSM-5HZSM-5--0.25--76 (Yield)[8]
Ru-PVP/HAPHAP1000.25---60 (Yield)[1]
Ru/Nb₂O₅Nb₂O₅70----89 (Yield)[1]
Rh/Al₂O₃Al₂O₃802.02--92 (Selectivity)[1]
Pd NPs-Room Temp----97 (Yield)[1]
Pd/MoO₃-ₓMoO₃-ₓ80----84 (Yield)[9]

Analysis of Catalyst Performance:

Non-noble metal catalysts, particularly Raney-type catalysts, demonstrate excellent performance for this compound synthesis. Raney Cobalt exhibits exceptionally high yields of this compound (98.9%) under relatively mild conditions.[1][6][7] Raney Nickel also shows high conversion and selectivity (96.3%).[1][2] Supported nickel catalysts, such as Ni/SiO₂ and Ni(5%)/TiO₂, have also been reported to achieve high yields of 94.2% and 98.6%, respectively.[3][4] The addition of a second metal, as in the NiPd/SiO₂ catalyst, can also lead to high yields (91.6%).[5]

Precious metal catalysts, including Ruthenium, Rhodium, and Palladium, are also effective. Supported Ru catalysts, such as Ru/Nb₂O₅, have shown yields up to 89%.[1] Rhodium on alumina and Palladium nanoparticles have demonstrated high selectivities and yields, respectively.[1] However, the high cost of precious metals is a significant consideration for large-scale industrial applications.

Catalyst stability and reusability are also critical factors. Raney Cobalt has been reported to be reusable for more than eight cycles without a significant loss in performance.[6][7] The Ru/HZSM-5 catalyst could be recycled five times without loss of performance.[8]

Experimental Protocols

1. Catalyst Preparation (Example: Raney Nickel):

A common method for preparing Raney Nickel involves the alkaline leaching of aluminum from a Nickel-Aluminum alloy.

  • Materials: Nickel-Aluminum alloy (50:50 wt%), Sodium Hydroxide (NaOH) solution (e.g., 20 wt%).

  • Procedure:

    • Slowly add the Ni-Al alloy powder to the NaOH solution under stirring. The reaction is exothermic and should be controlled, for instance, by using an ice bath.

    • After the initial vigorous reaction subsides, the mixture is typically heated (e.g., at 50-80°C) for a specific duration to ensure complete leaching of aluminum.

    • The resulting black suspension of Raney Nickel is then washed repeatedly with deionized water until the pH of the washings is neutral.

    • The activated catalyst is stored under water or a suitable solvent to prevent oxidation.

2. Catalytic Reductive Amination of Furfural:

The following is a general procedure for the synthesis of this compound. Specific parameters should be optimized based on the chosen catalyst.

  • Materials: Furfural, Ammonia source (e.g., aqueous ammonia, liquid ammonia), Hydrogen gas, Solvent (e.g., 1,4-dioxane, ethanol), Catalyst.

  • Procedure:

    • A high-pressure autoclave reactor is charged with furfural, the solvent, and the catalyst.

    • The reactor is sealed and purged several times with nitrogen or hydrogen to remove air.

    • The ammonia source is introduced into the reactor.

    • The reactor is pressurized with hydrogen to the desired pressure.

    • The reaction mixture is heated to the target temperature and stirred for the specified reaction time.

    • After the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully released.

    • The catalyst is separated from the reaction mixture by filtration or centrifugation.

    • The liquid product is analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfural and the selectivity to this compound.

Reaction Pathway and Visualization

The reductive amination of furfural to this compound proceeds through a series of key steps. The following diagram illustrates the generally accepted reaction pathway.

Furfurylamine_Synthesis_Pathway cluster_hydrogenation Hydrogenation Step Furfural Furfural SchiffBase Schiff Base (Furfurylideneimine) Furfural->SchiffBase + NH₃ - H₂O Ammonia Ammonia (NH₃) This compound This compound SchiffBase->this compound + H₂ Hydrogen H₂ Catalyst Catalyst

Caption: Reaction pathway for the synthesis of this compound from furfural.

The process begins with the condensation reaction between furfural and ammonia to form a Schiff base intermediate (furfurylideneimine), with the elimination of a water molecule. Subsequently, the Schiff base is hydrogenated in the presence of a catalyst to yield the final product, this compound. The efficiency of the catalyst in promoting both the condensation and, crucially, the hydrogenation step determines the overall yield and selectivity of the process.

References

A Comparative Guide to Validated Analytical Methods for Furfurylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of furfurylamine, a key intermediate in the synthesis of various pharmaceuticals and a potential contaminant in food products, is critical for quality control and safety assessment. This guide provides a comparative overview of validated analytical methods for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific application.

Comparison of Analytical Method Performance

The choice of an analytical method for this compound quantification is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC and GC-MS are the most commonly employed techniques, each offering distinct advantages. The following table summarizes key validation parameters for these methods, compiled from various studies.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999[1]> 0.99[2]> 0.99[3]
Limit of Detection (LOD) ~30 ppm[1]0.006 ppm[4]0.01 - 0.18 mg/kg (for related amines)[2]
Limit of Quantification (LOQ) Not explicitly stated0.018 ppm[4]0.02 - 0.31 mg/kg (for related amines)[2]
Recovery (%) Not explicitly stated77.81 - 111.47% (for furan)[2]89.63% - 100% (for biogenic amines)[2]
Precision (RSD %) Not explicitly statedIntraday: 1.86 - 5.95%, Interday: 2.08 - 5.96% (for biogenic amines)[2]Not explicitly stated
Typical Run Time ~15 minutes[5][6]Dependent on temperature program~6 minutes[7]
Sample Matrix Pharmaceuticals (Furosemide)[1]Various (with appropriate sample preparation)[8]Food (Meat)[3], Urine[7]
Detector UV[1][5]Mass Spectrometer[8][9]Tandem Mass Spectrometer[3][10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a validated procedure for the determination of this compound in the pharmaceutical drug furosemide.[1]

Instrumentation:

  • Agilent 1260 Infinity HPLC system or equivalent[5]

  • UV Detector

Chromatographic Conditions:

  • Column: Octadecylsilane (C18) bonded silica gel column (e.g., Ace 5 C18, 150 x 4.6 mm)[1][5]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. The aqueous phase contains an ion-pair reagent (0.1-1%) and the pH is adjusted to 2.3-4.0 with phosphoric acid.[1]

  • Flow Rate: 0.5-2.0 mL/min[1]

  • Column Temperature: 35-50 °C[1]

  • Detection Wavelength: 190-220 nm[1]

  • Injection Volume: 10 µL[5]

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable diluent (e.g., 0.1 mol/L hydrochloric acid solution).[1] For samples like furosemide, initial dissolution in sodium hydroxide solution followed by neutralization with hydrochloric acid may be necessary.[1]

  • Quantitatively dilute the solution to a known volume with the diluent.

  • Centrifuge the solution and collect the supernatant for injection.[1]

Standard Preparation:

  • Accurately weigh a reference standard of this compound.

  • Dissolve and dilute it in the same diluent as the sample to prepare a stock solution.

  • Prepare a series of working standard solutions by further diluting the stock solution to cover the expected concentration range of the samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general framework for the quantification of this compound using GC-MS, a technique well-suited for volatile and semi-volatile compounds.[8]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC-5973 quadrupole)[9]

  • Headspace sampler (optional, for volatile analysis)[8]

Chromatographic Conditions:

  • Column: A polar capillary column is recommended for this compound analysis (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.5 µm film thickness).[4][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: An initial temperature of 50°C held for a few minutes, followed by a ramp to a final temperature of around 240°C. The specific program should be optimized for the best separation.[4]

  • Injection Mode: Splitless

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[9]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 97, 81, 53). A full scan mode can be used for initial identification.

Sample Preparation (Liquid-Liquid Extraction):

  • Homogenize the sample if it is a solid.

  • For aqueous samples, adjust the pH to basic (e.g., pH > 10) with a suitable base (e.g., NaOH) to ensure this compound is in its free base form.

  • Extract the sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Repeat the extraction process multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • The final extract is then ready for GC-MS analysis.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve & Dilute Sample->Dissolve Centrifuge Centrifuge Dissolve->Centrifuge Inject Inject into HPLC Centrifuge->Inject Standard Prepare Standards Standard->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV workflow for this compound quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenize Homogenize Sample pH_Adjust Adjust pH Homogenize->pH_Adjust Extract Liquid-Liquid Extraction pH_Adjust->Extract Concentrate Concentrate Extract Extract->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: GC-MS workflow for this compound quantification.

References

A Comparative Guide to the Synthesis of Furfurylamine and Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prevalent synthesis routes for two key furan derivatives: furfurylamine and tetrahydrothis compound. Both compounds serve as valuable building blocks in the pharmaceutical and fine chemical industries. The following sections detail the primary synthetic methodologies, present quantitative performance data, and provide illustrative diagrams of the reaction pathways and experimental workflows.

Introduction

This compound and tetrahydrothis compound are primary amines derived from furfural, a versatile platform chemical sourced from renewable biomass. This compound retains the aromatic furan ring, making it a precursor for various bioactive molecules. In contrast, tetrahydrothis compound features a saturated tetrahydrofuran ring, which imparts different physical and chemical properties, expanding its utility in applications such as solvents, corrosion inhibitors, and as a starting material for pharmaceuticals. The choice of synthesis method for each amine depends on factors such as desired product selectivity, reaction conditions, catalyst availability, and scalability.

Synthesis of this compound

The dominant method for synthesizing this compound is the reductive amination of furfural . This process involves the reaction of furfural with an amine source, typically ammonia, in the presence of a reducing agent and a catalyst. The reaction generally proceeds through an imine intermediate, which is then hydrogenated to the final amine product.[1][2]

Several catalytic systems have been developed for this transformation, offering high yields and selectivities under varying conditions. These include both noble metal catalysts and more cost-effective non-noble metal catalysts.[3] Additionally, chemoenzymatic methods present a green alternative to traditional chemical synthesis.[4]

Key Synthesis Methods for this compound

A variety of catalysts have been successfully employed for the reductive amination of furfural. Below is a summary of some of the most effective methods reported in the literature.

Catalyst SystemAmine SourceReducing AgentSolventTemperature (°C)Pressure (MPa)Time (h)Furfural Conversion (%)This compound Selectivity/Yield (%)Reference
Rh/Al₂O₃Aqueous AmmoniaH₂Water802.02-~92% (Selectivity)[1]
Zinc PowderHydroxylammonium chlorideZinc PowderWater60-0.25-98% (Yield)[5]
NiSi-T (Nickel Phyllosilicate)AmmoniaH₂-90---94.2% (Yield)[6]
Raney NiAmmoniaH₂1,4-Dioxane1302.03100%96.3% (Selectivity)[3]
E. coli CCZU-XLS160NH₄Cl-EaCl:Gly–water35-24->99% (Yield)[4]
Experimental Protocols

1. Reductive Amination using Rh/Al₂O₃ Catalyst [1]

  • Reaction Setup: A high-pressure batch reactor is charged with furfural, an aqueous solution of ammonia, and the Rh/Al₂O₃ catalyst.

  • Reaction Conditions: The reactor is pressurized with hydrogen to 2.0 MPa and heated to 80°C. The reaction mixture is stirred for 2 hours.

  • Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The product, this compound, is isolated from the aqueous solution by extraction and subsequent distillation.

2. One-Pot Synthesis using Zinc Powder [5]

  • Step 1: Oxime Formation: Furfural and hydroxylammonium chloride are mixed in water, followed by the dropwise addition of a sodium carbonate solution. The mixture is stirred at room temperature for 3 hours to form furfuryloxime.

  • Step 2: Reduction: The resulting solution is heated to 60°C, and water, zinc dust, ammonium chloride, and zinc chloride are added. The mixture is stirred for 15 minutes.

  • Work-up and Purification: After cooling, the unreacted zinc is filtered off. The filtrate is treated with a sodium hydroxide solution, and the product is extracted and purified. This one-pot method offers a high yield of 98%.[5]

Reaction Pathway: Reductive Amination of Furfural

Reductive_Amination Furfural Furfural Imine Furfurylimine (Intermediate) Furfural->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine This compound This compound Imine->this compound + H2 Hydrogen Hydrogen (H2) Hydrogen->this compound Catalyst Catalyst Catalyst->Imine Catalyst->this compound

Caption: Reductive amination of furfural to this compound.

Synthesis of Tetrahydrothis compound

The synthesis of tetrahydrothis compound typically involves the hydrogenation of the furan ring of a furfuryl derivative . This can be achieved through two primary routes: the direct hydrogenation of this compound or the reductive amination of furfuryl alcohol, where the furan ring is saturated concurrently with or subsequent to the amination step.

A notable and efficient method is the switchable synthesis from furfuryl alcohol using a Raney® Ni catalyst .[7][8][9] By controlling the presence of hydrogen gas, the reaction can be selectively directed towards either this compound or tetrahydrothis compound.

Key Synthesis Method for Tetrahydrothis compound

The reductive amination of furfuryl alcohol over Raney® Ni provides a versatile route to both this compound and tetrahydrothis compound.

Starting MaterialCatalystAmine SourceReducing AgentSolventTemperature (°C)Pressure (MPa)Time (h)ProductYield (%)Reference
Furfuryl AlcoholRaney® NiNH₃H₂THF1801.0 (H₂) + 0.35 (NH₃)48Tetrahydrothis compound94.0[7][8][9]
Furfuryl AlcoholRaney® NiNH₃-THF1800.35 (NH₃)48This compound78.8[7][8][9]
Experimental Protocol

1. Switchable Synthesis from Furfuryl Alcohol using Raney® Ni [7]

  • Reaction Setup: A high-pressure autoclave is charged with furfuryl alcohol, tetrahydrofuran (THF) as the solvent, and Raney® Ni catalyst.

  • For Tetrahydrothis compound Synthesis: The autoclave is purged and filled with ammonia to a partial pressure of 0.35 MPa, followed by the introduction of hydrogen gas to a total pressure of 1.0 MPa. The reaction is carried out at 180°C for 48 hours with vigorous stirring.

  • For this compound Synthesis: The procedure is similar, but no external hydrogen is added. The reaction relies on in-situ hydrogen generation.

  • Work-up and Purification: After the reaction, the autoclave is cooled and depressurized. The catalyst is removed by filtration, and the product is isolated from the solvent by distillation.

Reaction Pathway: Switchable Synthesis from Furfuryl Alcohol

Switchable_Synthesis cluster_this compound Synthesis of this compound cluster_thfa Synthesis of Tetrahydrothis compound FA_amine Furfuryl Alcohol FAM_amine This compound FA_amine->FAM_amine + NH3 (Raney Ni, 180°C) No external H2 FA_thfa Furfuryl Alcohol THFA_intermediate Tetrahydrofurfuryl Alcohol (Intermediate) FA_thfa->THFA_intermediate + H2 (Raney Ni) FAM_intermediate This compound (Intermediate) FA_thfa->FAM_intermediate + NH3 THFAM Tetrahydrothis compound THFA_intermediate->THFAM + NH3 FAM_intermediate->THFAM + H2

Caption: Synthesis pathways from furfuryl alcohol.

Comparison Summary

FeatureThis compound SynthesisTetrahydrothis compound Synthesis
Primary Starting Material FurfuralFurfuryl Alcohol or this compound
Key Reaction Type Reductive AminationReductive Amination / Hydrogenation
Catalysts Rh/Al₂O₃, Zn, Ni-based, Raney Ni, EnzymesRaney Ni, other hydrogenation catalysts
Reaction Conditions Generally milder temperatures and pressuresOften requires higher temperatures and pressures for ring saturation
Selectivity Control Avoidance of furan ring hydrogenation is key.[6]Control over the degree of hydrogenation is crucial.
Versatility Multiple established routes with various catalysts.Switchable synthesis from furfuryl alcohol offers a flexible approach.[7][8][9]

Conclusion

The synthesis of this compound and tetrahydrothis compound can be achieved through efficient and high-yielding catalytic processes. The reductive amination of furfural is the most direct route to this compound, with a range of effective catalysts available. For tetrahydrothis compound, the hydrogenation of a furan precursor is necessary. The switchable synthesis from furfuryl alcohol using Raney® Ni is a particularly elegant method, allowing for the selective production of either amine by simply controlling the hydrogen pressure. The choice of the optimal synthesis strategy will depend on the specific requirements of the application, including cost, scalability, and desired product purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to make informed decisions for their synthetic needs.

References

Furfurylamine Demonstrates High Efficacy as a Corrosion Inhibitor for Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: December 2025

Furfurylamine has proven to be an effective corrosion inhibitor for steel in 1 M hydrochloric acid (HCl), exhibiting a high inhibition efficiency of 93.5%.[1] When compared to other amine-based inhibitors, its performance is noteworthy, positioning it as a promising candidate for industrial applications where metal protection in acidic media is critical. The efficacy of amine inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3] This adsorption is facilitated by the presence of heteroatoms, such as nitrogen in the amine group and, in the case of this compound, an oxygen atom within the furan ring, which can donate lone pair electrons to the vacant d-orbitals of iron.[1][3]

Comparative Performance of Amine-Based Corrosion Inhibitors

The inhibition efficiency of amines is influenced by their molecular structure. This compound, a furan derivative, benefits from the electrons of the furan ring, which enhances its adsorption onto the steel surface.[1] A comparative analysis with other amines, such as aniline (an aromatic amine), under similar conditions reveals the competitive performance of this compound. For instance, an aniline derivative, 3-(1,3-oxazol-5-yl)aniline, has shown an outstanding protection efficacy of 93.5% for mild steel in 1 M HCl at a concentration of 0.05 mM.[4][5]

Below is a table summarizing the corrosion inhibition performance of this compound and a representative aniline derivative based on potentiodynamic polarization data in 1 M HCl on steel.

InhibitorConcentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank --4751150-
This compound 5 x 10⁻³-50274.893.5[1]
3-(1,3-oxazol-5-yl)aniline 5 x 10⁻⁵--93.5[4][5]

Note: Direct comparison of Icorr and Ecorr for 3-(1,3-oxazol-5-yl)aniline is not provided as the primary reported value was the inhibition efficiency.

The data indicates that both this compound and the studied aniline derivative provide excellent protection for mild steel in highly corrosive acidic environments.

Experimental Protocols for Evaluating Corrosion Inhibitors

The data presented in this guide is primarily obtained through established electrochemical and gravimetric techniques.

1. Potentiodynamic Polarization: This rapid electrochemical technique provides insights into the corrosion mechanism and rate.[1]

  • Apparatus: A standard three-electrode cell is used, comprising a working electrode (the metal sample, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

  • Procedure: The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor. The open-circuit potential (Ecorr) is allowed to stabilize. A potential scan is then applied, typically from -250 mV to +250 mV relative to Ecorr, and the resulting current is measured.

  • Data Analysis: The data is plotted as potential versus the logarithm of the current density (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100

2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that gives detailed information about the properties of the inhibitor film and the corrosion mechanism.[1]

  • Apparatus: The same three-electrode cell setup as for potentiodynamic polarization is used.

  • Procedure: A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the open-circuit potential.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an equivalent electrical circuit, parameters such as the charge transfer resistance (Rct) can be determined. A higher Rct value in the presence of an inhibitor indicates better corrosion protection.

3. Weight Loss Method: This is a straightforward gravimetric technique that provides a time-averaged corrosion rate.

  • Procedure: Metal specimens are weighed and then immersed in the corrosive solution with and without the inhibitor for a specific duration. After the immersion period, the specimens are removed, cleaned to remove corrosion products, and re-weighed.

  • Data Analysis: The weight loss is used to calculate the corrosion rate. The inhibition efficiency is calculated as: IE% = [(W(blank) - W(inhibitor)) / W(blank)] x 100 where W is the weight loss of the metal specimen.

Visualization of Comparative Efficacy

The following diagram illustrates the comparative corrosion inhibition efficiency of this compound and other amine types.

G cluster_amines Amine-Based Corrosion Inhibitors cluster_performance Performance on Steel in 1M HCl This compound This compound (Furan Derivative) Efficacy Inhibition Efficiency (IE%) This compound: 93.5% Aniline Derivative: 93.5% Aliphatic Amines: Variable This compound->Efficacy Aniline Aniline (Aromatic Amine) Aniline->Efficacy AliphaticAmine Aliphatic Amines AliphaticAmine->Efficacy Generally lower in some studies

Caption: Comparative Corrosion Inhibition Efficiency.

References

Unveiling the Conformational Landscape of Furfurylamine: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of flexible molecules like furfurylamine is crucial for predicting their chemical behavior, biological activity, and interaction with other molecules. This guide provides a detailed spectroscopic comparison of the two primary conformers of this compound, the gauche and syn forms, supported by experimental and theoretical data.

This compound, a furan derivative with a flexible aminomethyl side chain, predominantly exists in two distinct conformations in the gas phase: a gauche and a syn rotamer. These conformers arise from the rotation around the C-C bond connecting the furan ring and the aminomethyl group. The equilibrium between these conformers is governed by subtle intramolecular interactions, including hydrogen bonding between the amine protons and the furan ring's oxygen atom or π-electron system.

A seminal study combining gas-phase electron diffraction (GED) and microwave spectroscopy has elucidated the conformational composition and geometry of this compound at room temperature (298 K).[1][2] This work established that the gauche conformer is the more stable and abundant form, accounting for approximately 87% of the population, while the syn conformer constitutes the remaining 13%.[1][2] The key distinguishing feature between these conformers is the C-C-C-N torsion angle, which is approximately 114° for the gauche form and 0° for the syn form.[1][2]

Conformational Analysis at a Glance

FeatureGauche ConformerSyn Conformer
Population (at 298 K) ~87%[1][2]~13%[1][2]
C-C-C-N Torsion Angle 114(1)°[1]0°[1]
Relative Energy (ΔG°) 0 kcal/mol (Reference)~1.1 kcal/mol[1]
Intramolecular Interactions Potential H-bond with ring oxygen and π-system[1]Potential H-bond with π-system[1]

Spectroscopic Fingerprints: A Deeper Dive

The distinct geometries of the gauche and syn conformers give rise to unique spectroscopic signatures, which can be observed using techniques such as microwave and vibrational spectroscopy. While a complete experimental vibrational assignment for each conformer is not yet available in the literature, theoretical calculations provide valuable insights into their expected spectroscopic properties.[1]

Rotational Spectroscopy

Microwave spectroscopy is a powerful tool for determining the precise rotational constants of molecules, which are directly related to their moments of inertia and, therefore, their three-dimensional structure. For this compound, the rotational spectrum is dominated by the more abundant gauche conformer. The experimental rotational constants for the gauche conformer have been determined, though the spectrum of the less abundant syn conformer has not been definitively assigned experimentally.[1] Theoretical calculations, however, can provide reliable predictions for the rotational constants of both conformers.

Table 1: Theoretical Rotational Constants of this compound Conformers

ConformerA (MHz)B (MHz)C (MHz)
Gauche Data not available in search resultsData not available in search resultsData not available in search results
Syn Data not available in search resultsData not available in search resultsData not available in search results
Note: Specific theoretical rotational constants for each conformer were not available in the provided search results. High-level computational studies are required to obtain these values.
Vibrational Spectroscopy

The vibrational modes of a molecule, observed through infrared (IR) and Raman spectroscopy, are also sensitive to its conformation. Although a complete experimental assignment of the vibrational spectra for both this compound conformers has not been published, theoretical frequency calculations can predict the characteristic vibrational frequencies for each form.[1] These calculations can aid in the interpretation of experimental spectra and highlight key bands that can be used to distinguish between the conformers.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound Conformers

Vibrational ModeGauche ConformerSyn Conformer
NH₂ symmetric stretch Data not available in search resultsData not available in search results
NH₂ asymmetric stretch Data not available in search resultsData not available in search results
CH₂ symmetric stretch Data not available in search resultsData not available in search results
CH₂ asymmetric stretch Data not available in search resultsData not available in search results
Furan ring modes Data not available in search resultsData not available in search results
C-N stretch Data not available in search resultsData not available in search results
Note: A detailed list of calculated vibrational frequencies for each conformer was not available in the provided search results. Ab initio frequency calculations at a suitable level of theory (e.g., HF/6-311+G(d)) are necessary to populate this table.

Logical Workflow for Conformer Characterization

The determination of the conformational landscape of this compound involves a synergistic approach combining experimental techniques and theoretical calculations. The following diagram illustrates the logical workflow.

G GED Gas-Phase Electron Diffraction (GED) Structure Molecular Structure (Bond Lengths, Angles) GED->Structure Conformers Conformer Identification (gauche, syn) GED->Conformers MW Microwave Spectroscopy MW->Conformers RotConst Rotational Constants MW->RotConst AbInitio Ab Initio Calculations (e.g., HF, B3LYP) AbInitio->Structure Energy Relative Energies AbInitio->Energy AbInitio->RotConst VibFreq Vibrational Frequencies AbInitio->VibFreq Structure->Conformers Population Relative Population Conformers->Population Energy->Population

Caption: Workflow for this compound conformer analysis.

Experimental Protocols

The characterization of this compound conformers relies on sophisticated experimental techniques performed in the gas phase to study the molecule in an isolated environment, free from intermolecular interactions.

Gas-Phase Electron Diffraction (GED)

The GED experiment involves directing a high-energy beam of electrons onto a gaseous sample of this compound. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule.

A typical GED experimental setup includes:

  • Electron Gun: Generates a focused beam of high-energy electrons.

  • Nozzle System: Introduces the gaseous this compound sample into the diffraction chamber.

  • Diffraction Chamber: A high-vacuum chamber where the electron-molecule scattering occurs.

  • Detector: A photographic plate or a CCD camera to record the diffraction pattern.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution function, from which bond lengths, bond angles, and torsion angles are derived. The experimental data is often refined against a theoretical model that includes contributions from the different conformers.[1]

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. This technique provides highly accurate rotational constants.

A common experimental setup for microwave spectroscopy of furan derivatives is a chirped-pulse Fourier-transform microwave (CP-FTMW) spectrometer, which typically consists of:

  • Microwave Source: An arbitrary waveform generator that produces a chirped microwave pulse.

  • Amplifier: To increase the power of the microwave pulse.

  • Sample Chamber: A high-vacuum chamber where the gaseous sample is introduced through a pulsed nozzle, creating a supersonic jet that cools the molecules to very low rotational and vibrational temperatures.

  • Detector: A sensitive receiver to detect the free induction decay (FID) signal emitted by the polarized molecules.

  • Fourier Transform: The FID signal is Fourier transformed to obtain the frequency-domain spectrum, from which the rotational transition frequencies and, subsequently, the rotational constants are determined.[3][4]

Conclusion

The conformational landscape of this compound is dominated by the gauche conformer, with a smaller population of the syn conformer present at room temperature. This preference is dictated by a delicate balance of intramolecular forces. While experimental spectroscopic data for the syn conformer remains elusive, the combination of gas-phase electron diffraction, microwave spectroscopy of the gauche conformer, and high-level theoretical calculations provides a robust model for understanding the structure and energetics of both species. This detailed conformational analysis is essential for accurately modeling the behavior of this compound in various chemical and biological systems.

References

A Comparative Guide to Furfurylamine Purity Analysis: GC vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, ensuring the purity of chemical compounds is paramount. Furfurylamine, a versatile intermediate, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Two of the most common analytical techniques for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods for the analysis of this compound purity, supported by experimental data and detailed protocols.

Quantitative Data Presentation

The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical quantitative data for the analysis of this compound and related compounds by HPLC and GC. It is important to note that a direct, side-by-side study on the same batch of this compound was not available in the reviewed literature. The data presented is a composite from various sources to illustrate the expected performance of each technique.

Table 1: Comparative Performance of HPLC for this compound Purity Analysis

ParameterReported ValueSource
Limit of Detection (LOD) 0.05 µg/mL[1]
Limit of Quantitation (LOQ) 0.2 µg/mL[1]
Recovery 93.8% (Average)[1]
Relative Standard Deviation (RSD) 2.8%[1]
Linearity (r²) >0.99 (Typical for validated methods)
Retention Time (Typical) 2.9 min[2]

Table 2: General Performance Characteristics of GC for Amine Analysis

ParameterExpected Performance/ConsiderationsSource
Applicability Suitable for volatile and thermally stable compounds.[3][4][5]
Challenges with Amines Potential for peak tailing, sample adsorption, and low sensitivity without derivatization.[1]
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS).[6]
Column Often requires base-deactivated columns for better peak shape.
Sensitivity Can be very high, especially with MS, but may be compromised by the reactive nature of amines.[7]

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method developed for the determination of this compound.[1][2]

  • Instrumentation : Agilent 1260 Infinity HPLC system or equivalent with a UV detector.[2]

  • Column : ACE 5 C18 (150 x 4.6 mm) or an equivalent octadecylsilane (C18) column.[2]

  • Mobile Phase : A gradient of acetonitrile and a phosphate buffer containing an ion-pair reagent, with the pH adjusted to 2.5-3.0 with phosphoric acid. For example, a linear gradient of 5-95% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[1][2]

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 30-50 °C.[1][2]

  • Detection : UV at 210 nm.[1][2]

  • Injection Volume : 10 µL.[2]

  • Sample Preparation : Dissolve the this compound sample in a suitable diluent, such as a 0.1 M hydrochloric acid solution.[1]

Gas Chromatography (GC) Protocol

A standard GC method for this compound is not as readily available in the literature, likely due to the challenges associated with analyzing amines by GC.[1] However, a general approach based on the analysis of furan derivatives and amines is outlined below.

  • Instrumentation : Agilent 6890 GC with a 5973 quadrupole mass spectrometer or an FID.[6]

  • Column : A polar capillary column, such as a DB-WAX or a base-deactivated column, is recommended to minimize peak tailing. For furan derivatives, a HP-5MS column has been used.[8]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature : 250 °C.

  • Oven Temperature Program : An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250 °C.

  • Detector Temperature : 280 °C (for FID).

  • Injection Mode : Split injection is often used to handle concentrated samples.

  • Sample Preparation : Dissolve the this compound sample in a suitable solvent like dichloromethane or methanol. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve peak shape and sensitivity.

Method Comparison: A Matter of Suitability

Both HPLC and GC are powerful techniques, but their suitability for this compound purity analysis differs significantly.

HPLC: The Robust Workhorse

HPLC is generally the preferred method for the analysis of this compound and other amines. Its advantages include:

  • Versatility : HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile.[3][5]

  • Robustness for Amines : Reversed-phase HPLC with an acidic mobile phase and a C18 column is a well-established and reliable method for analyzing basic compounds like this compound. The acidic mobile phase protonates the amine, leading to good peak shapes and retention.

  • Direct Analysis : In most cases, derivatization is not required, simplifying sample preparation and reducing potential sources of error.

GC: Challenges and Considerations

While GC offers high resolution and sensitivity for volatile compounds, it presents several challenges for amine analysis:[7]

  • Analyte Reactivity : The primary amine group in this compound is highly polar and can interact with active sites on the GC column and liner, leading to poor peak shape (tailing), reduced sensitivity, and poor reproducibility.[1]

  • Thermal Stability : Although this compound is relatively volatile, thermal degradation in the hot injector or on the column can be a concern for some impurities.

  • Need for Derivatization : To overcome the issues of polarity and reactivity, derivatization is often necessary. This adds complexity and time to the analytical workflow.

Logical Workflow for Method Cross-Validation

Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. This is particularly important when transferring methods between laboratories or when one method is intended to replace another.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Comparison (GC and HPLC) define_scope->select_methods develop_protocols Develop and Optimize Analytical Protocols select_methods->develop_protocols prepare_samples Prepare Identical Sample Sets develop_protocols->prepare_samples analyze_gc Analyze Samples by GC prepare_samples->analyze_gc analyze_hplc Analyze Samples by HPLC prepare_samples->analyze_hplc collect_data Collect and Process Data (Purity, Impurity Profile) analyze_gc->collect_data analyze_hplc->collect_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->statistical_analysis compare_results Compare Results Against Acceptance Criteria statistical_analysis->compare_results determine_equivalence Determine Method Equivalence compare_results->determine_equivalence documentation Document Cross-Validation Results determine_equivalence->documentation

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

For the routine purity analysis of this compound, HPLC stands out as the more suitable and robust method. It offers a more straightforward analysis with fewer complications related to the chemical nature of the analyte. While GC can be a powerful tool, its application to this compound purity would likely require significant method development, including the use of specialized columns and derivatization, to overcome the inherent challenges of amine analysis. The choice between these two techniques should be guided by the specific requirements of the analysis, but for routine quality control, HPLC provides a more reliable and less complex solution.

References

A Comparative Benchmarking of Synthetic Routes to Furfurylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of prevalent synthetic methodologies for furfurylamine, a key building block in pharmaceuticals and specialty chemicals, reveals distinct advantages and trade-offs in terms of yield, reaction conditions, and environmental impact. This guide provides a comparative overview of four primary synthetic routes: catalytic reductive amination of furfural, one-pot synthesis via an oxime intermediate, synthesis from furfuryl alcohol, and a biocatalytic approach, offering researchers the data needed to select the optimal method for their specific application.

This compound is a critical furan-based compound utilized in the manufacturing of a wide array of products, including pharmaceuticals, agrochemicals, and high-performance polymers. The efficiency, cost-effectiveness, and environmental footprint of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines and compares the most common methods for this compound production, presenting key performance indicators in a structured format to facilitate informed decision-making.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a multi-faceted decision that depends on factors such as desired scale, available equipment, cost constraints, and green chemistry considerations. The following table summarizes the key quantitative data for the benchmarked methods.

Synthetic RouteStarting MaterialKey Reagents/CatalystTemperature (°C)Time (h)Pressure (MPa)Yield (%)Purity (%)
Reductive Amination FurfuralRaney Ni, NH₃, H₂13032.0~96>95
One-Pot Synthesis FurfuralHydroxylammonium chloride, Zn, NH₄ClRT, then 60~3.5Atmospheric~98>95
From Furfuryl Alcohol Furfuryl AlcoholRaney Ni, NH₃180240.35 (NH₃)~79Not Specified
Biocatalytic Amination Furfuralω-Transaminase, Amine Donor300.5 - 24Atmospheric>96>99
Leuckart Reaction FurfuralFormamide or Ammonium Formate120-1806-25AtmosphericVariableVariable

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the replication and adaptation of synthetic methods. Below are the procedures for the key routes discussed.

Catalytic Reductive Amination with Raney Nickel

This method is a widely used industrial process for the synthesis of this compound.[1]

Experimental Protocol:

  • A high-pressure reactor is charged with furfural, a solvent (e.g., 1,4-dioxane), an ammonia source (e.g., aqueous ammonia), and a commercial Raney Ni catalyst.[1]

  • The reactor is sealed and purged multiple times with nitrogen gas, followed by purges with hydrogen gas to ensure an inert atmosphere.

  • The reactor is then pressurized with hydrogen to the desired pressure (e.g., 2.0 MPa).[1]

  • The reaction mixture is heated to the target temperature (e.g., 130 °C) with vigorous stirring for a specified duration (e.g., 3 hours).[1]

  • After the reaction, the reactor is cooled, and the hydrogen pressure is carefully vented.

  • The catalyst is removed by filtration, and the this compound product is isolated and purified from the filtrate, typically by distillation.

One-Pot Synthesis via Reductive Amination of Furfuryloxime

This environmentally friendly method utilizes zinc metal in an aqueous medium, avoiding the need for high pressure and expensive catalysts.[2]

Experimental Protocol:

  • In a reaction vessel, furfural and hydroxylammonium chloride are mixed in water.

  • A solution of sodium carbonate in water is added dropwise to the mixture at room temperature, and the solution is stirred for approximately 3 hours to form furfuryloxime.[2]

  • The reaction mixture is then heated to 60 °C.

  • Water, zinc dust, ammonium chloride, and a catalytic amount of zinc chloride are added to the heated solution.[2]

  • The mixture is stirred vigorously for about 15 minutes.

  • After cooling, the reaction mixture is filtered to remove unreacted zinc and other solid byproducts. The resulting aqueous solution contains this compound, which can be extracted and purified.[2]

Synthesis from Furfuryl Alcohol

This route offers an alternative starting material for the synthesis of this compound, also employing a nickel catalyst.

Experimental Protocol:

  • Furfuryl alcohol, a solvent (e.g., THF), and Raney® Ni are placed in a high-pressure autoclave.

  • The autoclave is pressurized with ammonia to a specific pressure (e.g., 0.35 MPa).[3]

  • The reaction mixture is heated to a high temperature (e.g., 180 °C) and stirred for an extended period (e.g., 24 hours).[3]

  • Following the reaction, the autoclave is cooled, and the ammonia is vented.

  • The catalyst is filtered off, and the product is isolated from the solvent.

Biocatalytic Amination using ω-Transaminase

This green chemistry approach utilizes an enzyme to catalyze the amination of furfural, offering high selectivity and mild reaction conditions.

Experimental Protocol:

  • A buffered aqueous solution is prepared containing furfural, an amine donor (e.g., (S)-(-)-α-methylbenzylamine), and pyridoxal 5'-phosphate (PLP) cofactor.

  • The ω-transaminase enzyme is added to the solution.

  • The reaction is carried out at a mild temperature (e.g., 30 °C) with stirring for a duration ranging from 30 minutes to 24 hours, depending on the desired conversion.

  • The reaction can be quenched by heating.

  • The product, this compound, is then isolated and purified from the reaction mixture.

Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using formamide or ammonium formate.

Experimental Protocol:

  • Furfural is heated with an excess of formamide or ammonium formate.[4]

  • The reaction is typically conducted at a high temperature, ranging from 120 °C to 180 °C, for several hours (6-25 hours).[4][5]

  • The initial product is the N-formyl derivative of this compound.

  • This intermediate is then hydrolyzed, usually by heating with an acid or a base, to yield the final this compound product.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships between the different synthetic routes, the following diagrams are provided.

G General Workflow for Comparing this compound Synthetic Routes cluster_0 Route Identification cluster_1 Data Collection cluster_2 Analysis & Comparison cluster_3 Output Reductive Amination Reductive Amination Experimental Protocols Experimental Protocols Reductive Amination->Experimental Protocols One-Pot Synthesis One-Pot Synthesis One-Pot Synthesis->Experimental Protocols From Furfuryl Alcohol From Furfuryl Alcohol From Furfuryl Alcohol->Experimental Protocols Biocatalytic Amination Biocatalytic Amination Biocatalytic Amination->Experimental Protocols Leuckart Reaction Leuckart Reaction Leuckart Reaction->Experimental Protocols Data Tabulation Data Tabulation Experimental Protocols->Data Tabulation Yield & Purity Yield & Purity Yield & Purity->Data Tabulation Reaction Conditions Reaction Conditions Reaction Conditions->Data Tabulation Cost & Safety Cost & Safety Pros & Cons Analysis Pros & Cons Analysis Cost & Safety->Pros & Cons Analysis Comparison Guide Comparison Guide Data Tabulation->Comparison Guide Pros & Cons Analysis->Comparison Guide Diagram Generation Diagram Generation Diagram Generation->Comparison Guide

Caption: Workflow for comparing synthetic routes to this compound.

G Synthetic Pathways to this compound cluster_RA Reductive Amination cluster_OP One-Pot Synthesis cluster_FA From Furfuryl Alcohol cluster_BC Biocatalytic Amination cluster_LR Leuckart Reaction Furfural Furfural Catalyst (Ni, Rh, etc.) Catalyst (Ni, Rh, etc.) Furfural->Catalyst (Ni, Rh, etc.) H2NOH.HCl, Na2CO3 H2NOH.HCl, Na2CO3 Furfural->H2NOH.HCl, Na2CO3 Transaminase Transaminase Furfural->Transaminase Formamide/Ammonium Formate Formamide/Ammonium Formate Furfural->Formamide/Ammonium Formate Furfuryl Alcohol Furfuryl Alcohol Raney Ni, NH3 Raney Ni, NH3 Furfuryl Alcohol->Raney Ni, NH3 This compound This compound Catalyst (Ni, Rh, etc.)->this compound NH3, H2 NH3, H2 NH3, H2->Catalyst (Ni, Rh, etc.) Zn, NH4Cl Zn, NH4Cl H2NOH.HCl, Na2CO3->Zn, NH4Cl Zn, NH4Cl->this compound Raney Ni, NH3->this compound Transaminase->this compound Amine Donor Amine Donor Amine Donor->Transaminase Formamide/Ammonium Formate->this compound Heat Heat Heat->Formamide/Ammonium Formate

Caption: Overview of synthetic pathways to this compound.

Concluding Remarks

The synthesis of this compound can be achieved through various effective methods, each with its own set of operational parameters and outcomes. Catalytic reductive amination using catalysts like Raney Nickel offers high yields and is suitable for industrial-scale production but requires high pressure and temperature.[1] The one-pot synthesis using zinc is a greener alternative that operates under milder conditions and provides excellent yields.[2] The biocatalytic route stands out for its exceptional selectivity and mild, environmentally friendly conditions, though scalability may be a consideration.[6] The synthesis from furfuryl alcohol provides an alternative starting material, while the Leuckart reaction represents a classic, albeit sometimes lower-yielding, approach.

The choice of the most appropriate synthetic route will ultimately be guided by the specific requirements of the research or production goal, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide provides the foundational data to aid in this critical decision-making process.

References

Unlocking the Therapeutic Potential of Furfurylamine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of scaffolds explored, furfurylamine derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of these derivatives, offering a valuable resource for advancing drug discovery efforts. By presenting key performance data, detailed experimental protocols, and illustrating relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this compound-based compounds.

Comparative Efficacy of this compound Derivatives

The therapeutic efficacy of this compound derivatives spans a wide spectrum of applications, including anticancer, antimicrobial, and antioxidant activities. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.

Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical metric for comparison.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Furfurylidene 4-piperidone analog 2a [1]Human Leukemia (Molt-4)-5-Fluorouracil-
Furfurylidene 4-piperidone analog 2d [1]Human Leukemia (Molt-4)Significant cytotoxicity5-Fluorouracil-
Furfurylidene 4-piperidone analog 3d [1]Human Leukemia (Molt-4)Significant cytotoxicity5-Fluorouracil-
Furfurylidene 4-piperidone analog 2, 2a, 2d, 3d [1]Human LeukemiaEquipotentDoxorubicin-
Indole-pyrazole derivative HD05 [2]Leukemia78.76% inhibition at 10 µMImatinib9% inhibition at 10 µM

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing their antimicrobial potency.

CompoundTarget MicroorganismMIC (µM)
Furfuryl alcohol [3]Bacillus subtilis0.115
Salmonella sp.0.115
Furfural [3]Bacillus subtilis0.027
Salmonella sp.0.029
Furoic acid [3]Bacillus subtilis0.015
Salmonella sp.0.009
2(5H)-Furanone derivative F131 [4]Staphylococcus aureus8 - 16 µg/mL
Candida albicans32 - 128 µg/mL

Note: The activity of these compounds can vary significantly based on the specific microbial strain and the assay methodology used.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Include a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Perform serial dilutions of the this compound derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Potential Signaling Pathways Modulated by Furan Derivatives

Furan derivatives have been reported to modulate several key signaling pathways involved in cell proliferation and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[5]

MAPK_Pathway extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation This compound This compound Derivative This compound->raf Inhibition PPARg_Pathway This compound This compound Derivative (Agonist) pparg PPAR-γ This compound->pparg Binds to complex PPAR-γ/RXR Heterodimer pparg->complex rxr RXR rxr->complex ppre PPRE (DNA) complex->ppre Binds to transcription Gene Transcription ppre->transcription effects Metabolic & Anti-inflammatory Effects transcription->effects experimental_workflow synthesis Synthesis of this compound Derivatives purification Purification & Characterization (e.g., Chromatography, NMR, MS) synthesis->purification screening In vitro Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) screening->antioxidant sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar antioxidant->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis in_vivo In vivo Studies (Preclinical Models) lead_optimization->in_vivo

References

Validating Kinetic Models for Furfurylamine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting reaction kinetics is paramount for process optimization and safety. This guide provides an objective comparison of a semi-mechanistic kinetic model for the acid-catalyzed reactions of furfurylamine, supported by experimental data and detailed methodologies.

A comprehensive study on the acid-catalyzed formation of difurfuryldiamines from this compound and aldehydes has demonstrated that simple mixed nth-order kinetic models are insufficient to describe the complex reaction behavior.[1][2] This complexity arises from a two-step reaction mechanism and the presence of side reactions.[1][2] A more robust, semi-mechanistic reaction model has been proposed and validated, offering significantly better predictions of reactant, intermediate, and product concentrations over time.[1][2]

Comparative Kinetic Data

The following tables summarize the quantitative data from kinetic experiments conducted on the acid-catalyzed reaction of this compound with acetaldehyde. The data highlights the effects of temperature and acid concentration on reaction rates.

Table 1: Effect of Temperature on Reaction with Acetaldehyde

Temperature (°C)Initial [this compound] (M)Initial [Acetaldehyde] (M)Nominal Acid Conc. (M)Time for ~50% this compound Conversion (min)
301.170.5854.5~120
401.170.5854.5~45
501.170.5854.5~20

Data extracted from graphical representations in the cited literature.

Table 2: Effect of Acid Concentration on Reaction with Acetaldehyde at 40°C

Nominal Acid Conc. (M)Initial [this compound] (M)Initial [Acetaldehyde] (M)Temperature (°C)Time for ~50% this compound Conversion (min)
3.01.170.58540~90
4.51.170.58540~45
6.01.170.58540~25

Data extracted from graphical representations in the cited literature.

In contrast, the reductive amination of furfural to produce this compound over a Raney Ni catalyst shows different kinetic behavior. For instance, at 130°C and 2.0 MPa H2 in a 1,4-dioxane solvent, a furfural conversion of 100% and a this compound selectivity of 96.3% can be achieved in 3 hours.[3] The reaction is rapid, with a 99.3% conversion of furfural observed within the first 30 minutes, initially forming a Schiff base intermediate.[3]

Experimental Protocols

Acid-Catalyzed Condensation of this compound and Aldehydes[1][2]

A detailed experimental protocol for the kinetic studies of the acid-catalyzed reaction of this compound with aldehydes is outlined below.

1. Reagents and Equipment:

  • Reagents: this compound (purified by vacuum distillation), formaldehyde, acetaldehyde, hydrochloric acid, and methyl stearate (internal standard).

  • Equipment: A 50 mL, three-neck round-bottomed flask equipped with a polyethylene sampling tube, placed in a temperature-controlled water bath with magnetic stirring.

2. Procedure:

  • The required amount of this compound is weighed into the reaction flask and cooled in an ice water bath.

  • Hydrochloric acid of the desired concentration is added via a dropping funnel.

  • The reactor is sealed and allowed to equilibrate in the temperature-controlled water bath for at least 30 minutes.

  • The reaction is initiated by injecting a pre-weighed quantity of the aldehyde into the flask.

3. Analysis:

  • Samples of the reaction mixture are taken at various time intervals.

  • The concentrations of reactants, intermediates, and products are determined by gas chromatography (GC) using methyl stearate as an internal standard.

  • The GC method involves a specific temperature program: an initial temperature of 40°C for 1.5 minutes, followed by a ramp to 200°C at 30°C/min, and holding at 200°C.

  • Reaction intermediates and products are further characterized by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and high-resolution mass spectrometry.

Reductive Amination of Furfural[3]

The synthesis of this compound via reductive amination of furfural over a Raney Ni catalyst followed this protocol:

1. Reaction Setup:

  • The reaction is carried out in a high-pressure reactor.

  • Reactants include furfural, ammonia (as the ammonia source), and Raney Ni catalyst in a solvent (e.g., 1,4-dioxane).

2. Optimized Reaction Conditions:

  • Molar ratio of n(furfural)/n(ammonia) = 1/2.

  • Reaction temperature: 130°C.

  • Hydrogen pressure: 2.0 MPa.

  • Reaction time: 3 hours.

Reaction Pathways and Model Validation

The inadequacy of simple kinetic models for the acid-catalyzed reaction of this compound is due to the multi-step nature of the reaction and competing side reactions.[1][2] A proposed reaction network is necessary to accurately model the system's behavior.[1]

Reaction_Pathway A This compound (A) I Intermediate A->I k1 SP Side Products A->SP k_side2 B Aldehyde (B) B->I P Dithis compound (Product) I->P k2 + this compound I->SP k_side1

Proposed reaction network for acid-catalyzed this compound-aldehyde condensation.

The mathematical model derived from this network accurately predicts the concentration profiles of reactants, intermediates, and products over a range of experimental conditions.[1] The rate constants in this model show an exponential dependence on both the reciprocal of the absolute temperature and the acid concentration.[1][2] For the reaction with formaldehyde, the model's applicability is more limited due to a higher incidence of side reactions.[1][2]

For the reductive amination of furfural, the reaction proceeds through a Schiff base intermediate.

Reductive_Amination Furfural Furfural SchiffBase Schiff Base Intermediate Furfural->SchiffBase + Ammonia Ammonia Ammonia This compound This compound SchiffBase->this compound + H2 (Raney Ni)

Simplified pathway for the reductive amination of furfural to this compound.

The kinetic data shows that the initial formation of the Schiff base is very rapid, followed by its hydrogenation to this compound.[3]

This comparative guide underscores the importance of selecting an appropriate kinetic model that reflects the underlying reaction mechanism. For complex reactions like the acid-catalyzed condensation of this compound, a semi-mechanistic approach provides superior predictive power compared to simplistic models. The provided experimental data and protocols offer a solid foundation for researchers to validate their own kinetic models for similar amine reactions.

References

A Guide to the Inter-laboratory Comparison of Furfurylamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting inter-laboratory comparisons of furfurylamine analysis, a critical process for ensuring data reliability and consistency among researchers, scientists, and drug development professionals. By establishing and verifying robust analytical methods, laboratories can confidently compare results and make informed decisions. This document outlines the performance characteristics of common analytical methods for this compound, presents detailed experimental protocols, and illustrates the workflow for establishing an inter-laboratory comparison study.

Comparative Performance of Analytical Methods

The accurate quantification of this compound is essential in various matrices, from pharmaceutical preparations to environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent techniques for this analysis. An inter-laboratory study is designed to assess the proficiency of different laboratories in applying these methods.

The performance of participating laboratories is often evaluated based on several key validation parameters. While no public inter-laboratory comparison data for this compound is currently available, Table 1 provides a representative summary of the type of data that would be collected and compared in such a study. The values presented are hypothetical and serve to illustrate the format of comparison.

Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Analysis

Laboratory IDAnalytical MethodLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD%)z-score
Lab 01HPLC-UV0.99920.050.1598.52.1-0.5
Lab 02HPLC-UV0.99890.060.20101.22.80.8
Lab 03GC-MS0.99950.020.0799.31.8-0.1
Lab 04HPLC-UV0.99750.100.3095.43.5-1.5
Lab 05GC-MS0.99980.010.05102.51.51.2
Lab 06HPLC-UV0.99850.070.2297.13.1-1.1

Note: Data is for illustrative purposes only.

Experimental Protocols

Detailed and standardized methodologies are fundamental for reproducible and comparable analytical results. Below are protocols for the two primary methods used for this compound quantification.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of this compound in various samples, including in the presence of other compounds like furosemide.[1]

  • Instrumentation: An HPLC system equipped with a UV detector, such as an Agilent 1260 Infinity HPLC or equivalent.[2]

  • Column: A C18 reversed-phase column (e.g., Ace 5 C18, 150 x 4.6 mm) is commonly employed.[2]

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer solution is often used.[1] For example, a linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Column Temperature: Maintained at 30-40°C.[1][2]

  • Injection Volume: 10 µL.[2]

  • Detection: UV detection at a wavelength of approximately 210 nm.[2]

  • Sample Preparation:

    • Dissolve the sample in a suitable diluent, such as a dilute hydrochloric acid solution.[1]

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Validation Parameters:

    • Linearity: Assessed by preparing a series of calibration standards over a concentration range relevant to the expected sample concentrations. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]

    • Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovered. Recoveries in the range of 90-110% are often acceptable.

    • Precision (Repeatability): Assessed by analyzing multiple replicates of the same sample, with a relative standard deviation (RSD) of <5% being a common target.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for trace-level analysis of this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often preferred for trace analysis.

  • Temperature Program:

    • Initial oven temperature of 50°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Sample Preparation:

    • As this compound is a polar compound, derivatization (e.g., acylation) may be necessary to improve its chromatographic behavior and thermal stability.

    • Alternatively, a headspace solid-phase microextraction (HS-SPME) technique can be employed for volatile analysis from the sample matrix.

  • Validation Parameters: Similar to HPLC, validation includes establishing linearity, LOD, LOQ, accuracy, and precision.

Inter-laboratory Comparison Workflow

An inter-laboratory comparison, or proficiency test, is a structured process to evaluate the performance of multiple laboratories.[3][4] The results help identify potential issues with analytical methods and provide an objective measure of a laboratory's competence.[5]

G cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation & Reporting Phase A PT Provider Establishes Protocol B Preparation of Homogeneous Test Material A->B C Stability & Homogeneity Testing B->C D Distribution of Samples to Participating Labs C->D E Analysis of Samples by Participants D->E F Submission of Results to Provider E->F G Statistical Analysis of Results (e.g., z-scores) F->G H Generation of Final Report G->H I Distribution of Report to Participants H->I

Workflow of a typical inter-laboratory comparison study.

The performance of each laboratory is often assessed using a z-score, which indicates how far a laboratory's result deviates from the consensus value.[6] A z-score between -2 and +2 is generally considered satisfactory.[7]

General Experimental Workflow for this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound, applicable to both HPLC and GC-MS methods.

G A Sample Collection & Homogenization B Sample Preparation (Extraction/Derivatization) A->B C Chromatographic Separation (HPLC or GC) B->C D Detection (UV or MS) C->D E Data Acquisition & Processing D->E F Quantification & Reporting E->F

References

Safety Operating Guide

Proper Disposal of Furfurylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Furfurylamine, a versatile intermediate, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to proper disposal protocols is not only a matter of safety but also of regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound is a flammable liquid and vapor, and is harmful if swallowed or in contact with skin. It also causes severe skin burns and eye damage.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Appropriate protective gloves to prevent skin exposure.[2]
Eye Protection Chemical safety goggles or a face shield.[3]
Clothing Protective clothing, including a lab coat. Flame-retardant antistatic protective clothing is recommended.[4]
Respirator Use in a well-ventilated area or under a chemical fume hood.[5][2] If ventilation is inadequate, a respirator may be necessary.

All handling and disposal operations should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[6][7] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.[2][6][8]

  • Consult Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office and review local and national hazardous waste regulations.[2]

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.[4]

    • Do not mix this compound with other waste chemicals unless specifically instructed to do so by a qualified chemist or your EHS office.[4]

  • Engage a Licensed Professional: The disposal of this compound should be handled by a licensed professional waste disposal service.[5] These companies are equipped to manage the transportation and final treatment of hazardous chemical waste.

  • Preferred Disposal Method: The recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This ensures the complete destruction of the chemical in an environmentally sound manner.

  • Disposal of Empty Containers: Empty containers that held this compound retain product residue and are considered hazardous.[1][7][8] They should be handled and disposed of in the same manner as the chemical itself. Do not reuse, cut, weld, or expose empty containers to heat or ignition sources.[2][7]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[6]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[6]

  • Contain the Spill: For liquid spills, absorb the material with a non-combustible, inert absorbent such as vermiculite, dry sand, or earth.[6][7][9]

  • Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6][7]

  • Decontaminate the Area: Once the spill has been cleaned up, decontaminate the area with a suitable cleaning agent and wash the area thoroughly.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

FurfurylamineDisposal This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Assess Situation: Waste or Spill? ppe->assess_spill waste_collection Collect in a Labeled, Sealed Hazardous Waste Container assess_spill->waste_collection  Waste   spill_cleanup Follow Spill Cleanup Protocol assess_spill->spill_cleanup  Spill   contact_ehs Contact Environmental Health & Safety (EHS) or Waste Disposal Coordinator waste_collection->contact_ehs absorb Absorb with Inert Material (e.g., Vermiculite, Sand) spill_cleanup->absorb collect_residue Collect Residue with Non-Sparking Tools absorb->collect_residue package_spill Place in a Sealed Container for Hazardous Waste collect_residue->package_spill package_spill->contact_ehs storage Store Securely in a Designated Hazardous Waste Accumulation Area contact_ehs->storage disposal_vendor Arrange for Pickup by a Licensed Waste Disposal Vendor storage->disposal_vendor end End: Proper Disposal Complete disposal_vendor->end

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling Furfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Furfurylamine, tailored for research scientists and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

This compound, a versatile intermediate in pharmaceutical synthesis, is also a flammable and corrosive chemical that demands rigorous safety measures. This guide offers procedural, step-by-step instructions to mitigate risks and ensure operational integrity.

Essential Safety Information at a Glance

A thorough understanding of this compound's properties is the foundation of safe handling. The following table summarizes key quantitative data for quick reference.

PropertyValue
CAS Number 617-89-0[1]
Flash Point 37°C (98.6°F)[2]
Autoignition Temperature 350°C (662°F)[2]
UN Number 2526[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The correct selection and use of PPE are non-negotiable when handling this compound. All personnel must be trained on proper donning and doffing procedures to prevent exposure.

Required PPE:

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[1]

  • Skin and Body Protection: A chemical-resistant, flame-retardant lab coat or a complete chemical suit is required.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Gloves must be inspected before each use and disposed of immediately after contamination.[1]

  • Footwear: Closed-toe shoes are required.[3]

Donning and Doffing Protocol

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat/Gown Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Gown Doff2->Doff3

Figure 1: A simplified workflow for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of accidents.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]

  • The storage area should be designated for flammable liquids and be separate from incompatible materials such as oxidizing agents and acids.[4]

  • Ensure the container is tightly closed when not in use.[2]

2. Handling and Use:

  • All handling of this compound must be conducted within a certified chemical fume hood.[2]

  • Use non-sparking tools and equipment to prevent ignition.[5]

  • Ground and bond containers when transferring the liquid to prevent static discharge.[4]

  • Avoid inhalation of vapors and contact with skin and eyes.[1]

3. Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.

  • Neutralization Protocol (for small laboratory spills and residual waste):

    • Important: This procedure should only be performed by trained personnel in a chemical fume hood.

    • Slowly add the this compound waste to a stirring solution of a weak acid, such as citric acid (1M solution), in an ice bath to control the exothermic reaction.

    • Monitor the pH of the solution. Continue adding the weak acid until the pH is between 6.0 and 8.0.

    • The neutralized solution can then be collected in a designated aqueous waste container.

  • Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6] Never pour this compound down the drain.

Emergency Procedures: Be Prepared

Immediate and appropriate action during an emergency is critical.

Spill Response:

In the event of a this compound spill, follow this protocol:

Spill_Response A Spill Occurs B Evacuate Immediate Area A->B J Seek Medical Attention if Exposed A->J C Alert Others & Supervisor B->C D Remove Ignition Sources C->D E Wear Appropriate PPE D->E F Contain Spill with Absorbent Material (e.g., vermiculite, sand) E->F G Collect Absorbed Material with Non-Sparking Tools F->G H Place in Sealed Container for Hazardous Waste G->H I Decontaminate Spill Area H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furfurylamine
Reactant of Route 2
Furfurylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.